YM-244769 dihydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O3.2ClH/c27-21-5-1-4-19(13-21)17-32-23-8-10-24(11-9-23)33-25-12-7-20(16-29-25)26(31)30-15-18-3-2-6-22(28)14-18;;/h1-14,16H,15,17,28H2,(H,30,31);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKIUNLKEPKCRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CNC(=O)C2=CN=C(C=C2)OC3=CC=C(C=C3)OCC4=CC(=CC=C4)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Cl2FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of YM-244769 Dihydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM-244769 dihydrochloride (B599025) is a potent and selective small-molecule inhibitor of the sodium-calcium exchanger (NCX), a critical regulator of intracellular calcium homeostasis. This document provides a comprehensive technical overview of the mechanism of action of YM-244769, with a focus on its isoform selectivity, mode of inhibition, and the downstream signaling pathways implicated in its pharmacological effects. Quantitative data from key studies are presented in structured tables, and detailed experimental methodologies are outlined. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its molecular interactions. As a preclinical compound, no clinical trial data for YM-244769 is currently available.
Introduction: The Na+/Ca2+ Exchanger (NCX)
The Na+/Ca2+ exchanger (NCX) is a bidirectional transmembrane protein that plays a pivotal role in maintaining cellular calcium and sodium homeostasis. It facilitates the electrogenic exchange of three Na+ ions for one Ca2+ ion across the plasma membrane. The direction of ion transport is dictated by the electrochemical gradients of Na+ and Ca2+ and the membrane potential. The "forward" or "Ca2+ exit" mode extrudes calcium from the cell, while the "reverse" or "Ca2+ entry" mode mediates calcium influx.
Three principal isoforms of NCX have been identified in mammals: NCX1, NCX2, and NCX3, each exhibiting distinct tissue distribution and physiological roles. Dysregulation of NCX activity has been implicated in a variety of pathological conditions, including ischemia-reperfusion injury, heart failure, and neurological disorders. Consequently, the development of selective NCX inhibitors has been a significant focus of drug discovery efforts. YM-244769 has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of NCX, demonstrating notable isoform selectivity and a preferential mode of action.
Mechanism of Action of YM-244769
YM-244769 is a benzyloxyphenyl derivative that functions as a potent Na+/Ca2+ exchange (NCX) inhibitor.[1][2][3][4] Its mechanism of action is characterized by two key features:
-
Preferential Inhibition of the Reverse Mode: A defining characteristic of YM-244769 is its preferential inhibition of the reverse mode of NCX, which is responsible for Ca2+ influx.[1][3] This mode of action is particularly relevant in pathological conditions such as ischemia, where intracellular Na+ accumulation can drive the exchanger into its reverse mode, leading to a detrimental rise in intracellular Ca2+. By selectively blocking this pathway, YM-244769 can mitigate calcium overload-induced cellular damage. The forward mode, responsible for Ca2+ efflux, is not significantly affected by YM-244769.[1][4]
-
Isoform Selectivity for NCX3: YM-244769 exhibits a significantly higher affinity for the NCX3 isoform compared to NCX1 and NCX2.[1][2][3][4] This selectivity is crucial for its specific effects in tissues where NCX3 is predominantly expressed, such as in the brain and skeletal muscle.
Quantitative Data: Inhibitory Potency
The inhibitory potency of YM-244769 across the different NCX isoforms has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, alongside data for other common NCX inhibitors for comparison.
| Inhibitor | NCX1 IC50 (nM) | NCX2 IC50 (nM) | NCX3 IC50 (nM) |
| YM-244769 | 68 | 96 | 18 |
| SEA0400 | ~50 | Not Reported | ~1000 |
| KB-R7943 | ~1200 | Not Reported | ~300 |
| SN-6 | ~2900 | ~16000 | ~8600 |
Data compiled from multiple sources.[1][3][4][5]
The data clearly indicates that YM-244769 is the most potent inhibitor of NCX3, with an IC50 value in the low nanomolar range. It is approximately 3.8-fold more selective for NCX3 over NCX1 and 5.3-fold more selective for NCX3 over NCX2.[1][3][4]
Signaling Pathways
The primary therapeutic potential of YM-244769, particularly in the context of neuroprotection, stems from its ability to interrupt the signaling cascade initiated by ischemic conditions. The following diagram illustrates the key events in this pathway and the point of intervention for YM-244769.
References
- 1. Lactate Dehydrogenase (LDH) Assay [cellbiologics.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Calcium Uptake in Crude Tissue Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellbiologics.net [cellbiologics.net]
- 5. The significance of calcium ions in cerebral ischemia-reperfusion injury: mechanisms and intervention strategies - PMC [pmc.ncbi.nlm.nih.gov]
YM-244769 Dihydrochloride: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Experimental Applications of a Potent Na+/Ca2+ Exchanger Inhibitor.
This technical guide provides a comprehensive overview of YM-244769 dihydrochloride (B599025), a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX). It is intended for researchers, scientists, and drug development professionals investigating cellular calcium homeostasis and its role in various physiological and pathological processes. This document details the chemical properties, mechanism of action, and key experimental data related to YM-244769, along with detailed protocols for its application in in vitro studies.
Chemical Structure and Properties
YM-244769 dihydrochloride is a benzyloxyphenyl derivative that acts as a highly selective inhibitor of the Na+/Ca2+ exchanger.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N-[(3-Aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]-3-pyridinecarboxamide Dihydrochloride[3] |
| Synonyms | YM-244769 2HCl, YM 244769, N-(3-Aminobenzyl)-6-{4-[3-fluorobenzyl)oxy]phenoxy} nicotinamide (B372718) dihydrochloride[3][4] |
| CAS Number | 837424-39-2 (dihydrochloride); 1780390-65-9 (dihydrochloride); 838819-70-8 (free base)[3][4][5][6] |
| Molecular Formula | C₂₆H₂₄Cl₂FN₃O₃[3] |
| Molecular Weight | 516.39 g/mol [3][4] |
| Appearance | White to pink powder[4] |
| Solubility | Soluble in DMSO (2 mg/mL)[4] |
| SMILES String | O=C(C1=CC=C(OC2=CC=C(OCC3=CC=CC(F)=C3)C=C2)N=C1)NCC4=CC=CC(N)=C4.Cl.Cl |
| InChI Key | JZMLHJRKSJXARY-UHFFFAOYSA-N[4] |
Mechanism of Action and Pharmacological Properties
YM-244769 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), a critical component in maintaining calcium homeostasis within cells.[2] The NCX is a bidirectional transporter that can either extrude Ca2+ from the cell (forward mode) or allow Ca2+ to enter the cell (reverse mode), depending on the electrochemical gradients of Na+ and Ca2+.[2]
The primary mechanism of action for YM-244769 is the preferential inhibition of the reverse mode (Ca2+ entry) of the NCX.[1][2] This mode is often implicated in pathological conditions such as ischemia-reperfusion injury, where it contributes to cytotoxic calcium overload.[2]
A key feature of YM-244769 is its isoform selectivity. It demonstrates a significantly higher affinity for the NCX3 isoform compared to NCX1 and NCX2.[1][7] This makes it a valuable tool for studying the specific roles of NCX3 in tissues where it is predominantly expressed, such as the brain and skeletal muscle.[8]
Signaling Pathway of NCX Inhibition
The following diagram illustrates the role of the Na+/Ca2+ exchanger in cellular calcium homeostasis and the inhibitory effect of YM-244769.
Figure 1. Mechanism of YM-244769 action on the Na+/Ca2+ exchanger.
Quantitative Data
The inhibitory potency of YM-244769 has been determined in various experimental systems. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency (IC₅₀) of YM-244769 on NCX Isoforms
| Isoform | Cell Line/System | IC₅₀ (nM) | Reference(s) |
| NCX1 | Transfected CCL39 cells | 68 ± 2.9 | [9][10] |
| NCX2 | Transfected CCL39 cells | 96 ± 3.5 | [9][10] |
| NCX3 | Transfected CCL39 cells | 18 ± 1.0 | [1][9][10] |
This data demonstrates that YM-244769 preferentially inhibits the NCX3 isoform with 3.8 to 5.3-fold greater potency than NCX1 and NCX2, respectively.[2]
Table 2: Mode-Selective Inhibition by YM-244769
| NCX Mode | Cell Line/System | IC₅₀ (nM) | Reference(s) |
| Unidirectional Outward Current (Ca²⁺ Entry Mode) | Guinea pig cardiac ventricular myocytes | 50 | [5][11] |
| Bidirectional Outward and Inward Current | Guinea pig cardiac ventricular myocytes | ~100 | [9][11] |
At a concentration of 10 µM, YM-244769 inhibited only about 50% of the forward mode (Ca²⁺ exit mode) in guinea pig cardiac myocytes.[2][11]
Experimental Protocols
This section provides detailed methodologies for key experiments involving YM-244769.
Calcium Flux Assay using Radioactive Calcium (⁴⁵Ca²⁺)
This assay is used to determine the inhibitory effect of YM-244769 on the reverse mode of NCX.
Principle: This method measures the uptake of radioactive calcium (⁴⁵Ca²⁺) into cells, which is mediated by the reverse mode of the NCX. The inhibition of this uptake in the presence of YM-244769 is quantified.
Methodology Overview:
-
Cell Culture: Use cell lines stably transfected to express specific NCX isoforms (e.g., CCL39 fibroblasts).[1][10]
-
Na⁺ Loading: Incubate cells in a Na⁺-rich medium to load the cytoplasm with Na⁺.
-
Initiation of Ca²⁺ Uptake: Replace the loading medium with a medium containing ⁴⁵Ca²⁺ and varying concentrations of YM-244769.
-
Termination of Uptake: After a defined incubation period, rapidly wash the cells with an ice-cold stop solution (e.g., LaCl₃) to halt the transport process.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of YM-244769.
Electrophysiological Measurement of NCX Current (Iɴᴄx)
The whole-cell patch-clamp technique provides a direct measurement of the electrical current generated by the electrogenic NCX.
Principle: This technique allows for the precise control of the cell's membrane potential and the ionic composition of the intracellular and extracellular solutions, enabling the isolation and measurement of the NCX current.
Methodology Overview:
-
Cell Preparation: Isolate single cells, such as guinea pig cardiac ventricular myocytes.[11]
-
Patch-Clamp Configuration: Establish a whole-cell patch-clamp configuration.
-
Solution Composition: Use intracellular (pipette) and extracellular (bath) solutions designed to isolate Iɴᴄx. The internal solution contains a low Na⁺ concentration, while the external solution contains a defined Ca²⁺ concentration.
-
Voltage-Clamp Protocol: Apply a voltage ramp protocol (e.g., from +60 mV to -120 mV) to elicit both outward (Ca²⁺ influx) and inward (Ca²⁺ efflux) currents.[10]
-
Measurement of Iɴᴄx: Record the current during the voltage ramp. The Ni²⁺-sensitive current, determined by applying a known NCX blocker like NiCl₂, represents the Iɴᴄx.[10]
-
Effect of YM-244769: After establishing a stable baseline Iɴᴄx, perfuse the cell with the extracellular solution containing the desired concentration of YM-244769 and record the current again to determine the inhibitory effect.[10]
In Vitro Hypoxia/Reoxygenation Model
This model is used to assess the neuroprotective effects of YM-244769.[1][2]
Principle: The model mimics the conditions of ischemia-reperfusion injury by subjecting cells to a period of oxygen and glucose deprivation followed by reoxygenation. Cell viability is then assessed to determine the protective effect of the compound.[8]
Methodology Overview:
-
Cell Culture: Use neuronal cell lines such as SH-SY5Y, which endogenously express NCX1 and NCX3.[1][10]
-
Hypoxia Induction: Place the cells in a hypoxia chamber with a glucose-free medium and a hypoxic atmosphere (e.g., 1% O₂, 5% CO₂, and 94% N₂) for a predetermined duration (e.g., 24 hours).[9]
-
YM-244769 Treatment: Add serial dilutions of YM-244769 (e.g., 0.01 µM to 10 µM) to the culture medium before or during the hypoxic period.[9]
-
Reoxygenation: Return the cells to a normoxic incubator (95% air, 5% CO₂) with normal culture medium for a period of reoxygenation (e.g., 12-24 hours).[9]
-
Assessment of Cell Viability: Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium, a marker of cell death, using a commercial cytotoxicity assay kit.[2][9]
Experimental Workflow for Evaluating a Novel NCX Inhibitor
The following diagram outlines a typical workflow for the characterization of a novel NCX inhibitor like YM-244769.
Figure 2. Workflow for evaluating a novel NCX inhibitor.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of the Na+/Ca2+ exchanger, particularly the NCX3 isoform and the reverse mode of operation. Its high potency and selectivity make it a suitable candidate for studying pathological conditions associated with intracellular Ca²⁺ overload, such as neuronal damage following ischemia.[2][7] The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working to modulate NCX activity for therapeutic benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound, 1780390-65-9 Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ym-244769 Datasheet DC Chemicals [dcchemicals.com]
- 7. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
YM-244769 Dihydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM-244769 dihydrochloride (B599025) is a potent, selective, and orally active inhibitor of the Na+/Ca2+ exchanger (NCX). It exhibits a preferential inhibitory action on the NCX3 isoform and the reverse mode of the exchanger, which is responsible for Ca2+ influx. This mode of action makes YM-244769 a valuable pharmacological tool for investigating the roles of NCX in cellular calcium homeostasis and a potential therapeutic agent for conditions associated with intracellular calcium overload, such as neuronal damage following ischemia-reperfusion injury. This guide provides a comprehensive overview of the technical data, experimental protocols, and signaling pathways related to YM-244769 dihydrochloride.
Chemical and Pharmacological Properties
This compound, with the IUPAC name N-[(3-Aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]-3-pyridinecarboxamide dihydrochloride, is a small molecule inhibitor of the Na+/Ca2+ exchanger.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N-[(3-Aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]-3-pyridinecarboxamide dihydrochloride |
| Molecular Formula | C₂₆H₂₄Cl₂FN₃O₃ |
| Molecular Weight | 516.39 g/mol |
| CAS Number | 1780390-65-9 |
| Purity | ≥98% (HPLC) |
| Appearance | White to pink powder |
| Solubility | DMSO: ≥2.08 mg/mL (4.03 mM) |
| Storage | Store at -20°C. Protect from light and moisture. |
Mechanism of Action and Selectivity
YM-244769 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), with a notable preference for the NCX3 isoform.[2][3] It primarily inhibits the reverse mode (Ca2+ entry) of the exchanger, which becomes prominent under pathological conditions such as high intracellular Na+ concentrations.[2][4] This selective inhibition of Ca2+ influx prevents intracellular Ca2+ overload, a key trigger for neuronal cell death in ischemic conditions.[3][5]
The inhibitory potency of YM-244769 on different NCX isoforms and modes of operation is detailed in the following tables.
Table 1: Inhibitory Potency (IC₅₀) of YM-244769 on NCX Isoforms (Reverse Mode, ⁴⁵Ca²⁺ Uptake Assay) [2][3]
| NCX Isoform | Cell Line | IC₅₀ (nM) |
| NCX1 | NCX1-transfected CCL39 cells | 68 ± 2.9 |
| NCX2 | NCX2-transfected CCL39 cells | 96 ± 3.5 |
| NCX3 | NCX3-transfected CCL39 cells | 18 ± 1.0 |
Table 2: Inhibitory Potency (IC₅₀) of YM-244769 on NCX Currents in Guinea Pig Cardiac Ventricular Myocytes [6]
| NCX Current Mode | IC₅₀ (µM) |
| Bidirectional Outward and Inward | ~0.1 |
| Unidirectional Outward (Ca²⁺ entry) | 0.05 |
| Unidirectional Inward (Ca²⁺ exit) | >10 |
Signaling Pathway
Under conditions of cellular stress, such as hypoxia or ischemia, intracellular sodium levels rise, leading to the reversal of the Na+/Ca2+ exchanger's activity. This "reverse mode" operation results in an influx of calcium ions, leading to cytotoxic calcium overload and subsequent activation of apoptotic pathways. YM-244769 selectively inhibits this reverse mode of NCX, particularly the NCX3 isoform which is prominently expressed in neurons. By blocking this pathological Ca2+ entry, YM-244769 confers neuroprotection.
Signaling pathway of YM-244769-mediated neuroprotection.
Key Experimental Protocols
⁴⁵Ca²⁺ Uptake Assay for NCX Inhibition
This assay measures the intracellular Na⁺-dependent uptake of radioactive ⁴⁵Ca²⁺, which represents the reverse mode of NCX activity.
Materials:
-
NCX-transfected cells (e.g., CCL39) or SH-SY5Y cells
-
Culture medium
-
Na⁺-loading buffer (Buffer A): 137 mM NaCl, 5.4 mM KCl, 1.2 mM MgCl₂, 1.2 mM NaH₂PO₄, 10 mM glucose, 20 mM HEPES, pH 7.4
-
Uptake Buffer: Buffer A containing ⁴⁵CaCl₂
-
Stop Solution: Ice-cold LaCl₃ solution
-
Lysis Buffer
-
This compound
Protocol:
-
Culture cells to confluence in 24-well plates.
-
Wash cells twice with Buffer A.
-
Incubate cells in 0.5 mL of Buffer A for 1 hour at 37°C to load with Na⁺.[2]
-
Aspirate the Na⁺-loading buffer and add 0.5 mL of YM-244769 dilutions in Buffer A. Incubate for a predetermined time.
-
Initiate uptake by adding 0.5 mL of ⁴⁵Ca²⁺-containing Uptake Buffer and incubate for 1-5 minutes at 37°C.[2]
-
Terminate the reaction by rapidly aspirating the uptake buffer and washing the cells three times with 1 mL of ice-cold Stop Solution.[2]
-
Lyse the cells with 0.5 mL of Lysis Buffer.
-
Quantify intracellular ⁴⁵Ca²⁺ using a scintillation counter.
Experimental workflow for the ⁴⁵Ca²⁺ uptake assay.
Hypoxia/Reoxygenation-Induced Cell Damage Model in SH-SY5Y Cells
This in vitro model mimics ischemia-reperfusion injury to assess the neuroprotective effects of YM-244769.
Materials:
-
SH-SY5Y cells
-
Normal growth medium (e.g., DMEM:F12 with FBS)
-
Glucose-free medium
-
Hypoxic chamber
-
This compound
-
Reagents for cell viability assay (e.g., LDH assay kit)
Protocol:
-
Culture SH-SY5Y cells in standard medium.
-
To induce hypoxia, replace the normal growth medium with glucose-free medium and place the cells in a hypoxic chamber (e.g., 8 hours).[1]
-
After the hypoxic period, remove the cells from the chamber and replace the glucose-free medium with normal, pre-warmed growth medium.
-
Add YM-244769 at desired concentrations to the fresh growth medium at the beginning of the reoxygenation period.[1]
-
Incubate for a specified reoxygenation period (e.g., 16 hours).
-
Assess cell viability by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium or using other cell viability assays.
Experimental workflow for the hypoxia/reoxygenation model.
Conclusion
This compound is a highly selective and potent inhibitor of the Na+/Ca2+ exchanger, with a preferential action on the NCX3 isoform and the reverse mode of Ca2+ transport. Its ability to mitigate intracellular Ca2+ overload under pathological conditions makes it an invaluable tool for studying the roles of NCX in neurodegenerative diseases and a promising candidate for the development of neuroprotective therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers utilizing YM-244769 in their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
YM-244769 as a Selective NCX3 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of YM-244769, a potent and selective small-molecule inhibitor of the Sodium-Calcium Exchanger (NCX), with a particular focus on its preferential activity against the NCX3 isoform. The Na+/Ca2+ exchanger is a critical bidirectional transmembrane protein that regulates intracellular calcium and sodium homeostasis by exchanging three Na+ ions for one Ca2+ ion.[1][2] The direction of this exchange is dictated by the electrochemical gradients of Na+ and Ca2+ and the membrane potential.[1] The "forward" or "Ca2+ exit" mode removes calcium from the cell, while the "reverse" or "Ca2+ entry" mode facilitates calcium influx.[1][2]
Three primary isoforms of NCX have been identified in mammals—NCX1, NCX2, and NCX3—each with distinct tissue distributions and physiological functions.[2][3] NCX1 is widely expressed, notably in the heart and kidney, while NCX2 and NCX3 are found predominantly in the brain and skeletal muscle.[3] Dysregulation of NCX activity, particularly the reverse mode, is implicated in pathological conditions like ischemia-reperfusion injury, where it can lead to detrimental calcium overload.[4][5][6] Consequently, developing isoform-selective NCX inhibitors is a significant focus of drug discovery. YM-244769 has emerged as a crucial pharmacological tool due to its notable selectivity for NCX3 and its preferential inhibition of the reverse mode of the exchanger.[1][7][8]
Core Mechanism of Action
YM-244769's primary mechanism is the potent and selective inhibition of the Na+/Ca2+ exchanger. Its action is characterized by two key features: isoform selectivity and mode selectivity.
Isoform Selectivity: YM-244769 exhibits a significantly higher affinity for the NCX3 isoform compared to NCX1 and NCX2.[1][7] This preference makes it an invaluable tool for studying the specific physiological and pathological roles of NCX3, which is highly expressed in neuronal tissues.[1][4] The inhibitory potency is approximately 3.8-fold greater for NCX3 than for NCX1, and 5.3-fold greater than for NCX2.[9][10][11] Molecular studies have identified that the α-2 region in the NCX protein is largely responsible for this differential drug sensitivity, with the Gly833 residue being a critical site for interaction.[7][12]
Mode Selectivity: A defining characteristic of YM-244769 is its preferential inhibition of the reverse mode (Ca2+ entry) of the exchanger.[1][5][13] It does not significantly affect the forward mode (Ca2+ efflux) at comparable concentrations.[14] This mode of action is particularly relevant in pathological states like ischemia. During ischemia, cellular ATP depletion leads to the failure of the Na+/K+-ATPase pump, causing intracellular Na+ to accumulate.[5] This high intracellular Na+ concentration drives the NCX into its reverse mode, resulting in a damaging influx of Ca2+ and subsequent cell death.[4][5] By selectively blocking this Ca2+ entry pathway, YM-244769 can mitigate the cellular damage induced by calcium overload, demonstrating significant neuroprotective potential.[7][8][13] The inhibitory potency of YM-244769 is directly coupled to the rate of Na+(i)-dependent inactivation, making it more effective under the high intracellular Na+ conditions that trigger the reverse mode.[3]
Data Presentation: Quantitative Inhibitory Potency
The inhibitory activity of YM-244769 has been quantified through various in vitro assays, with the data consistently demonstrating its preference for NCX3.
Table 1: Inhibitory Potency (IC₅₀) of YM-244769 on NCX Isoforms (Reverse Mode)
| Isoform | Cell Line | Assay | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| NCX1 | CCL39 Transfectants | ⁴⁵Ca²⁺ Uptake | 68 ± 2.9 | [10][13][15][16] |
| NCX2 | CCL39 Transfectants | ⁴⁵Ca²⁺ Uptake | 96 ± 3.5 | [10][13][15][16] |
| NCX3 | CCL39 Transfectants | ⁴⁵Ca²⁺ Uptake | 18 ± 1.0 |[10][15][16] |
Table 2: Mode-Selective Inhibition of NCX by YM-244769
| NCX Mode | Measurement | Cell/Tissue Type | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Reverse Mode (Ca²⁺ Entry) | Unidirectional Outward INCX | Guinea Pig Cardiac Myocytes | 50 | [8][13][15] |
| Forward Mode (Ca²⁺ Exit) | Na⁺-dependent ⁴⁵Ca²⁺ Efflux | NCX Transfectants | No significant effect up to 1 µM | [9][14] |
| Bidirectional Current | Outward and Inward INCX | Guinea Pig Cardiac Myocytes | ~100 |[8][15] |
Table 3: Comparative Inhibitory Potency (IC₅₀ in nM) of Various NCX Inhibitors
| Inhibitor | NCX1 | NCX2 | NCX3 | Primary Mode of Action |
|---|---|---|---|---|
| YM-244769 | 68 | 96 | 18 | Reverse Mode Inhibition |
| SEA0400 | 5 | >1000 | >1000 | Reverse Mode Inhibition |
| KB-R7943 | ~5,700 (reverse) | - | Higher affinity than NCX1/2 | Reverse Mode Inhibition |
| SN-6 | 2,900 | 16,000 | 8,600 | Reverse Mode Inhibition |
Data compiled from multiple sources for comparative purposes.[10][11]
Mandatory Visualizations
Experimental Protocols
The characterization of YM-244769 relies on specific and robust experimental methodologies.
1. ⁴⁵Ca²⁺ Uptake Assay (for IC₅₀ Determination)
This assay is the primary method for quantifying the inhibitory potency of compounds on the reverse mode of NCX.[10]
-
Objective: To measure the influx of radioactive calcium (⁴⁵Ca²⁺) into cells mediated by the reverse mode of NCX and to determine the concentration of YM-244769 required to inhibit this activity by 50%.
-
Methodology Overview:
-
Cell Culture: Stably transfected cell lines (e.g., CCL39 fibroblasts) expressing a single NCX isoform (NCX1, NCX2, or NCX3) are cultured to confluence.[11][12]
-
Na⁺ Loading: To induce and isolate the reverse mode of NCX, cells are loaded with Na⁺. This is typically achieved by incubating them in a Na⁺-rich, K⁺-free buffer containing a Na⁺/K⁺-ATPase inhibitor like ouabain.[12]
-
Inhibitor Pre-incubation: Cells are washed and then pre-incubated with varying concentrations of YM-244769 (or vehicle control, typically DMSO) for approximately 15 minutes at 37°C.[12]
-
Initiation of Uptake: The assay is started by adding an uptake buffer containing ⁴⁵CaCl₂ while maintaining conditions that favor reverse mode activity (high intracellular Na⁺).[12]
-
Termination and Washing: After a brief incubation (1-5 minutes), the uptake is rapidly halted by washing the cells with an ice-cold, Ca²⁺-free stop solution containing lanthanum chloride (LaCl₃) to displace and remove all extracellular ⁴⁵Ca²⁺.[12]
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the incorporated radioactivity is measured using a liquid scintillation counter.[11][12]
-
Data Analysis: The amount of ⁴⁵Ca²⁺ uptake is normalized to the protein content. IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.[10][11]
-
2. Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the electrogenic current generated by NCX (INCX), providing detailed information on mode selectivity and the inhibitor's effect on exchanger function.[11]
-
Objective: To directly measure the NCX current (INCX) and assess the effect of YM-244769 on its activity and directionality.
-
Methodology Overview:
-
Cell Preparation: Single cells expressing the target NCX isoform (e.g., guinea pig cardiac ventricular myocytes) are used.[17]
-
Patch-Clamp Configuration: A glass micropipette with a specific internal solution is sealed onto the cell membrane to achieve a whole-cell configuration, allowing control over the intracellular ionic environment.[17]
-
Solution Composition: The internal (pipette) and external (bath) solutions are designed to isolate INCX from other membrane currents. The internal solution contains a set concentration of Na⁺ to control the driving force for the exchanger.[1]
-
Voltage Protocol: The membrane potential is clamped, and specific voltage protocols (steps or ramps) are applied to elicit either inward (Ca²⁺ efflux) or outward (Ca²⁺ influx) INCX.[17]
-
Drug Application: YM-244769 is applied extracellularly at various concentrations to determine its effect on the amplitude of the measured INCX.[1]
-
3. Hypoxia/Reoxygenation (H/R) Cellular Model
This in vitro model is used to assess the neuroprotective effects of YM-244769 by mimicking the conditions of ischemia-reperfusion injury.[1]
-
Objective: To evaluate the ability of YM-244769 to protect cells from damage induced by oxygen and glucose deprivation followed by reoxygenation.
-
Methodology Overview:
-
Cell Culture: Neuronal cells that endogenously express relevant NCX isoforms, such as the SH-SY5Y neuroblastoma cell line (expressing NCX1 and NCX3), are commonly used.[9][15]
-
Hypoxia Induction: Cells are subjected to a period of oxygen and glucose deprivation (OGD) by placing them in a hypoxic chamber with a specialized glucose-free medium.[5]
-
Reoxygenation: Following the hypoxic period, cells are returned to a normal, oxygenated, glucose-containing culture medium to simulate reperfusion.[5]
-
Drug Treatment: YM-244769 is applied at various concentrations, typically during the hypoxia and/or reoxygenation phase.[5]
-
Viability Assessment: Cell viability is assessed to quantify the protective effect of the compound. A common method is the Lactate Dehydrogenase (LDH) release assay, which measures the amount of LDH released into the culture medium from damaged cells.[5][13] A reduction in LDH release in treated cells compared to controls indicates cytoprotection.
-
Conclusion
YM-244769 is a potent pharmacological agent characterized by its selective inhibition of the Na+/Ca2+ exchanger. Its key attributes—preferential inhibition of the NCX3 isoform and strong selectivity for the reverse (Ca2+ entry) mode—make it an exceptional tool for dissecting the role of NCX3 in cellular physiology and pathology.[5][9] This specificity is particularly advantageous for studying conditions where NCX-mediated Ca2+ overload is a critical factor, such as neuronal damage following ischemic events.[4][7] The comprehensive data on its inhibitory profile, combined with established experimental protocols, solidifies the position of YM-244769 as a cornerstone compound for researchers in neuroscience, pharmacology, and drug development targeting ion transport and calcium homeostasis.
References
- 1. benchchem.com [benchchem.com]
- 2. Na(+)-Ca2+ exchanger: physiology and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Na+/Ca2+ exchange inhibitors: a new class of calcium regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The role of Na+/Ca2+ exchanger subtypes in neuronal ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. benchchem.com [benchchem.com]
- 16. YM-244769 | NCX inhibitor | Probechem Biochemicals [probechem.com]
- 17. benchchem.com [benchchem.com]
The Discovery and Synthesis of YM-244769: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM-244769, chemically known as N-(3-aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide, is a potent and selective small-molecule inhibitor of the Na+/Ca2+ exchanger (NCX).[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of YM-244769. It is designed to serve as a detailed resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development. The document includes a summary of its inhibitory potency, isoform selectivity, and mode of action, alongside detailed experimental protocols and visual diagrams of relevant pathways and workflows.
Introduction: The Role of the Na+/Ca2+ Exchanger in Cellular Homeostasis
The Na+/Ca2+ exchanger (NCX) is a transmembrane protein crucial for maintaining intracellular calcium (Ca2+) and sodium (Na+) homeostasis.[1] It facilitates the electrogenic exchange of three Na+ ions for one Ca2+ ion across the plasma membrane. The direction of this exchange is dictated by the electrochemical gradients of Na+ and Ca2+, as well as the membrane potential. The exchanger operates in two primary modes:
-
Forward Mode (Ca2+ Exit): Under normal physiological conditions, the NCX typically operates in the forward mode, extruding Ca2+ from the cell to maintain low intracellular calcium levels.[1]
-
Reverse Mode (Ca2+ Entry): In pathological conditions such as ischemia, an accumulation of intracellular Na+ can cause the exchanger to operate in reverse, leading to an influx of Ca2+ and subsequent cellular damage.[1]
Three isoforms of the NCX protein have been identified in mammals: NCX1, NCX2, and NCX3, each with distinct tissue distributions and physiological functions. The dysregulation of NCX activity has been implicated in various diseases, including heart failure, ischemia-reperfusion injury, and neurological disorders, making it a significant target for therapeutic intervention.[1]
Discovery of YM-244769
YM-244769 was identified through the screening of newly synthesized benzyloxyphenyl derivatives for their inhibitory activity against the Na+/Ca2+ exchanger. This discovery was part of a broader effort to develop potent and selective NCX inhibitors for therapeutic applications. The structure-activity relationship (SAR) studies of these benzyloxyphenyl derivatives led to the identification of YM-244769 as a highly potent inhibitor.[3]
dot
Caption: A logical workflow for the discovery of YM-244769.
Synthesis of YM-244769
While a specific, detailed synthesis scheme for YM-244769 is not publicly available, the synthesis of similar benzyloxyphenyl derivatives has been described in the scientific literature. The general synthetic approach involves a multi-step process, likely starting from commercially available precursors. A plausible synthetic route is outlined below, based on established organic chemistry principles for the synthesis of analogous compounds.
The synthesis can be conceptually divided into three main parts:
-
Synthesis of the nicotinamide (B372718) core: This involves the formation of the 6-phenoxynicotinamide (B12127878) scaffold.
-
Introduction of the benzyl (B1604629) ether linkage: An etherification reaction to attach the 3-fluorobenzyl group.
-
Amide bond formation: Coupling of the carboxylic acid with 3-aminobenzylamine.
dot
Caption: A high-level overview of a plausible synthetic route.
Pharmacological Properties and Mechanism of Action
YM-244769 is a potent inhibitor of the Na+/Ca2+ exchanger, demonstrating significant isoform and mode selectivity.
Isoform Selectivity
YM-244769 exhibits a notable preference for the NCX3 isoform over NCX1 and NCX2.[2] This selectivity is a key feature, as NCX3 is predominantly expressed in the brain and skeletal muscle, suggesting potential for targeted therapeutic effects in these tissues.[1]
Mode of Action
A defining characteristic of YM-244769 is its preferential inhibition of the reverse (Ca2+ entry) mode of the NCX.[1] This is particularly relevant in pathological conditions like ischemia, where elevated intracellular Na+ drives the exchanger into its reverse mode, causing a detrimental influx of Ca2+. By selectively blocking this Ca2+ entry, YM-244769 can mitigate calcium overload-induced cell injury.[1]
dot
Caption: YM-244769's inhibition of reverse mode NCX activity.
Quantitative Data
The inhibitory potency of YM-244769 has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target | IC50 (nM) | Assay |
| NCX1 | 68 | 45Ca2+ Uptake |
| NCX2 | 96 | 45Ca2+ Uptake |
| NCX3 | 18 | 45Ca2+ Uptake |
| NCX Current (outward, Ca2+ entry) | 50 | Electrophysiology |
Data compiled from multiple sources.[2]
Experimental Protocols
The characterization of YM-244769 involved several key experimental methodologies to assess its potency, selectivity, and cellular effects.
45Ca2+ Uptake Assay
This assay is the primary method for determining the inhibitory potency of compounds on the reverse mode of NCX isoforms.
-
Principle: Measures the intracellular Na+-dependent uptake of radioactive 45Ca2+ into cells expressing specific NCX isoforms.
-
Methodology:
-
Cell Culture: Stably transfect a suitable cell line (e.g., CCL39 fibroblasts) with the cDNA for the desired NCX isoform (NCX1, NCX2, or NCX3).
-
Na+ Loading: Pre-incubate the cells in a Na+-rich, K+-free medium, often containing a Na+/K+-ATPase inhibitor like ouabain, to increase intracellular Na+ concentration.
-
45Ca2+ Uptake: Initiate the uptake by replacing the pre-incubation medium with a solution containing 45Ca2+ and varying concentrations of YM-244769.
-
Termination: Stop the uptake after a defined period by rapidly washing the cells with an ice-cold stop solution (e.g., containing LaCl3) to prevent further Ca2+ flux.
-
Quantification: Lyse the cells and measure the amount of incorporated 45Ca2+ using a scintillation counter.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.
-
dot
Caption: Workflow for the 45Ca2+ uptake assay.
Electrophysiological Measurements (Whole-Cell Patch-Clamp)
This technique provides a direct measure of the electrical current generated by the electrogenic NCX, allowing for the characterization of mode selectivity.
-
Principle: Measures the NCX current (INCX) in single cells under voltage-clamp conditions.
-
Methodology:
-
Cell Preparation: Isolate single cells (e.g., cardiac ventricular myocytes or transfected cells) suitable for patch-clamping.
-
Patch-Clamp Configuration: Establish a whole-cell patch-clamp configuration.
-
Solution Composition: Use intracellular (pipette) and extracellular solutions designed to isolate INCX from other ionic currents.
-
Voltage Protocol: Apply a voltage ramp or step protocol to elicit both inward (Ca2+ exit) and outward (Ca2+ entry) INCX.
-
Drug Application: Perfuse the cell with solutions containing different concentrations of YM-244769 and measure the effect on the amplitude of the inward and outward currents.
-
In Vitro Model of Hypoxia/Reoxygenation
This cellular model is used to assess the neuroprotective effects of YM-244769.
-
Principle: Mimics the conditions of ischemia-reperfusion injury by subjecting cultured cells to a period of oxygen and glucose deprivation followed by reoxygenation.
-
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells).
-
Hypoxia Induction: Replace the standard culture medium with a glucose-free solution and place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2).
-
Drug Treatment: Add YM-244769 at various concentrations before, during, or after the hypoxic period.
-
Reoxygenation: Return the cells to a normoxic incubator with standard glucose-containing medium.
-
Assessment of Cell Viability: Measure cell death using assays such as lactate (B86563) dehydrogenase (LDH) release or MTT.
-
Conclusion
YM-244769 is a valuable pharmacological tool for studying the physiological and pathological roles of the Na+/Ca2+ exchanger. Its high potency, selectivity for the NCX3 isoform, and preferential inhibition of the reverse mode of action make it a promising candidate for further investigation as a therapeutic agent, particularly in the context of neuroprotection from ischemic injury. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working on the modulation of NCX activity.
References
- 1. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
- 2. SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of benzyloxyphenyl derivatives as a novel class of NCX inhibitors: effects on heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
YM-244769 Dihydrochloride: A Technical Guide to a Selective Na+/Ca2+ Exchanger Inhibitor
CAS Number: 837424-39-2
This technical guide provides an in-depth overview of YM-244769 dihydrochloride, a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX). The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.
Core Mechanism of Action
YM-244769 is a small molecule inhibitor that selectively targets the Na+/Ca2+ exchanger, a crucial transmembrane protein for maintaining intracellular calcium homeostasis. The NCX mediates the exchange of three sodium ions for one calcium ion across the plasma membrane. This exchange can occur in two modes: a "forward" mode that extrudes calcium from the cell and a "reverse" mode that allows calcium to enter.
A key characteristic of YM-244769 is its preferential inhibition of the reverse mode of the NCX. This mode is particularly active under pathological conditions like ischemia, where an accumulation of intracellular sodium drives the exchanger to import calcium, leading to cellular damage. By selectively blocking this influx, YM-244769 demonstrates significant potential in mitigating calcium overload-induced cell injury.
Furthermore, YM-244769 exhibits notable isoform selectivity, with a higher affinity for the NCX3 isoform compared to NCX1 and NCX2.[1][2] This specificity is particularly relevant for tissues where NCX3 is predominantly expressed, such as the brain and skeletal muscle.
Quantitative Data
The inhibitory potency of YM-244769 has been characterized in various experimental models. The following tables summarize the key quantitative findings.
Table 1: Inhibitory Potency (IC50) of YM-244769 on NCX Isoforms (Reverse Mode)
| Isoform | Cell Type | Assay | IC50 (nM) | Reference |
| NCX1 | CCL39 Transfectants | 45Ca2+ Uptake | 68 ± 2.9 | [3] |
| NCX2 | CCL39 Transfectants | 45Ca2+ Uptake | 96 ± 3.5 | [3] |
| NCX3 | CCL39 Transfectants | 45Ca2+ Uptake | 18 ± 1.0 | [4][5] |
This data highlights the 3.8 to 5.3-fold preferential inhibition of the NCX3 isoform by YM-244769.
Table 2: Mode-Selective Inhibition of NCX1 by YM-244769 in Guinea Pig Cardiac Myocytes
| NCX Mode | IC50 (µM) | Reference |
| Unidirectional Outward (Ca2+ entry) | 0.05 | [6] |
| Unidirectional Inward (Ca2+ exit) | >10* | [6] |
*At a concentration of 10 µM, YM-244769 inhibited only about 50% of the forward mode current.[6]
Signaling Pathways and Mechanism of Inhibition
The primary molecular target of YM-244769 is the Na+/Ca2+ exchanger. Under conditions of high intracellular Na+, the reverse mode of NCX is activated, leading to an influx of Ca2+. This elevation in intracellular Ca2+ can trigger various downstream signaling cascades that contribute to cellular damage and apoptosis, particularly in the context of ischemia-reperfusion injury. YM-244769's preferential blockade of the reverse mode of NCX, especially the NCX3 isoform, makes it a valuable tool for neuroprotection research.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
YM-244769: A Technical Guide to Solubility and Handling in DMSO and Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility of YM-244769 in Dimethyl Sulfoxide (DMSO) and various aqueous solutions. It is designed to equip researchers, scientists, and drug development professionals with the essential data and methodologies required for the effective use of this potent and selective Na+/Ca2+ exchanger (NCX) inhibitor in a laboratory setting. This document outlines quantitative solubility data, detailed experimental protocols for solution preparation and solubility determination, and visual representations of key experimental workflows and the underlying signaling pathway of YM-244769.
Core Data Presentation: YM-244769 Solubility
The solubility of YM-244769 is a critical factor for its use in in vitro and in vivo studies. The following table summarizes the available quantitative and qualitative solubility data for YM-244769 in DMSO and aqueous solutions.
| Solvent | Solubility | Concentration (Molar) | Notes |
| DMSO | 120 mg/mL[1] | ~270.59 mM[1] | Gentle warming and ultrasonication may be required to achieve complete dissolution. It is crucial to use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can reduce solubility.[1] |
| 51.64 mg/mL[1] | ~100 mM[1] | Variations in reported solubility may be due to different salt forms of the compound or experimental conditions. | |
| 10 mM[2] | 10 mM[2] | A commonly prepared stock solution concentration. | |
| Aqueous Solutions | |||
| Water | Low/Poor | Not specified | YM-244769 has limited solubility in aqueous buffers.[1] |
| Phosphate-Buffered Saline (PBS) | Low/Poor | Not specified | Precipitation may occur when diluting a DMSO stock solution into PBS. |
| Cell Culture Media | Low/Poor | Not specified | To avoid precipitation, it is recommended to prepare fresh dilutions from a DMSO stock directly into pre-warmed cell culture medium immediately before use.[3] |
| Co-solvent Formulations | |||
| 10% DMSO in Corn Oil | ≥ 2.08 mg/mL | ≥ 4.03 mM | A clear solution can be achieved for in vivo studies.[4] |
| 10% DMSO in 20% SBE-β-CD in Saline | ≥ 2.08 mg/mL | ≥ 4.03 mM | This formulation can yield a clear solution for administration.[4] |
Experimental Protocols
Accurate and reproducible experimental results begin with the correct preparation of test compounds. This section provides detailed protocols for preparing YM-244769 solutions and a general method for determining its aqueous solubility.
Protocol 1: Preparation of a 10 mM YM-244769 Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of YM-244769 in DMSO, which can be stored for later use.
Materials:
-
YM-244769 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Aseptic Weighing: Carefully weigh the required amount of YM-244769 powder in a sterile microcentrifuge tube. For a 10 mM stock solution, this would be 4.43 mg per 1 mL of DMSO (Molecular Weight: 443.47 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the YM-244769 powder.
-
Dissolution: Vortex the solution thoroughly until the powder is fully dissolved. If dissolution is difficult, gentle warming or brief sonication can be employed to aid the process.[1]
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: General Method for Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines a standard "shake-flask" method to determine the thermodynamic solubility of a compound in an aqueous buffer.
Materials:
-
YM-244769 powder
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filter)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of YM-244769 powder to a glass vial containing a known volume of the aqueous buffer. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to allow the solution to reach equilibrium.
-
Separation of Undissolved Solid: After equilibration, separate the undissolved solid from the saturated solution by either centrifugation at a high speed or by filtering the solution through a low-binding 0.22 µm filter.
-
Quantification: Carefully take an aliquot of the clear supernatant or filtrate and determine the concentration of YM-244769 using a validated analytical method such as HPLC-UV or LC-MS. A standard curve of YM-244769 should be prepared in the same buffer to ensure accurate quantification.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key processes related to the handling and mechanism of action of YM-244769.
References
YM-244769: A Comprehensive Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the current understanding of the stability and recommended storage conditions for YM-244769, a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX). Given the critical role of compound integrity in research and drug development, this document synthesizes available data and outlines best practices for its handling and storage.
Core Stability and Storage Recommendations
Proper storage is paramount to maintaining the integrity and activity of YM-244769. The following tables summarize the recommended conditions for the solid compound and its solutions based on information from various suppliers.
Table 1: Recommended Storage Conditions for Solid YM-244769
| Form | Temperature | Duration | Additional Notes |
| Solid Powder | -20°C | Up to 3 years | Keep tightly sealed and protected from moisture.[1] |
| 4°C | Up to 2 years | Keep tightly sealed and protected from moisture.[1] | |
| Room Temperature | Not Specified | Desiccate.[1] |
Table 2: Recommended Storage Conditions for YM-244769 Stock Solutions
| Solvent | Temperature | Duration | Additional Notes |
| DMSO | -80°C | Up to 6 months | Sealed, away from moisture. Aliquot to avoid repeated freeze-thaw cycles.[1][2][3] |
| -20°C | Up to 1 month | Sealed, away from moisture.[1][2][3] | |
| 4°C | Up to 2 weeks | [4][5] |
It is strongly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[2] If precipitation occurs during the preparation of working solutions, gentle heating and/or sonication can be used to aid dissolution.[1]
Physicochemical Properties and Solubility
A clear understanding of the physicochemical properties of YM-244769 is essential for its proper handling and formulation.
Table 3: Physicochemical and Solubility Data for YM-244769
| Property | Value | Reference |
| Chemical Name | N-(3-Aminobenzyl)-6-(4-((3-fluorobenzyl)oxy)phenoxy)nicotinamide | [6] |
| CAS Number | 838819-70-8 | [4][6] |
| Molecular Formula | C₂₆H₂₂FN₃O₃ | [4] |
| Molecular Weight | 443.47 g/mol | [4] |
| Solubility in DMSO | ≥ 2.08 mg/mL | [1][2] |
| 10 mM | [6] |
Signaling Pathway and Mechanism of Action
YM-244769 is a potent inhibitor of the Na+/Ca2+ exchanger (NCX), with a notable selectivity for the NCX3 isoform. It primarily inhibits the reverse mode (Ca2+ entry) of the exchanger. This mechanism is crucial in pathological conditions like ischemia, where elevated intracellular sodium drives the reverse mode, leading to cytotoxic calcium overload.
Caption: Inhibition of reverse mode Na+/Ca2+ exchange by YM-244769.
Experimental Protocols
While specific, validated stability-indicating analytical methods for YM-244769 are not publicly available, this section outlines the general methodologies for preparing solutions and a conceptual framework for conducting forced degradation studies.
Preparation of Stock Solutions
-
Calculate the required mass: Based on the desired concentration and volume, calculate the mass of YM-244769 needed.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the YM-244769 powder.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved, resulting in a clear solution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C for short-term or -80°C for long-term storage.
Forced Degradation Studies (Conceptual Workflow)
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following diagram illustrates a typical workflow.
Caption: A general workflow for conducting forced degradation studies.
Development of a Stability-Indicating HPLC Method (General Principles)
A stability-indicating method is crucial for separating and quantifying the parent compound from any potential degradation products.
-
Column Selection: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a buffered aqueous phase (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed to achieve optimal separation.
-
Detection: UV detection at a wavelength where YM-244769 and its potential degradants have significant absorbance.
-
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Summary of Known Stability and Degradation Profile
Currently, there is a lack of published, in-depth studies on the forced degradation of YM-244769. However, based on the general chemical stability of related nicotinamide (B372718) derivatives, hydrolysis of the amide bond could be a potential degradation pathway under acidic or basic conditions. The ether linkages might also be susceptible to degradation under harsh conditions. Without experimental data, any proposed degradation pathway remains speculative.
Researchers are strongly encouraged to perform their own stability assessments, particularly if the compound is to be used in aqueous solutions for extended periods or under conditions of elevated temperature or light exposure. The information provided in this guide should serve as a starting point for ensuring the reliable use of YM-244769 in a research and development setting.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Stability of Nicotinamide riboside chloride and chemical properties of its derivatives_Chemicalbook [chemicalbook.com]
- 3. Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives [beilstein-journals.org]
The Role of YM-244769 in Elucidating Calcium Dysregulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca²⁺) is a ubiquitous second messenger, and the precise regulation of its intracellular concentration is paramount for a myriad of cellular processes, from neurotransmission to muscle contraction and gene expression. Dysregulation of calcium homeostasis is a central pathological feature in a host of disorders, including neurodegenerative diseases, cardiac hypertrophy, and ischemia-reperfusion injury. Understanding the molecular machinery that governs calcium fluxes is therefore a critical endeavor in modern biomedical research.
This technical guide focuses on YM-244769, a potent and selective pharmacological tool used to investigate the role of the Sodium-Calcium Exchanger (NCX) in calcium dysregulation. Initially, it is crucial to clarify a common point of confusion: while the topic is calcium dysregulation, the primary target of YM-244769 is the Sodium-Calcium Exchanger (NCX) , not the Calcium-Sensing Receptor (CaSR). The CaSR is a G-protein coupled receptor that senses extracellular calcium levels and plays a key role in hormonal regulation of calcium homeostasis, such as modulating parathyroid hormone secretion.[1][2][3][4][5] In contrast, YM-244769 exerts its effects by directly inhibiting a key cellular ion transporter involved in intracellular calcium dynamics.
YM-244769 is a benzyloxyphenyl derivative that functions as a potent and selective inhibitor of the NCX.[6] The NCX is a bidirectional transmembrane protein that exchanges three sodium ions (Na⁺) for one calcium ion (Ca²⁺). Its direction of transport is dependent on the electrochemical gradients of these ions. In its "forward mode," it extrudes Ca²⁺ from the cell, while in its "reverse mode," it facilitates Ca²⁺ influx.[6] YM-244769 has garnered significant attention for its preferential inhibition of the NCX3 isoform and its selectivity for the reverse (Ca²⁺ entry) mode of the exchanger, which is often implicated in pathological calcium overload.[6][7][8]
This guide will provide an in-depth overview of the quantitative data associated with YM-244769, detailed experimental protocols for its use, and a description of the signaling pathways it modulates, offering a comprehensive resource for researchers studying calcium dysregulation.
Data Presentation
The inhibitory potency of YM-244769 has been characterized across different NCX isoforms and operational modes. The following tables summarize key quantitative data from published studies.
Table 1: Inhibitory Potency (IC₅₀) of YM-244769 on NCX Isoforms (Reverse Mode)
| Isoform | IC₅₀ (nM) | Cell Line | Assay Type | Reference |
| NCX1 | 68 ± 2.9 | CCL39 fibroblasts | ⁴⁵Ca²⁺ Uptake | [7] |
| NCX2 | 96 ± 3.5 | CCL39 fibroblasts | ⁴⁵Ca²⁺ Uptake | [7] |
| NCX3 | 18 ± 1.0 | CCL39 fibroblasts | ⁴⁵Ca²⁺ Uptake | [6][7] |
This data highlights the 3.8- to 5.3-fold greater selectivity of YM-244769 for the NCX3 isoform over NCX1 and NCX2, respectively.[6][7]
Table 2: Mode-Selective Inhibition of NCX1 by YM-244769 in Guinea Pig Cardiac Ventricular Myocytes
| NCX Mode | IC₅₀ (µM) | Experimental Condition | Reference |
| Bidirectional (Outward & Inward) | ~0.1 | Whole-cell voltage clamp | [9] |
| Unidirectional Outward (Ca²⁺ Entry) | 0.05 | Whole-cell voltage clamp | [9] |
| Unidirectional Inward (Ca²⁺ Exit) | >10 (only ~50% inhibition at 10 µM) | Whole-cell voltage clamp | [9] |
These findings demonstrate the pronounced selectivity of YM-244769 for the reverse (Ca²⁺ entry) mode of NCX operation.[9]
Table 3: Neuroprotective Effect of YM-244769 in a Hypoxia/Reoxygenation Model
| Cell Line | Condition | YM-244769 Concentration (µM) | Outcome | Reference |
| SH-SY5Y (human neuroblastoma) | Hypoxia/Reoxygenation | 0.3 - 1 | Significant protection against cell damage | [6][7] |
| LLC-PK1 (renal epithelial) | Hypoxia/Reoxygenation | 1 | Less efficient protection compared to SH-SY5Y | [6][7] |
The greater protective effect in SH-SY5Y cells correlates with their expression of both NCX1 and the highly YM-244769-sensitive NCX3 isoform.[6][7]
Signaling Pathways and Mechanism of Action
Under physiological conditions, the forward mode of NCX is crucial for maintaining low intracellular calcium levels. However, in pathological states such as ischemia, ATP depletion leads to the failure of the Na⁺/K⁺-ATPase, resulting in an accumulation of intracellular Na⁺. This ionic shift drives the NCX into its reverse mode, causing a detrimental influx of Ca²⁺. This calcium overload triggers a cascade of damaging events, including mitochondrial dysfunction, activation of proteases and phospholipases, and ultimately, apoptotic or necrotic cell death.
YM-244769's therapeutic potential stems from its selective inhibition of this reverse mode Ca²⁺ entry. By blocking this pathological influx, YM-244769 helps to preserve intracellular calcium homeostasis and mitigate downstream cellular damage. One of the key neuroprotective pathways influenced by this action is the PI3K/Akt signaling cascade. Inhibition of NCX-mediated calcium influx by YM-244769 can modulate this pathway, contributing to its observed protective effects in models of hypoxia/reoxygenation.[10]
Caption: Mechanism of YM-244769 in preventing pathological Ca²⁺ overload.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of YM-244769.
Measurement of NCX Activity via ⁴⁵Ca²⁺ Uptake Assay
This assay directly measures the influx of radioactive calcium into cells, representing the reverse mode activity of NCX.
a. Materials:
-
Cells stably transfected with the NCX isoform of interest (e.g., CCL39 or HEK293 cells).
-
24-well culture plates.
-
Na⁺-loading buffer: 137 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 20 mM HEPES, 5.5 mM glucose, pH 7.4.
-
Uptake buffer (Na⁺-free): 137 mM Choline-Cl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 20 mM HEPES, 5.5 mM glucose, pH 7.4.
-
⁴⁵CaCl₂ stock solution.
-
Stop solution: 100 mM LaCl₃ in Na⁺-free buffer.
-
Lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS).
-
Scintillation cocktail.
-
Scintillation counter.
b. Protocol:
-
Seed transfected cells in 24-well plates and grow to confluence.
-
Wash the cells twice with the Na⁺-loading buffer.
-
Pre-incubate the cells in Na⁺-loading buffer for 30-60 minutes at 37°C to load the cells with intracellular Na⁺.
-
Aspirate the Na⁺-loading buffer and initiate the uptake reaction by adding the Na⁺-free uptake buffer containing ⁴⁵CaCl₂ (typically 1-2 µCi/mL) and various concentrations of YM-244769 or vehicle control (DMSO).
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells three times with ice-cold stop solution.
-
Lyse the cells by adding lysis buffer and incubating for at least 30 minutes.
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the intracellular ⁴⁵Ca²⁺ using a scintillation counter.
-
Determine the protein concentration of parallel wells to normalize the ⁴⁵Ca²⁺ uptake.
-
Plot the normalized ⁴⁵Ca²⁺ uptake against the concentration of YM-244769 to determine the IC₅₀ value.
References
- 1. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]
- 3. Role of the calcium-sensing receptor in extracellular calcium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Application of YM-244769 for Investigating Reverse Mode NCX Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of YM-244769, a potent and selective inhibitor of the Sodium-Calcium Exchanger (NCX). It focuses on its utility in investigating the reverse mode of NCX activity, a critical mechanism in various physiological and pathological processes.
The Na+/Ca2+ exchanger is a bidirectional transmembrane protein essential for maintaining cellular sodium and calcium homeostasis by exchanging three Na+ ions for one Ca2+ ion.[1] The direction of this exchange is dictated by the electrochemical gradients of Na+ and Ca2+ and the membrane potential. In its "forward" or "Ca2+ exit" mode, NCX extrudes calcium from the cell. Conversely, the "reverse" or "Ca2+ entry" mode facilitates calcium influx.[1] This reverse mode is particularly significant in pathological conditions like ischemia, where an accumulation of intracellular Na+ drives the exchanger to import Ca2+, leading to cellular damage.[1][2]
YM-244769 has emerged as a crucial pharmacological tool due to its preferential inhibition of this reverse mode of NCX.[2] It exhibits notable isoform selectivity, with a significantly higher affinity for NCX3 compared to NCX1 and NCX2.[3] This makes it invaluable for dissecting the specific roles of NCX isoforms in various tissues, especially in the brain and skeletal muscle where NCX3 is predominantly expressed.[1]
Quantitative Data Presentation
The inhibitory potency of YM-244769 has been rigorously quantified across the three main NCX isoforms, primarily through intracellular Na+-dependent 45Ca2+ uptake assays which measure the reverse mode of NCX activity.[4] The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, highlighting the compound's preference for NCX3.
Table 1: Inhibitory Potency (IC50) of YM-244769 on NCX Isoforms (Reverse Mode) [5]
| Isoform | Cell Type | Assay | IC50 (nM) | Reference |
| NCX1 | CCL39 Transfectants | 45Ca2+ Uptake | 68 ± 2.9 | [6] |
| NCX2 | CCL39 Transfectants | 45Ca2+ Uptake | 96 ± 3.5 | [6] |
| NCX3 | CCL39 Transfectants | 45Ca2+ Uptake | 18 ± 1.0 | [6] |
Further electrophysiological studies on guinea pig cardiac ventricular myocytes have detailed the mode-selective inhibition of NCX1 by YM-244769.
Table 2: Mode-Selective Inhibition of NCX1 by YM-244769 in Guinea Pig Cardiac Myocytes [7]
| NCX Mode | Parameter | IC50 (µM) | Reference |
| Reverse Mode (Ca2+ Entry) | Unidirectional Outward INCX | 0.05 | [7] |
| Forward Mode (Ca2+ Exit) | Unidirectional Inward INCX | >10* | [7] |
| Bidirectional | Bidirectional INCX | ~0.1 | [7] |
*At a concentration of 10 µM, YM-244769 inhibited only about 50% of the forward mode current.[7]
Table 3: Comparative Inhibitory Potency (IC50) of Various NCX Inhibitors [4]
| Inhibitor | NCX1 IC50 | NCX2 IC50 | NCX3 IC50 | Primary Mode of Action |
| YM-244769 | 68 nM | 96 nM | 18 nM | Reverse Mode (Ca2+ entry) Inhibition |
| SEA0400 | ~3.35 µM (forward), ~4.74 µM (reverse) | - | - | Mixed |
| KB-R7943 | ~5.7 µM (reverse) | - | Higher affinity than NCX1/2 | Reverse Mode (Ca2+ entry) Inhibition |
| SN-6 | 2.9 µM | 16 µM | 8.6 µM | Reverse Mode (Ca2+ entry) Inhibition |
Signaling Pathways and Mechanism of Action
Under normal physiological conditions, the low intracellular Na+ concentration favors the forward mode of NCX, leading to Ca2+ efflux. However, in pathological states such as hypoxia or ischemia, ATP depletion impairs the Na+/K+ pump, causing a significant rise in intracellular Na+.[5] This shift in the Na+ gradient drives the NCX into its reverse mode, resulting in a detrimental influx of Ca2+.[5] YM-244769 selectively inhibits this reverse mode, thereby preventing Ca2+ overload and subsequent cellular damage, such as apoptosis.[5] The inhibitory action of YM-244769 is more potent at higher intracellular Na+ concentrations, confirming its selectivity for the conditions that trigger reverse mode activity.[7]
Experimental Protocols
A variety of experimental methodologies are employed to characterize the inhibitory effects of YM-244769 on reverse mode NCX activity.
1. 45Ca2+ Uptake Assay for NCX Reverse Mode Activity
This biochemical assay is fundamental for determining the IC50 values of NCX inhibitors.[2]
-
Principle: This assay measures the intracellular Na+-dependent uptake of radioactive 45Ca2+, which is indicative of the reverse mode of NCX activity.[1]
-
Cell Lines: CCL39 fibroblasts or other suitable host cells stably transfected with individual NCX isoforms (NCX1, NCX2, or NCX3) are commonly used.[1][5]
-
Methodology:
-
Cell Culture: Transfected cells are cultured to confluence in multi-well plates.[5]
-
Na+ Loading: To induce reverse mode activity, cells are pre-incubated in a Na+-rich, K+-free medium, often containing ouabain (B1677812) to inhibit the Na+/K+-ATPase, thereby increasing intracellular Na+.[2][8]
-
Initiation of Uptake: The pre-incubation medium is replaced with a Na+-free uptake buffer containing 45Ca2+ as a tracer and varying concentrations of YM-244769 or a vehicle control.[5][8]
-
Termination and Quantification: After a defined incubation period, the uptake is stopped by washing with an ice-cold stop solution. The cells are then lysed, and the intracellular 45Ca2+ is quantified using a liquid scintillation counter.[8]
-
Data Analysis: The amount of 45Ca2+ uptake is plotted against the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.[3]
-
2. Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of the electrical current generated by the electrogenic NCX (INCX), providing detailed insights into mode selectivity.[7][9]
-
Principle: By controlling the intracellular and extracellular ionic concentrations and the membrane potential, the activity of NCX in both forward (inward current) and reverse (outward current) modes can be measured.
-
Cell Preparation: Isolated cardiomyocytes or other excitable cells endogenously expressing NCX are used.[8][9]
-
Methodology:
-
Whole-Cell Configuration: A gigaohm seal is formed between a patch pipette and the cell membrane, and the membrane is ruptured to allow dialysis of the cell with the pipette's internal solution.[9]
-
Voltage-Clamp Protocol: The membrane potential is clamped at a holding potential (e.g., -60 mV). Voltage ramps or steps are applied to elicit INCX.[1][9]
-
Drug Application: YM-244769 is applied to the cell at various concentrations via a perfusion system.[4]
-
Data Analysis: The amplitude of the inward and outward INCX is measured before and after the application of YM-244769 to determine the extent of inhibition and calculate IC50 values for each mode.[4]
-
3. Hypoxia/Reoxygenation (H/R) In Vitro Model
This assay is used to evaluate the neuroprotective or cardioprotective effects of YM-244769 in a model of ischemia-reperfusion injury.[1][6]
-
Principle: H/R induces an increase in intracellular Na+, which activates the reverse mode of NCX, leading to Ca2+ overload and cell death. The protective effect of YM-244769 is quantified by measuring cell viability or the release of damage markers.
-
Cell Lines: Neuronal cell lines like SH-SY5Y or primary cardiomyocytes are often used.[10]
-
Methodology:
-
H/R Treatment: Cells are subjected to a period of hypoxia (glucose-free, low O2 environment) followed by reoxygenation (return to normal culture conditions).[5]
-
YM-244769 Application: YM-244769 is added at different concentrations before, during, or after the hypoxic period.[1]
-
Quantification of Cell Damage: Cell damage is assessed by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium or through cell viability assays like MTT or Trypan Blue exclusion.[1][5]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Utilizing YM-244769 in SH-SY5Y Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human neuroblastoma cell line, SH-SY5Y, is extensively utilized as an in vitro model for neurodegenerative diseases and neurotoxicity studies.[1][2] These cells, derived from a metastatic bone tumor, can be differentiated into a more mature neuronal phenotype and express key neuronal markers, making them a valuable tool for investigating neuronal function and pathology.[1][2][3][4] One area of significant interest is the study of neuronal injury due to hypoxia and subsequent reoxygenation, a key pathological feature in conditions like stroke.[5]
YM-244769 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), with a preferential inhibitory action on the NCX3 isoform.[5][6][7] In neuronal cells like SH-SY5Y, which express both NCX1 and NCX3, the latter has been shown to contribute more significantly to cell damage under hypoxic conditions.[5][6][7] Under hypoxic stress, the intracellular sodium concentration rises, causing the NCX to operate in reverse mode, leading to a detrimental influx of calcium ions.[5][8] This calcium overload triggers a cascade of events including mitochondrial dysfunction and activation of apoptotic pathways, ultimately leading to cell death.[5] YM-244769 offers a targeted approach to mitigate this by selectively inhibiting the reverse mode of NCX3, thereby preventing calcium overload and conferring neuroprotection.[5][8][9]
These application notes provide detailed protocols for the use of YM-244769 in SH-SY5Y cell culture, particularly in the context of hypoxia-reoxygenation injury models.
Data Presentation
The inhibitory potency of YM-244769 varies across different NCX isoforms. The following table summarizes the key quantitative data for easy comparison.
| Parameter | NCX1 | NCX2 | NCX3 | Reference |
| IC50 (nM) | ~68 - 95 | ~95 | 18 | [6][7] |
Table 1: Inhibitory Potency (IC50) of YM-244769 on different Na+/Ca2+ Exchanger Isoforms. This data highlights that YM-244769 preferentially inhibits the NCX3 isoform with a 3.8 to 5.3-fold greater potency compared to NCX1 and NCX2.[6][7]
Signaling Pathway of Hypoxia-Induced Neuronal Injury and YM-244769 Intervention
Under hypoxic conditions, the disruption of ionic balance leads to an increase in intracellular sodium, activating the reverse mode of the Na+/Ca2+ exchanger. This results in calcium overload and subsequent neuronal cell death. YM-244769 provides a neuroprotective effect by selectively inhibiting the NCX3 isoform, thus preventing this cascade.
Experimental Protocols
Protocol 1: SH-SY5Y Cell Culture
A standardized cell culture protocol is essential for reproducible results.
Materials:
-
SH-SY5Y cells (e.g., ATCC® CRL-2266™)
-
Complete Growth Medium: 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 0.1 mM non-essential amino acids, and 1% Penicillin-Streptomycin.[1][3]
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
Culture flasks/plates
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Thawing: Rapidly thaw cryopreserved SH-SY5Y cells in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium. Centrifuge to pellet the cells, then resuspend in fresh medium and seed into a culture flask.[5]
-
Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.[5]
-
Passaging: When cells reach 80-90% confluency, aspirate the medium and wash with PBS. Add 0.25% Trypsin-EDTA and incubate for a few minutes until cells detach. Neutralize the trypsin with complete growth medium, collect the cells, and centrifuge. Resuspend the cell pellet and re-plate at a suitable subcultivation ratio (e.g., 1:3 to 1:6).[5]
Protocol 2: Hypoxia/Reoxygenation Injury Model
This protocol mimics ischemic conditions to study neuroprotective effects.
Materials:
-
Cultured SH-SY5Y cells
-
Glucose-free medium (e.g., DMEM without glucose)
-
Hypoxia chamber (e.g., 1-3% O2, 5% CO2, balance N2)
-
Complete Growth Medium
-
YM-244769
Procedure:
-
Induction of Hypoxia: Replace the complete growth medium with glucose-free medium. Place the cells in a hypoxic chamber for a specified duration (e.g., 8 hours).[5]
-
YM-244769 Treatment: Prepare the desired concentrations of YM-244769 (e.g., 0.3 µM, 1 µM) in fresh, pre-warmed complete growth medium.[5]
-
Reoxygenation: After the hypoxic period, remove the cells from the chamber. Replace the glucose-free medium with the prepared YM-244769-containing medium.[5]
-
Incubation: Return the cells to a standard normoxic incubator (37°C, 5% CO2) for a specified reoxygenation period (e.g., 16 hours).[5]
Protocol 3: Assessment of Cell Viability
Cell viability can be assessed using various standard assays.
A. Lactate Dehydrogenase (LDH) Assay (Measures Cell Death)
Principle: LDH is a cytosolic enzyme released into the culture medium upon plasma membrane damage.
Procedure:
-
Following the reoxygenation period, collect the cell culture medium.
-
Quantify the amount of LDH released using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
B. MTT Assay (Measures Metabolic Activity)
Principle: Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.
Procedure:
-
After the reoxygenation period, add MTT solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C.
-
Aspirate the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 4: Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining
Principle: Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nuclear stain that is excluded by viable cells but can enter and stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Treated SH-SY5Y cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Conclusion
YM-244769 serves as a valuable pharmacological tool for the investigation of neuroprotective strategies in in vitro models of neuronal injury. Its selective inhibition of the NCX3 isoform provides a targeted approach to mitigate the detrimental effects of calcium overload in SH-SY5Y cells under hypoxic stress. The protocols outlined in these application notes provide a framework for researchers to effectively utilize YM-244769 in their studies and contribute to the development of novel therapeutics for neurological disorders.
References
- 1. cyagen.com [cyagen.com]
- 2. accegen.com [accegen.com]
- 3. SH-SY5Y Cell Line - Creative Biogene [creative-biogene.com]
- 4. Cellosaurus cell line SH-SY5Y (CVCL_0019) [cellosaurus.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for YM-244769 in Hypoxia/Reoxygenation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-244769 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), a critical regulator of intracellular calcium homeostasis. It demonstrates significant selectivity for the NCX3 isoform over NCX1 and NCX2. A key characteristic of YM-244769 is its preferential inhibition of the reverse mode of NCX, which mediates Ca2+ influx into the cell. Under pathological conditions like hypoxia and ischemia, an accumulation of intracellular Na+ drives the NCX into its reverse mode, leading to a detrimental increase in intracellular Ca2+ and subsequent cell injury. By selectively blocking this Ca2+ entry, YM-244769 has shown significant neuroprotective effects in models of hypoxia/reoxygenation, making it a valuable tool for research in ischemic injury.
These application notes provide detailed protocols for the use of YM-244769 in both in vitro and in vivo models of hypoxia/reoxygenation and ischemia-reperfusion injury.
Data Presentation
Inhibitory Activity of YM-244769 on NCX Isoforms
| Parameter | Cell Line/System | Value |
| IC50 (NCX1) | Transfected CCL39 cells | 68 ± 2.9 nM |
| IC50 (NCX2) | Transfected CCL39 cells | 96 ± 3.5 nM |
| IC50 (NCX3) | Transfected CCL39 cells | 18 ± 1.0 nM |
Data compiled from multiple sources.
Neuroprotective Effects of YM-244769 in an In Vitro Hypoxia/Reoxygenation Model
| Cell Line | Treatment | Outcome Measure | Result |
| SH-SY5Y | YM-244769 (0.3 or 1 μM) | LDH Release | Efficiently protected against hypoxia/reoxygenation-induced LDH release. |
| LLC-PK1 | YM-244769 (1 μM) | LDH Release | Protected against hypoxia/reoxygenation-induced LDH release. |
Data from Iwamoto T, Kita S. (2006).
Signaling Pathway and Experimental Workflows
Caption: Mechanism of YM-244769 in preventing hypoxia-induced cell injury.
Caption: Workflow for in vitro hypoxia/reoxygenation experiments.
Caption: Workflow for in vivo ischemia-reperfusion experiments.
Experimental Protocols
In Vitro Hypoxia/Reoxygenation Model
This protocol is designed to assess the neuroprotective effects of YM-244769 in a human neuroblastoma SH-SY5Y cell line, which endogenously expresses NCX1 and NCX3.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
YM-244769 (stock solution in DMSO)
-
Hypoxia chamber or incubator (capable of maintaining 1% O2, 5% CO2, 94% N2)
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
YM-244769 Treatment: Prepare serial dilutions of YM-244769 in cell culture medium. A suggested concentration range is 0.01 µM to 10 µM. Remove the old medium from the cells and add the medium containing different concentrations of YM-244769. Include a vehicle control (DMSO) and an untreated control.
-
Hypoxia Induction: Place the plate in a hypoxia chamber for a predetermined duration (e.g., 6-8 hours).
-
Reoxygenation: After the hypoxic period, return the plate to a normoxic incubator (95% air, 5% CO2) for a period of reoxygenation (e.g., 16-24 hours).
-
LDH Assay: Following reoxygenation, measure the amount of lactate (B86563) dehydrogenase (LDH) released into the culture medium according to the manufacturer's instructions for the LDH cytotoxicity assay kit. This will quantify cell death.
In Vivo Ischemia-Reperfusion Model (Representative Protocol)
This protocol describes a transient middle cerebral artery occlusion (MCAO) model in mice to evaluate the neuroprotective effects of YM-244769.
Materials:
-
Male C57BL/6J mice (8-12 weeks old)
-
YM-244769
-
Vehicle (e.g., 10% DMSO in corn oil)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for MCAO
-
Monofilament for occlusion
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Animal Preparation: Anesthetize the mouse and maintain body temperature at 37°C.
-
Drug Administration: Administer YM-244769 or vehicle via oral gavage at a predetermined time point relative to the ischemic insult (e.g., 30 minutes before MCAO). A dosage of 1 mg/kg can be used as a starting point based on previous in vivo studies.
-
Middle Cerebral Artery Occlusion (MCAO): Induce focal cerebral ischemia by inserting a monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery. The occlusion period is typically 60 minutes for a transient model.
-
Reperfusion: After the occlusion period, withdraw the filament to allow for reperfusion of the ischemic territory. Allow the animal to recover for 24 hours.
-
Neurological Assessment: Before sacrifice, perform neurological deficit scoring to assess functional outcome.
-
Infarct Volume Measurement: After 24 hours of reperfusion, sacrifice the animal and harvest the brain. Slice the brain into coronal sections and stain with 2% TTC. TTC stains viable tissue red, leaving the infarcted area white.
-
Data Analysis: Quantify the infarct volume using image analysis software and compare the infarct sizes between the YM-244769-treated and vehicle-treated groups.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and adhere to all institutional and national guidelines for animal care and use.
Application Notes and Protocols: 45Ca2+ Uptake Assay with YM-244769
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-244769 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), a critical plasma membrane transporter responsible for maintaining calcium homeostasis in various cell types. The NCX can operate in a forward mode (Ca2+ efflux) and a reverse mode (Ca2+ influx), with the latter being implicated in pathological conditions such as ischemia-reperfusion injury where it contributes to cytotoxic calcium overload.[1] YM-244769 exhibits a notable preference for inhibiting the reverse mode of the NCX, making it a valuable tool for studying the physiological and pathological roles of this transporter and a potential therapeutic agent.[1][2] It also shows selectivity for the NCX3 isoform over NCX1 and NCX2.[3][4]
The 45Ca2+ uptake assay is a direct and robust method to quantify the activity of the NCX in its reverse mode and to determine the inhibitory potential of compounds like YM-244769.[2] This application note provides a detailed protocol for conducting a 45Ca2+ uptake assay to evaluate the inhibitory effects of YM-244769 on the reverse mode of the Na+/Ca2+ exchanger in cultured cells.
Data Presentation
The inhibitory potency of YM-244769 on different NCX isoforms has been quantified using 45Ca2+ uptake assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| NCX Isoform | Cell Line | IC50 (nM) |
| NCX1 | CCL39 cells transfected with NCX1 | 68 ± 2.9 |
| NCX2 | CCL39 cells transfected with NCX2 | 96 ± 3.5 |
| NCX3 | CCL39 cells transfected with NCX3 | 18 ± 1.0 |
Data sourced from studies on CCL39 cells transfected with the respective NCX isoforms, measuring Na+-dependent 45Ca2+ uptake.[2][5][6][7]
Signaling Pathway
Under normal physiological conditions, the Na+/Ca2+ exchanger primarily operates in the forward mode, extruding Ca2+ from the cell. However, under pathological conditions such as hypoxia or ischemia, cellular ATP depletion leads to the failure of the Na+/K+ pump.[1] This results in a significant increase in the intracellular Na+ concentration, which drives the NCX into its reverse mode, causing a detrimental influx of Ca2+.[1] YM-244769 specifically inhibits this reverse mode of the NCX, thereby preventing Ca2+ overload and subsequent cell damage.[1]
Experimental Protocols
45Ca2+ Uptake Assay for NCX Inhibition
This protocol is designed for adherent cells, such as CCL39 fibroblasts stably transfected with NCX isoforms or SH-SY5Y cells, cultured in 24-well plates.[2]
Materials and Reagents:
-
Cell Lines: CCL39 cells stably transfected with NCX1, NCX2, or NCX3, or SH-SY5Y cells.[2]
-
Culture Medium: Appropriate growth medium for the chosen cell line (e.g., DMEM for CCL39, DMEM:F12 for SH-SY5Y) supplemented with fetal bovine serum (FBS) and antibiotics.[2]
-
YM-244769
-
45CaCl2
-
Na+-loading Buffer (Buffer A): 137 mM NaCl, 5.4 mM KCl, 1.2 mM MgCl2, 1.2 mM NaH2PO4, 10 mM glucose, 20 mM HEPES, pH 7.4.[2]
-
Uptake Buffer: Na+-free buffer containing 45Ca2+.
-
Stop Solution: Ice-cold solution, e.g., LaCl3 solution.[5]
-
Lysis Buffer
-
Scintillation Counter
Experimental Workflow:
Procedure:
-
Cell Culture: Plate cells in 24-well plates and culture until they reach confluence.[8]
-
Na+ Loading: On the day of the experiment, aspirate the culture medium and wash the cells twice with Buffer A. Incubate the cells in 0.5 mL of Buffer A for 1 hour at 37°C to load the cells with intracellular Na+.[2]
-
Pre-incubation with YM-244769: Prepare serial dilutions of YM-244769 in Buffer A. Aspirate the Na+-loading buffer and add 0.5 mL of the YM-244769 dilutions to the respective wells. For the control (maximum uptake), add Buffer A containing the same concentration of the vehicle (e.g., DMSO) as the highest YM-244769 concentration. Incubate for a predetermined time.[2]
-
Initiation of 45Ca2+ Uptake: To start the uptake, aspirate the pre-incubation solution and add 0.5 mL of the 45Ca2+-containing Uptake Buffer to each well. Incubate for a short period, typically 1-5 minutes, at 37°C. The optimal time should be determined empirically to be within the linear range of uptake.[2]
-
Termination of Uptake: To stop the reaction, rapidly aspirate the uptake buffer and immediately wash the cells three times with 1 mL of ice-cold Stop Solution. This step is critical to remove extracellular 45Ca2+.[2]
-
Cell Lysis: After the final wash, aspirate the Stop Solution completely and add 0.5 mL of Lysis Buffer to each well.[2]
-
Quantification: Transfer the cell lysates to scintillation vials and measure the intracellular 45Ca2+ using a liquid scintillation counter.[8]
-
Data Analysis: Calculate the rate of 45Ca2+ uptake and determine the IC50 values for YM-244769 by fitting the concentration-response data to a sigmoidal dose-response curve.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. YM 244769 | Na+/Ca2+ Exchanger | Tocris Bioscience [tocris.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Electrophysiology Studies Using YM-244769 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-244769 dihydrochloride (B599025) is a potent and selective small-molecule inhibitor of the Sodium-Calcium Exchanger (NCX), a critical regulator of intracellular calcium homeostasis.[1] It exhibits a notable preference for the NCX3 isoform and preferentially inhibits the reverse mode (Ca2+ entry) of the exchanger.[2][3] This characteristic makes YM-244769 a valuable pharmacological tool for investigating the pathophysiological roles of NCX, particularly in conditions associated with cellular calcium overload, such as ischemia-reperfusion injury and neurodegenerative disorders.[1][3] These application notes provide detailed protocols for utilizing YM-244769 in electrophysiological studies and other relevant in vitro assays.
Mechanism of Action
The Na+/Ca2+ exchanger is a bidirectional transmembrane protein that facilitates the electrogenic exchange of three Na+ ions for one Ca2+ ion.[1] The direction of ion transport is dictated by the electrochemical gradients of Na+ and Ca2+ as well as the membrane potential.[1] Under normal physiological conditions, NCX primarily operates in the "forward mode" or "Ca2+ exit mode," extruding calcium from the cell.[1] However, during pathological events like ischemia, intracellular Na+ accumulation can cause the exchanger to operate in the "reverse mode" or "Ca2+ entry mode," leading to a detrimental increase in intracellular Ca2+.[1] YM-244769 selectively targets and blocks this reverse mode of NCX, thereby mitigating Ca2+ overload-induced cellular damage.[1]
Data Presentation
Inhibitory Potency of YM-244769 on NCX Isoforms
| Target | IC50 (nM) | Species | Assay Type |
| NCX1 | 68 ± 2.9 | Rat | ⁴⁵Ca²⁺ Uptake |
| NCX2 | 96 ± 3.5 | Rat | ⁴⁵Ca²⁺ Uptake |
| NCX3 | 18 ± 1.0 | Rat | ⁴⁵Ca²⁺ Uptake |
Table 1: IC50 values of YM-244769 for the reverse mode of different NCX isoforms, highlighting its preference for NCX3.[2][4]
Mode-Selective Inhibition of NCX1 by YM-244769 in Guinea Pig Cardiac Myocytes
| NCX Mode | Measurement | IC50 (µM) |
| Reverse Mode (Ca²⁺ Entry) | Unidirectional Outward INCX | 0.05 |
| Bidirectional | Outward & Inward INCX | ~0.1 |
| Forward Mode (Ca²⁺ Exit) | Unidirectional Inward INCX | >10* |
*At a concentration of 10 µM, YM-244769 inhibited only about 50% of the forward mode current.[5][6]
Experimental Protocols
⁴⁵Ca²⁺ Uptake Assay for Measuring Reverse Mode NCX Activity
This biochemical assay is a primary method for determining the inhibitory potency (IC50) of compounds on the reverse mode of NCX isoforms.[1][7]
Principle: The assay measures the intracellular Na+-dependent uptake of radioactive ⁴⁵Ca²⁺, which represents the reverse mode of NCX activity.[1]
Methodology:
-
Cell Culture: Culture cells stably transfected with the desired NCX isoform (NCX1, NCX2, or NCX3) to confluence.[3]
-
Na+ Loading: To induce the reverse mode of the exchanger, pre-incubate the cells in a Na+-rich, K+-free solution to increase the intracellular Na+ concentration.[1][7] Inhibition of the Na+/K+-ATPase with ouabain (B1677812) can also be employed for this purpose.[7]
-
Initiation of ⁴⁵Ca²⁺ Uptake: Replace the pre-incubation solution with a solution containing ⁴⁵Ca²⁺ and varying concentrations of YM-244769.[1]
-
Termination of Uptake: After a short incubation period, terminate the uptake by rapidly washing the cells with an ice-cold stop solution (e.g., LaCl₃ solution) to prevent further Ca²⁺ flux.[1]
-
Quantification: Lyse the cells and quantify the intracellular ⁴⁵Ca²⁺ using a scintillation counter.
-
Data Analysis: Calculate the IC50 values by fitting the concentration-response data to a sigmoid curve.[1]
Electrophysiological Measurement of NCX Current (INCX) via Whole-Cell Patch-Clamp
This technique allows for the direct measurement of the electrical current generated by the electrogenic activity of NCX, providing detailed insights into the mode selectivity of inhibitors.[1][5]
Cell Preparation:
-
Isolate single cardiac ventricular myocytes from guinea pigs, which endogenously express NCX1.[5][7]
Whole-Cell Voltage Clamp:
-
Pipette Solution (Intracellular): A typical pipette solution to measure INCX would be designed to control the intracellular ionic environment and isolate the NCX current. Specific compositions are used to eliminate other membrane currents.[1]
-
External Solution (Extracellular): The external solution is also specifically formulated to isolate INCX.[8]
-
Recording INCX:
-
Application of YM-244769:
-
Perfuse the cell with the external solution containing the desired concentration of YM-244769.
-
After a stable effect is achieved (typically 3-5 minutes), record INCX in the presence of the compound.[8]
-
-
Data Analysis:
In Vitro Ischemia/Reperfusion Model
This model is used to assess the neuroprotective or cardioprotective effects of YM-244769.[1]
Principle: The model mimics the conditions of ischemia-reperfusion injury by subjecting cells to a period of oxygen and glucose deprivation (hypoxia) followed by reoxygenation.[1]
Methodology:
-
Cell Culture: Use appropriate cell lines, such as the SH-SY5Y neuroblastoma cell line, which expresses NCX1 and NCX3.[3][9]
-
Induction of Hypoxia: Subject the cells to a hypoxic environment (e.g., by replacing the normal culture medium with a glucose-free medium and placing the cells in a hypoxic chamber).
-
Application of YM-244769: Add YM-244769 to the medium at different concentrations before, during, or after the hypoxic period.[1]
-
Reoxygenation: After the hypoxic period, return the cells to normoxic conditions with normal culture medium.
-
Assessment of Cell Viability: Quantify cell damage by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium or by using cell viability assays such as MTT or trypan blue exclusion.[1]
Visualizations
Caption: Signaling pathway of NCX reverse mode-mediated cellular injury and its inhibition by YM-244769.
Caption: Experimental workflow for electrophysiological measurement of INCX using the patch-clamp technique.
Caption: Workflow for determining NCX inhibition using a ⁴⁵Ca²⁺ uptake assay.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Neuroprotection Assay with YM-244769
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-244769 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), with a notable preference for the NCX3 isoform.[1] The NCX is a critical plasma membrane transporter responsible for maintaining intracellular calcium homeostasis by exchanging sodium ions for calcium ions. It can operate in a forward mode (Ca2+ efflux) or a reverse mode (Ca2+ influx).[2][3] Under pathological conditions such as cerebral ischemia, the reverse mode of NCX can be activated, leading to a detrimental influx of Ca2+, which contributes to neuronal cell death.[1] YM-244769 has demonstrated neuroprotective effects in preclinical studies by inhibiting this reverse mode of NCX, thereby preventing calcium overload and subsequent neuronal damage.[1][2][4][5]
These application notes provide detailed protocols for assessing the neuroprotective effects of YM-244769 in in vitro models of neuronal injury. The protocols are designed for use in research and drug development settings to evaluate the therapeutic potential of this compound.
Mechanism of Action
During cerebral ischemia, glutamate (B1630785) is released in excessive amounts, leading to excitotoxicity. This process involves the overstimulation of glutamate receptors, such as the AMPA receptors, which mediate fast excitatory neurotransmission.[6][7] This sustained neuronal depolarization leads to an increase in intracellular Na+, which in turn triggers the reverse mode of the Na+/Ca2+ exchanger (NCX). The resulting influx of Ca2+ through NCX contributes to mitochondrial dysfunction and ultimately neuronal cell death.[1] YM-244769 exerts its neuroprotective effect by selectively inhibiting the NCX, particularly the NCX3 isoform, which is implicated in neuronal damage.[2][4][5] By blocking the reverse mode of NCX, YM-244769 prevents the pathological influx of Ca2+, thus protecting neurons from ischemic damage.
Data Presentation
Inhibitory Activity of YM-244769 on NCX Isoforms
| Compound | Target | IC50 (nM) | Cell Line | Assay | Reference |
| YM-244769 | NCX1 | 68 ± 2.9 | CCL39 Transfectants | 45Ca2+ uptake | [1] |
| YM-244769 | NCX2 | 96 ± 3.5 | CCL39 Transfectants | 45Ca2+ uptake | [1] |
| YM-244769 | NCX3 | 18 ± 1.0 | CCL39 Transfectants | 45Ca2+ uptake | [1] |
Neuroprotective Efficacy of YM-244769
| Experimental Model | Treatment | Outcome | Reference |
| Hypoxia/Reoxygenation in SH-SY5Y cells | YM-244769 (0.3 or 1 µM) | Efficiently protected against lactate (B86563) dehydrogenase (LDH) release. | [1] |
| Glyceraldehyde (GA)-induced metabolic impairment in SH-SY5Y cells | Silencing of NCX3 (mimicking YM-244769 effect) | Ameliorated cell viability, increased ATP production, and reduced oxidative damage. | [3] |
Experimental Protocols
Protocol 1: Neuroprotection Against Hypoxia/Reoxygenation-Induced Injury in SH-SY5Y Cells
This protocol is designed to assess the neuroprotective effects of YM-244769 against neuronal damage induced by oxygen and glucose deprivation followed by reoxygenation, a common in vitro model for cerebral ischemia.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
YM-244769
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Hypoxia chamber
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours in a standard incubator (37°C, 5% CO2).[1]
-
YM-244769 Treatment: Prepare stock solutions of YM-244769 in DMSO. On the day of the experiment, dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1, 0.3, 1 µM). Replace the medium in the wells with the medium containing YM-244769. Include a vehicle control with the same concentration of DMSO.[1]
-
Induction of Hypoxia: Place the cell culture plate in a hypoxia chamber for 8 hours.[1]
-
Reoxygenation: After the hypoxic period, return the plate to a normoxic incubator (5% CO2, 95% air) for 16 hours.[1]
-
Assessment of Cell Viability: Measure cell death by quantifying the release of LDH into the culture medium using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.[1]
Protocol 2: Neuroprotection Against Metabolic Impairment in Differentiated SH-SY5Y Cells
This protocol evaluates the ability of YM-244769 to protect neuron-like cells from metabolic stress induced by glyceraldehyde (GA), which mimics some aspects of the metabolic dysfunction observed in neurodegenerative diseases.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium
-
FBS
-
Penicillin-Streptomycin
-
All-trans retinoic acid (RA)
-
Glyceraldehyde (GA)
-
YM-244769
-
DMSO
-
24-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit
-
ATP determination kit
-
Reagents for measuring reactive oxygen species (ROS)
Procedure:
-
Cell Differentiation: Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and antibiotics. To induce differentiation into a neuronal phenotype, treat the cells with 10 µM all-trans retinoic acid (RA) for 6 days.[8]
-
YM-244769 Pre-treatment: Following differentiation, pre-treat the cells with various concentrations of YM-244769 (or vehicle control) for a specified duration (e.g., 1-2 hours) before inducing metabolic stress.
-
Induction of Metabolic Impairment: Expose the cells to glyceraldehyde (GA) at a concentration determined to induce significant cell death (e.g., 1 mM) for 24 hours.[9]
-
Assessment of Neuroprotection:
-
Cell Viability (MTT Assay): Assess cell viability using the MTT assay. The conversion of MTT to formazan (B1609692) by metabolically active cells is a measure of cell viability.[8]
-
ATP Levels: Measure intracellular ATP levels using a commercially available ATP determination kit to assess mitochondrial function.[9]
-
Oxidative Stress (ROS Measurement): Quantify intracellular reactive oxygen species (ROS) levels using a fluorescent probe like H2DCFDA to evaluate oxidative stress.[10]
-
Visualizations
Signaling Pathway of YM-244769 Neuroprotection
Caption: YM-244769 inhibits the reverse mode of NCX, preventing Ca2+ overload and subsequent neuronal death.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: A typical workflow for in vitro neuroprotection studies with YM-244769.
References
- 1. benchchem.com [benchchem.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutamate AMPA receptor antagonist treatment for ischaemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the Role of NCX1 and NCX3 in an In Vitro Model of Metabolism Impairment: Potential Neuroprotective Targets for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.univpm.it [iris.univpm.it]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for YM-244769 Dihydrochloride in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of YM-244769 dihydrochloride (B599025) in mice. This document outlines detailed protocols for neuroprotection and natriuresis studies, summarizes quantitative dosage data, and illustrates the key signaling pathways involved. YM-244769 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), with a preferential inhibitory action on the NCX3 isoform.[1][2] It primarily targets the "reverse" mode of the exchanger, which is responsible for Ca2+ influx into the cell.[3][4] Under pathological conditions such as cerebral ischemia, excessive Ca2+ entry via the reverse mode of NCX contributes to neuronal damage.[3] By blocking this pathway, YM-244769 exhibits significant neuroprotective effects.
Data Presentation: In Vivo Dosage Summary
The following table summarizes the recommended dosages for YM-244769 dihydrochloride in mice based on preclinical studies.
| Study Type | Mouse Strain | Dosage | Administration Route | Vehicle | Key Findings |
| Natriuresis | C57BL/6J | 0.1, 0.3, 1 mg/kg | Oral (p.o.), single dose | 10% DMSO in corn oil | Dose-dependent increase in urine volume and urinary excretion of Na+, K+, Cl-, and Ca2+. |
| Neuroprotection (Ischemia) | C57BL/6J (typical for MCAO models) | 1 mg/kg (suggested) | Oral (p.o.) or Intraperitoneal (i.p.) | 10% DMSO in corn oil | Expected to reduce infarct volume following ischemic insult. |
Signaling Pathway: Inhibition of NCX Reverse Mode
Under ischemic conditions, cellular ATP depletion leads to the failure of the Na+/K+ pump. This results in an accumulation of intracellular Na+, which drives the Na+/Ca2+ exchanger into its reverse mode, causing a detrimental influx of Ca2+ and subsequent cellular damage. YM-244769 selectively inhibits this reverse mode of NCX, particularly the NCX3 isoform, thereby mitigating Ca2+ overload and protecting the cell.
Caption: Mechanism of YM-244769 action in ischemic conditions.
Experimental Protocols
Protocol 1: Neuroprotection Assessment in a Murine Model of Transient Focal Cerebral Ischemia (tMCAO)
This protocol details the induction of transient middle cerebral artery occlusion (tMCAO) in mice to evaluate the neuroprotective effects of YM-244769.
Workflow for Neuroprotection Study
Caption: Experimental workflow for the tMCAO neuroprotection study.
Materials:
-
This compound
-
Vehicle: 10% DMSO in corn oil
-
Anesthetic (e.g., isoflurane)
-
Coated filament for MCAO
-
Surgical instruments
-
Heating pad with rectal probe
-
2,3,5-triphenyltetrazolium chloride (TTC)
Procedure:
-
Animal Preparation:
-
Drug Administration:
-
Administer YM-244769 (e.g., 1 mg/kg) or vehicle via intraperitoneal (i.p.) or oral (p.o.) route at a predetermined time before or after the ischemic insult (e.g., 30 minutes before reperfusion).
-
-
Transient MCAO Surgery:
-
Perform a midline neck incision to expose the common carotid artery (CCA).[6]
-
Isolate the external carotid artery (ECA) and internal carotid artery (ICA).
-
Introduce a coated filament into the ICA to occlude the origin of the middle cerebral artery (MCA).[5][7] The duration of occlusion is typically 60 minutes.
-
-
Reperfusion:
-
After the occlusion period, withdraw the filament to allow for reperfusion.[7]
-
-
Neurological Assessment:
-
At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., Bederson score).
-
-
Infarct Volume Measurement:
-
Euthanize the mouse and harvest the brain.
-
Slice the brain into coronal sections and stain with 2% TTC solution to visualize the infarct area (unstained tissue).[7]
-
Quantify the infarct volume using image analysis software.
-
Protocol 2: Natriuresis Assessment in Mice
This protocol is designed to evaluate the effect of YM-244769 on urinary volume and electrolyte excretion.
Workflow for Natriuresis Study
Caption: Experimental workflow for the murine natriuresis study.
Materials:
-
This compound
-
Vehicle: 10% DMSO in corn oil
-
Metabolic cages for mice
-
Equipment for measuring urine volume and electrolyte concentrations (Na+, K+, Cl-, Ca2+)
Procedure:
-
Acclimation:
-
Acclimate mice to individual metabolic cages for at least 24 hours before the experiment to minimize stress.
-
-
Baseline Urine Collection:
-
Collect urine for a 24-hour period prior to drug administration to establish baseline values for urine volume and electrolyte excretion.
-
-
Drug Administration:
-
Administer a single oral dose of YM-244769 (0.1, 0.3, or 1 mg/kg) or vehicle to the respective groups of mice via oral gavage.
-
-
Post-Dose Urine Collection:
-
Collect urine for 24 hours post-administration.
-
-
Sample Analysis:
-
Measure the total urine volume for each mouse.
-
Analyze the urine samples to determine the concentrations of Na+, K+, Cl-, and Ca2+.
-
Calculate the total excretion of each electrolyte over the 24-hour period.
-
References
- 1. researchgate.net [researchgate.net]
- 2. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging in Primary Neurons with YM-244769
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-244769 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), a critical component in maintaining intracellular calcium homeostasis. This document provides detailed application notes and protocols for utilizing YM-244769 in calcium imaging studies with primary neurons. YM-244769 exhibits a preferential inhibition of the NCX3 isoform and the reverse mode of the exchanger, making it a valuable tool for investigating the role of NCX3-mediated calcium influx in neuronal physiology and pathology.
The provided protocols cover the preparation of primary neuronal cultures, loading of calcium indicators, and the experimental workflow for assessing the inhibitory effect of YM-244769 on induced calcium transients. The quantitative data from relevant studies are summarized to facilitate experimental design and data interpretation.
Mechanism of Action of YM-244769
The Na+/Ca2+ exchanger is a bidirectional transporter that plays a crucial role in regulating intracellular calcium levels by exchanging three sodium ions for one calcium ion across the plasma membrane. The direction of transport is determined by the electrochemical gradients of Na+ and Ca2+. The "forward mode" results in calcium efflux, while the "reverse mode" leads to calcium influx.
YM-244769 is a benzyloxyphenyl derivative that acts as a potent inhibitor of the NCX. A key characteristic of YM-244769 is its selectivity for the NCX3 isoform, which is predominantly expressed in the brain and skeletal muscle. Furthermore, YM-244769 preferentially inhibits the reverse (Ca2+ entry) mode of the exchanger. This is particularly relevant in pathological conditions such as ischemia, where an increase in intracellular sodium can drive the exchanger into the reverse mode, leading to detrimental calcium overload.
Mechanism of YM-244769 Action on NCX3.
Quantitative Data
The inhibitory potency of YM-244769 has been determined in various experimental systems. The following tables summarize the key quantitative data.
| Target | Assay | IC50 Value |
| NCX1 | 45Ca2+ Uptake | 68 ± 2.9 nM |
| NCX2 | 45Ca2+ Uptake | 96 ± 3.5 nM |
| NCX3 | 45Ca2+ Uptake | 18 ± 1.0 nM |
| Outward INCX (Ca2+ entry mode) | Electrophysiology | 50 nM |
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol describes the preparation of primary cortical neurons from embryonic mice, suitable for calcium imaging experiments.
Materials:
-
E18 Mouse Embryos
-
Dissection Medium: HBSS with 1% Penicillin-Streptomycin
-
Digestion Medium: Papain (20 U/mL) in DMEM
-
Plating Medium: Neurobasal medium supplemented with B27, GlutaMAX, and 1% Penicillin-Streptomycin
-
Poly-D-lysine coated coverslips or plates
Procedure:
-
Euthanize pregnant E18 mice according to approved institutional animal care and use committee protocols.
-
Dissect the cortices from the embryonic brains in ice-cold dissection medium.
-
Mince the cortical tissue and transfer it to the digestion medium.
-
Incubate for 20-30 minutes at 37°C.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in plating medium.
-
Plate the neurons onto Poly-D-lysine coated coverslips or plates at a suitable density.
-
Incubate the cultures at 37°C in a 5% CO2 incubator.
-
Change half of the medium every 2-3 days.
-
Neurons are typically ready for experiments between 7 and 14 days in vitro (DIV).
Workflow for Primary Cortical Neuron Culture.
Protocol 2: Calcium Imaging with Fluo-4 AM and YM-244769
This protocol outlines the procedure for loading primary neurons with the calcium indicator Fluo-4 AM and subsequently imaging calcium transients in the presence and absence of YM-244769.
Materials:
-
Primary neuronal cultures (from Protocol 1)
-
Fluo-4 AM (acetoxymethyl ester)
-
High-quality DMSO
-
Pluronic F-127 (20% solution in DMSO)
-
Imaging Buffer (e.g., Hanks' Balanced Salt Solution - HBSS with Ca2+ and Mg2+)
-
High Potassium (KCl) solution (e.g., HBSS with 50 mM KCl)
-
YM-244769 stock solution (in DMSO)
-
Fluorescence microscope with appropriate filter sets for Fluo-4 (Excitation ~494 nm, Emission ~516 nm)
Procedure:
-
Dye Loading:
-
Prepare a 2-5 µM Fluo-4 AM loading solution in Imaging Buffer. First, create a 1-5 mM stock solution of Fluo-4 AM in DMSO.
-
To facilitate dye loading, add Pluronic F-127 to the final loading solution (final concentration of ~0.02%).
-
Remove the culture medium from the neurons and wash gently with pre-warmed Imaging Buffer.
-
Incubate the cells in the Fluo-4 AM loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with pre-warmed Imaging Buffer to remove extracellular dye.
-
Allow the cells to de-esterify the dye for at least 20 minutes at room temperature in the dark.
-
-
Image Acquisition:
-
Mount the coverslip with the loaded neurons onto the microscope stage.
-
Identify a field of view with healthy neurons.
-
Begin image acquisition, capturing baseline fluorescence for 1-2 minutes.
-
Induce calcium influx by perfusing the cells with the high KCl solution. This will depolarize the neurons and open voltage-gated calcium channels, leading to a rise in intracellular calcium.
-
Record the fluorescence changes for several minutes until the signal returns to baseline after washing out the high KCl solution.
-
-
Inhibitor Application:
-
After recording the control response, perfuse the cells with Imaging Buffer containing the desired concentration of YM-244769. A typical starting concentration range is 10 nM to 1 µM.
-
Incubate the neurons with YM-244769 for 10-15 minutes.
-
Repeat the high KCl stimulation in the presence of YM-244769 and record the resulting calcium transients.
-
-
Data Analysis:
-
Select regions of interest (ROIs) around individual neuronal cell bodies.
-
Measure the mean fluorescence intensity within each ROI over time.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.
-
Compare the peak amplitude of the calcium transients before and after the application of YM-244769 to quantify the inhibitory effect.
-
Experimental Workflow for Calcium Imaging with YM-244769.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Fluo-4 AM loading efficiency | Incomplete de-esterification; Poor dye quality; Inadequate incubation time/temperature. | Increase de-esterification time; Use fresh dye stock; Optimize incubation time and temperature (e.g., 37°C for 30-45 min). |
| High background fluorescence | Incomplete removal of extracellular dye; Cell death. | Ensure thorough washing after dye loading; Check cell viability before and after the experiment. |
| No response to KCl stimulation | Unhealthy neurons; Low extracellular calcium. | Use healthy, mature neuronal cultures; Ensure imaging buffer contains an adequate concentration of CaCl2 (e.g., 2 mM). |
| Variability in YM-244769 effect | Inconsistent drug concentration; Insufficient incubation time. | Prepare fresh drug dilutions for each experiment; Ensure adequate incubation time for the drug to reach its target. |
Conclusion
YM-244769 is a valuable pharmacological tool for investigating the role of NCX3-mediated calcium influx in primary neurons. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute calcium imaging experiments to study the effects of this potent and selective inhibitor. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.
YM-244769: Application Notes and Protocols for Studying Neuronal Calcium Overload
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuronal calcium overload is a critical event in the pathophysiology of numerous neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases.[1] The Na+/Ca2+ exchanger (NCX) is a key regulator of intracellular calcium homeostasis, and its dysregulation can contribute to detrimental calcium influx.[2] YM-244769 is a potent and selective small-molecule inhibitor of the NCX, offering a valuable tool for investigating the role of this exchanger in neuronal pathology.[3][4] Notably, YM-244769 exhibits a preferential inhibition of the NCX3 isoform and the reverse mode of the exchanger, which is responsible for calcium influx, making it particularly relevant for studying conditions of neuronal calcium overload.[1][5][6]
These application notes provide a comprehensive overview of YM-244769, including its mechanism of action, quantitative data on its inhibitory potency, and detailed protocols for its use in in vitro studies of neuronal calcium overload.
Mechanism of Action
YM-244769 is a benzyloxyphenyl derivative that acts as a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX).[5] The NCX is a bidirectional transmembrane protein that exchanges three Na+ ions for one Ca2+ ion.[2] Its direction of transport is dependent on the electrochemical gradients of Na+ and Ca+. The "forward" or "Ca2+ exit" mode removes calcium from the cell, while the "reverse" or "Ca2+ entry" mode facilitates calcium influx.[2]
Under pathological conditions such as ischemia, intracellular Na+ levels rise, driving the NCX into its reverse mode and leading to a damaging increase in intracellular Ca2+.[2][5] YM-244769 preferentially inhibits this reverse mode of NCX, thereby mitigating calcium overload-induced cellular damage.[2][5] Furthermore, YM-244769 shows a higher affinity for the NCX3 isoform, which is predominantly expressed in the brain and skeletal muscle.[1][2]
Data Presentation
The inhibitory potency of YM-244769 has been characterized in various experimental systems. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency (IC₅₀) of YM-244769 on NCX Isoforms
| NCX Isoform | Cell Line/System | IC₅₀ | Reference |
|---|---|---|---|
| NCX1 | Transfected CCL39 cells | 68 ± 2.9 nM | [2][3] |
| NCX2 | Transfected CCL39 cells | 96 ± 3.5 nM | [2][3] |
| NCX3 | Transfected CCL39 cells | 18 ± 1.0 nM |[1][2][3] |
Table 2: Mode-Selective Inhibition of NCX by YM-244769
| NCX Current Mode | Cell Line/System | IC₅₀ | Reference |
|---|---|---|---|
| Unidirectional Outward (Ca²⁺ entry) | Guinea pig cardiac ventricular myocytes | 50 nM | [3][4][7] |
| Bidirectional Outward and Inward | Guinea pig cardiac ventricular myocytes | ~100 nM | [3][7] |
| Unidirectional Inward (Ca²⁺ exit) | Guinea pig cardiac ventricular myocytes | > 10 µM (~50% inhibition at 10 µM) |[2][7] |
Signaling Pathway
The following diagram illustrates the signaling pathway affected by YM-244769 in the context of neuronal calcium overload.
Caption: YM-244769 mechanism in preventing neuronal calcium overload.
Experimental Protocols
Assessment of NCX Inhibition using ⁴⁵Ca²⁺ Uptake Assay
This protocol is designed to determine the inhibitory potency of YM-244769 on different NCX isoforms expressed in a host cell line.
Materials:
-
CCL39 fibroblasts stably transfected with NCX1, NCX2, or NCX3
-
Cell culture medium
-
Na+-rich, K+-free pre-incubation solution
-
Uptake solution containing ⁴⁵Ca²⁺
-
YM-244769 stock solution (in DMSO)
-
Ice-cold stop solution (e.g., LaCl₃ solution)
-
Scintillation counter
Procedure:
-
Cell Culture: Culture the transfected CCL39 cells to confluence in appropriate multi-well plates.
-
Na+ Loading: To induce the reverse mode of NCX, pre-incubate the cells in a Na+-rich, K+-free solution.[2]
-
YM-244769 Treatment: Initiate the ⁴⁵Ca²⁺ uptake by replacing the pre-incubation solution with a solution containing ⁴⁵Ca²⁺ and varying concentrations of YM-244769 (e.g., 0.01 nM to 10 µM).
-
Incubation: Incubate for a short period (typically 1-2 minutes).[5]
-
Termination: Stop the uptake by rapidly washing the cells with an ice-cold stop solution.[2][5]
-
Quantification: Lyse the cells and quantify the intracellular ⁴⁵Ca²⁺ using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of YM-244769 for each NCX isoform by plotting the percentage of inhibition against the log concentration of the compound.
Neuroprotection Assay using Hypoxia/Reoxygenation Model
This protocol assesses the protective effects of YM-244769 against neuronal cell damage induced by oxygen and glucose deprivation followed by reoxygenation, a model that mimics ischemia-reperfusion injury.[2]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
96-well cell culture plates
-
Standard cell culture medium
-
Glucose-free, hypoxic medium
-
YM-244769 stock solution (in DMSO)
-
Hypoxia chamber (1% O₂, 5% CO₂, 94% N₂)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[3]
-
YM-244769 Treatment: Prepare serial dilutions of YM-244769 in cell culture medium (a suggested concentration range is 0.01 µM to 10 µM) and add to the cells.[3] Incubate for a sufficient period to allow for drug-target engagement (e.g., 15-30 minutes).
-
Hypoxia: Replace the medium with glucose-free, hypoxic medium and place the cells in a hypoxia chamber for a prolonged period (e.g., several hours).[5]
-
Reoxygenation: Return the cells to a normal, oxygenated culture medium containing glucose and continue the incubation.
-
LDH Assay: After the reoxygenation period, collect the culture medium and quantify the amount of LDH released from damaged cells using a commercially available kit, following the manufacturer's instructions.[3][5]
-
Data Analysis: Compare the LDH release in YM-244769-treated cells to that in vehicle-treated control cells to determine the neuroprotective effect.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of YM-244769.
Caption: Workflow for assessing the neuroprotective effects of YM-244769.
Conclusion
YM-244769 is a valuable pharmacological tool for studying the role of the Na+/Ca2+ exchanger, particularly the NCX3 isoform, in neuronal calcium overload. Its preferential inhibition of the reverse mode of NCX makes it highly relevant for investigating pathological conditions characterized by excessive calcium influx. The protocols and data presented here provide a foundation for researchers to effectively utilize YM-244769 in their studies to explore novel therapeutic strategies for a range of neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing YM-244769 Dihydrochloride Concentration In Vitro: A Technical Support Center
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the in vitro application of YM-244769 dihydrochloride. Here, you will find structured advice to address common experimental challenges, detailed protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for YM-244769?
A1: YM-244769 is a potent and selective inhibitor of the Sodium-Calcium Exchanger (NCX), a transmembrane protein critical for maintaining intracellular calcium homeostasis.[1][2] It demonstrates a preferential inhibition of the NCX3 isoform over NCX1 and NCX2.[2][3][4] Furthermore, it selectively blocks the reverse mode of the exchanger, which is responsible for calcium ion entry into the cell.[1][2][3][5]
Q2: What is a recommended starting concentration range for YM-244769 in cell-based assays?
A2: The optimal concentration of YM-244769 is dependent on the cell type and specific assay. A good starting point for initial experiments is a concentration range of 0.1 µM to 1 µM.[1] For instance, in cell protection assays using SH-SY5Y cells, concentrations of 0.3 µM and 1 µM have been shown to be effective, while for 45Ca2+ uptake assays, concentrations as low as 0.003 µM have been utilized.[1][6]
Q3: How should I prepare a stock solution of this compound?
A3: YM-244769 is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For a 10 mM stock solution, you would dissolve 5.16 mg of YM-244769 (assuming a molecular weight of 516.39 g/mol ) in 1 mL of DMSO.[1] It is recommended to store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] For long-term storage (up to 6 months), -80°C is preferable.[6][7]
Q4: What is the appropriate vehicle control for my experiments?
A4: Since YM-244769 is typically dissolved in DMSO, the vehicle control should contain the same final concentration of DMSO as the highest concentration of YM-244769 used in your experiment.[1] It is critical to maintain the final DMSO concentration in the cell culture medium at a low level, ideally below 0.1%, as higher concentrations can exert independent effects on cell viability and function.[1][8]
Q5: In which cell lines can I effectively use YM-244769?
A5: YM-244769 can be used in any cell line that endogenously expresses NCX isoforms. A commonly used model is the SH-SY5Y neuroblastoma cell line, which expresses both NCX1 and NCX3.[4][7] For more controlled studies, non-endogenously expressing cell lines, such as certain Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, can be transfected to express specific NCX isoforms.[7]
Troubleshooting Guide
Issue 1: I am not observing any effect of YM-244769 at the recommended concentrations.
-
Possible Cause 1: Suboptimal Concentration. The effective concentration can vary significantly between different cell types.
-
Solution: Conduct a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A broad range to test would be from 10 nM to 10 µM.[1]
-
-
Possible Cause 2: Low NCX Expression. The target cell line may have low or no expression of the NCX isoforms, particularly the preferentially inhibited NCX3.
-
Solution: Validate the expression of NCX1, NCX2, and NCX3 in your cells using methods like RT-qPCR or Western blotting.[1]
-
-
Possible Cause 3: Inactive Compound. Improper storage or handling may have led to the degradation of the compound.
-
Solution: Prepare fresh stock solutions and aliquot them for single use to prevent repeated freeze-thaw cycles.[8]
-
-
Possible Cause 4: Compound Precipitation. YM-244769 may precipitate in the aqueous cell culture medium, especially at higher concentrations.
-
Solution: Prepare fresh dilutions of the compound from the DMSO stock directly into pre-warmed cell culture medium immediately before use. Gently vortex the diluted solution before adding it to the cells.[1]
-
Issue 2: I am observing significant cytotoxicity or off-target effects.
-
Possible Cause 1: High Concentration of YM-244769. Even selective inhibitors can exhibit off-target effects at elevated concentrations.[8]
-
Solution: Lower the concentration of YM-244769. It is advisable to determine the maximum non-toxic concentration by performing a cytotoxicity assay (e.g., MTT or LDH assay) with a range of concentrations.[1]
-
-
Possible Cause 2: Solvent Toxicity. The solvent, typically DMSO, may be causing toxicity at the final concentration used.
-
Solution: Ensure the final DMSO concentration is below the toxic threshold for your cell type (generally <0.1%). Always include a vehicle-only control to assess the effect of the solvent on cell viability.[8]
-
-
Possible Cause 3: Disruption of Essential Calcium Homeostasis. In certain cell types, even partial inhibition of NCX activity could disrupt critical calcium signaling pathways, leading to apoptosis or necrosis.
-
Solution: Reduce the incubation time with YM-244769. A time-course experiment can help identify a window where the desired inhibitory effect is observed without significant cell death.[8]
-
Data Presentation
Table 1: Inhibitory Potency (IC50) of YM-244769 on NCX Isoforms
| NCX Isoform | Cell Line | IC50 (nM) | Reference |
| NCX1 | Transfected CCL39 cells | 68 ± 2.9 | [2][3][7] |
| NCX2 | Transfected CCL39 cells | 96 ± 3.5 | [2][3][7] |
| NCX3 | Transfected CCL39 cells | 18 ± 1.0 | [2][3][7][9] |
Table 2: Inhibitory Potency (IC50) of YM-244769 on NCX Currents in Guinea Pig Cardiac Ventricular Myocytes
| NCX Current Mode | IC50 (µM) | Reference |
| Bidirectional Outward and Inward | ~ 0.1 | [3] |
| Unidirectional Outward (Ca2+ entry) | 0.05 | [3][6] |
| Unidirectional Inward (Ca2+ exit) | > 10 (~50% inhibition at 10 µM) | [3] |
Mandatory Visualization
Caption: YM-244769-mediated neuroprotection via selective inhibition of NCX3 reverse mode.
Caption: General experimental workflow for YM-244769 studies in cell culture.
Caption: Logical relationships for troubleshooting unexpected experimental outcomes.
Experimental Protocols
Protocol 1: Determining Optimal Non-Toxic Concentration using a Cell Viability Assay
This protocol provides a method to identify the optimal, non-toxic concentration range of YM-244769 for a specific cell line using an MTT or LDH assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.[1]
-
Compound Preparation: Prepare a series of dilutions of YM-244769 in your cell culture medium. A suggested range to test is 0.01, 0.1, 1, 10, and 25 µM.[1] Also, prepare a vehicle control with the same final DMSO concentration as the highest YM-244769 concentration.[1]
-
Treatment: Replace the existing medium with the prepared YM-244769 dilutions and the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24-48 hours).
-
Viability Assessment: Perform a cell viability assay, such as MTT or LDH release assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The optimal concentration for your experiments will be the highest concentration that does not cause significant cytotoxicity.
Protocol 2: Assessment of Neuroprotection using a Lactate Dehydrogenase (LDH) Assay
This protocol details the use of YM-244769 to protect neuronal cells (e.g., SH-SY5Y) from hypoxia/reoxygenation-induced cell death.[2]
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.[2]
-
YM-244769 Treatment: Prepare serial dilutions of YM-244769 in cell culture medium (a suggested range is 0.01 µM to 10 µM). Remove the old medium and add the medium containing the different concentrations of YM-244769, a vehicle control, and an untreated control.[2]
-
Hypoxia Induction: Place the plate in a hypoxia chamber (e.g., 1% O2, 5% CO2, 94% N2) for a predetermined duration (e.g., 24 hours).[2]
-
Reoxygenation: Return the plate to a normoxic incubator (95% air, 5% CO2) for a period of reoxygenation (e.g., 12-24 hours).[2]
-
LDH Assay: Measure the amount of LDH released into the culture medium according to the manufacturer's instructions for the LDH cytotoxicity assay kit.[2]
-
Data Analysis: Quantify the protective effect of YM-244769 by comparing the LDH release in treated cells to that in untreated and vehicle-treated cells.
Protocol 3: Calcium Flux Assay using Fura-2 AM
This protocol describes the measurement of NCX-mediated calcium influx using the ratiometric fluorescent indicator Fura-2 AM.[7]
-
Cell Seeding: Seed cells expressing the desired NCX isoform on glass coverslips or in a black, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with 2-5 µM Fura-2 AM in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.[1][7]
-
Washing: Gently wash the cells twice with buffer to remove any extracellular dye.[1]
-
Compound Incubation: Incubate the cells with the determined optimal concentration of YM-244769 or vehicle control for 15-30 minutes.[1]
-
Inducing Reverse Mode NCX: To induce Ca2+ entry via the reverse mode of NCX, a high-potassium solution can be used to depolarize the membrane, or an ionophore like ionomycin (B1663694) can be used in a low Na+, high Ca2+ buffer.[1]
-
Measurement of Calcium Flux: Place the plate in a fluorescence plate reader and record the fluorescence ratio (F340/F380) over time to measure changes in intracellular calcium.
-
Data Analysis: The inhibitory effect of YM-244769 is determined by the reduction in the Ca2+-induced increase in the fluorescence ratio compared to vehicle-treated cells.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
YM-244769 Technical Support Center: Troubleshooting Insolubility and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the handling and use of YM-244769, a potent Na+/Ca2+ exchanger (NCX) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is YM-244769 and what is its primary mechanism of action?
A1: YM-244769 is a potent, selective, and orally active small molecule inhibitor of the Na+/Ca2+ exchanger (NCX).[1][2] Its primary mechanism is the inhibition of the NCX, a critical plasma membrane transporter responsible for maintaining calcium homeostasis.[3] YM-244769 shows a preference for the NCX3 isoform and preferentially inhibits the reverse mode of the exchanger, where Ca2+ ions enter the cell.[1][3][4] This mode is often implicated in pathological conditions like ischemia-reperfusion injury.[3]
Q2: What is the recommended solvent for dissolving YM-244769?
A2: The recommended solvent for creating a stock solution of YM-244769 is Dimethyl Sulfoxide (DMSO).[5] The compound is highly soluble in DMSO.[5] For in vivo studies, a common practice is to first dissolve the compound in DMSO and then dilute it in a suitable vehicle like corn oil.[1][5]
Q3: I am having trouble dissolving YM-244769 in my media. What should I do?
A3: Direct dissolution of YM-244769 in aqueous media is not recommended due to its low solubility. The standard procedure is to first prepare a high-concentration stock solution in 100% DMSO. This stock solution can then be serially diluted to the final working concentration in your aqueous experimental medium.
If you are observing precipitation upon dilution into your aqueous buffer, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your media is as low as possible (ideally below 0.1%) to avoid solvent-induced artifacts.[4]
-
Fresh Dilutions: Prepare working solutions fresh for each experiment by diluting the DMSO stock directly into pre-warmed cell culture medium just before use.[4] Avoid storing diluted aqueous solutions.[4]
-
Vortexing: Gently vortex the diluted solution to ensure it is well-mixed.[4]
Q4: My YM-244769 powder won't dissolve even in DMSO. What could be the issue?
A4: If you are encountering difficulties dissolving YM-244769 in DMSO, here are some troubleshooting steps:
-
Gentle Warming and Sonication: Gentle warming of the solution and ultrasonication can significantly aid dissolution.[5][6]
-
Quality of DMSO: Ensure you are using a fresh, high-quality, anhydrous grade of DMSO. DMSO is hygroscopic (absorbs water from the air), and the presence of water can significantly reduce the solubility of the compound.[1][5][6]
-
Compound Stability: Verify the storage conditions and age of your YM-244769 powder. Improper storage may affect its properties. The powder should be stored at -20°C for up to 2 years.[2][7]
Q5: What are the recommended storage conditions for YM-244769 stock solutions?
A5: To maintain the stability and activity of your YM-244769 stock solution in DMSO, it is crucial to store it properly.
-
Long-term storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months.[1][5]
-
Short-term storage: For shorter periods, storage at -20°C for up to 1 month is acceptable.[1][5]
-
Protection from Moisture: Always ensure the vials are tightly sealed to protect from moisture.[1][5]
Data Presentation
YM-244769 Inhibitory Potency (IC₅₀)
The inhibitory activity of YM-244769 varies across different NCX isoforms and experimental conditions. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values.
| NCX Isoform | Assay Type | Cell Line/System | IC₅₀ (nM) |
| NCX1 | ⁴⁵Ca²⁺ uptake | CCL39 transfectants | 68 ± 2.9 |
| NCX2 | ⁴⁵Ca²⁺ uptake | CCL39 transfectants | 96 ± 3.5 |
| NCX3 | ⁴⁵Ca²⁺ uptake | CCL39 transfectants | 18 ± 1.0 |
| NCX (outward current) | Electrophysiology | Guinea pig cardiac myocytes | 50 |
| NCX (bidirectional) | Electrophysiology | Guinea pig cardiac myocytes | ~100 |
Data compiled from multiple sources.[1][8]
Mandatory Visualizations
Caption: YM-244769 inhibits the reverse mode of the Na+/Ca2+ exchanger.
Caption: Workflow for preparing YM-244769 stock and working solutions.
Experimental Protocols
Preparation of YM-244769 Stock and Working Solutions
Objective: To prepare a stable, high-concentration stock solution of YM-244769 in DMSO and subsequent working solutions for in vitro experiments.
Materials:
-
YM-244769 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Sterile cell culture medium
Protocol for Stock Solution (e.g., 10 mM):
-
Aseptically weigh the required amount of YM-244769 powder. (Molecular Weight: 443.47 g/mol ).
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for 10 mM, dissolve 4.43 mg in 1 mL of DMSO).[1]
-
Vortex the solution until the powder is fully dissolved. If necessary, use an ultrasonic water bath to aid dissolution.[5]
-
Aliquot the stock solution into single-use, tightly sealed vials to minimize freeze-thaw cycles and moisture exposure.[5]
-
Store the aliquots at -80°C for long-term use (up to 6 months).[1]
Protocol for Working Solution:
-
On the day of the experiment, thaw a single aliquot of the YM-244769 DMSO stock solution.
-
Warm the desired volume of cell culture medium to 37°C.
-
Perform serial dilutions of the DMSO stock solution directly into the pre-warmed medium to achieve the final desired concentrations.[4]
-
Gently vortex the working solution before adding it to the cells.
-
Note: Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as the highest concentration of YM-244769 used.[4]
⁴⁵Ca²⁺ Uptake Assay for NCX Inhibition
Objective: To directly measure the influx of calcium via the reverse mode of NCX and determine the inhibitory potential of YM-244769.
Materials:
-
Cell line stably transfected with the NCX isoform of interest (e.g., CCL39 cells).[9]
-
Culture medium (e.g., DMEM with FBS and antibiotics).[9]
-
Na⁺-loading Buffer (Buffer A): 137 mM NaCl, 5.4 mM KCl, 1.2 mM MgCl₂, 1.2 mM NaH₂PO₄, 10 mM glucose, 20 mM HEPES, pH 7.4.[9]
-
Uptake Buffer (Buffer B - Low Na⁺): 137 mM Choline-Cl, 5.4 mM KCl, 1.2 mM MgCl₂, 10 mM glucose, 20 mM HEPES, pH 7.4.[9]
-
⁴⁵CaCl₂
-
YM-244769 working solutions
-
Stop Solution: e.g., ice-cold LaCl₃ solution.[3]
-
Lysis Buffer: 0.1 M NaOH or 1% Triton X-100.[9]
-
Scintillation counter
Procedure:
-
Cell Culture: Culture the transfected CCL39 cells to confluence in appropriate culture plates.[9]
-
Na⁺ Loading: To induce the reverse mode of NCX, incubate the cells with Na⁺-loading buffer (Buffer A) for 1 hour at 37°C to increase intracellular Na⁺ concentration.[9]
-
Pre-incubation with YM-244769: Aspirate the Na⁺-loading buffer and add Buffer A containing various concentrations of YM-244769 or vehicle control. Incubate for a defined period.
-
Initiate ⁴⁵Ca²⁺ Uptake: Start the uptake reaction by replacing the pre-incubation solution with the Uptake Buffer (Buffer B) containing ⁴⁵CaCl₂ and the respective concentrations of YM-244769.[3]
-
Terminate Uptake: After a short incubation (typically 1-2 minutes), stop the reaction by rapidly washing the cells with an ice-cold Stop Solution.[3]
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular ⁴⁵Ca²⁺ using a scintillation counter.[3][9]
-
Data Analysis: Calculate the concentration-dependent inhibition of ⁴⁵Ca²⁺ uptake by YM-244769 to determine the IC₅₀ value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ym-244769|838819-70-8|COA [dcchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Ym-244769 Datasheet DC Chemicals [dcchemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: YM-244769 and Ion Channel Interactions
This technical support center provides essential information for researchers, scientists, and drug development professionals investigating the effects of YM-244769. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of YM-244769?
A1: The primary molecular target of YM-244769 is the Na+/Ca2+ exchanger (NCX). It is a potent inhibitor with a notable preference for the NCX3 isoform.[1][2][3][4][5]
Q2: Does YM-244769 inhibit all NCX isoforms equally?
A2: No, YM-244769 exhibits isoform selectivity. It is most potent against NCX3, followed by NCX1 and NCX2.[1][3][6][7] The inhibitory concentrations (IC50) for the reverse mode of each isoform are detailed in the data summary table below.
Q3: Does YM-244769 affect the forward and reverse modes of NCX differently?
A3: Yes, YM-244769 preferentially inhibits the reverse mode (Ca2+ entry) of the Na+/Ca2+ exchanger.[2][8][9] This is a key feature of its mechanism of action. In guinea pig cardiac ventricular myocytes, the IC50 for the unidirectional outward current (Ca2+ entry mode) was 0.05 µM, while the effect on the unidirectional inward current (Ca2+ exit mode) was much less potent, with 10 µM inhibiting only about 50% of the current.[8][9]
Q4: What are the known off-target effects of YM-244769 on other ion channels?
A4: Based on available literature, YM-244769 has been shown to be highly selective for the Na+/Ca2+ exchanger. Studies have indicated that at concentrations up to 3 µM, it does not have a significant inhibitory effect on the K+-dependent Na+/Ca2+ exchanger (NCKX2), the Na+/H+ exchanger, Na+,K+-ATPase, and L-type Ca2+ channels.[5] However, it is important to note that a comprehensive screening against a wide array of ion channels has not been extensively reported in public literature.[5]
Q5: I am observing unexpected effects in my cellular assay when using YM-244769. Could these be due to off-target effects?
A5: While YM-244769 is considered highly selective for NCX, it is crucial to consider the possibility of off-target effects in your specific experimental system. The expression profile of ion channels can vary significantly between cell types. If you suspect off-target effects, it is advisable to perform control experiments. This could include using a structurally different NCX inhibitor with a potentially different off-target profile or employing molecular techniques like siRNA to confirm the involvement of NCX3 in the observed effects.
Troubleshooting Guides
Issue: Inconsistent IC50 values for YM-244769 in my experiments.
-
Possible Cause 1: Different NCX isoforms.
-
Possible Cause 2: Assay conditions.
-
Possible Cause 3: Reverse mode vs. forward mode activity.
Issue: YM-244769 does not seem to be effective in my cell model.
-
Possible Cause 1: Low or absent expression of the target NCX isoform.
-
Suggestion: Verify the expression of NCX isoforms, particularly NCX3, in your cell model using techniques like qPCR or western blotting.
-
-
Possible Cause 2: Experimental conditions do not favor reverse mode NCX activity.
-
Possible Cause 3: Compound stability or solubility.
-
Suggestion: Prepare fresh stock solutions of YM-244769 and ensure it is fully dissolved in the appropriate solvent before diluting into your assay buffer.
-
Quantitative Data Summary
Table 1: Inhibitory Potency (IC50) of YM-244769 on NCX Isoforms
| Isoform | IC50 (nM) for Na+-dependent 45Ca2+ Uptake |
| NCX1 | 68 ± 2.9[1][2][10] |
| NCX2 | 96 ± 3.5[1][2][10] |
| NCX3 | 18 ± 1.0[1][2][3][6][10] |
Table 2: Mode-Selective Inhibition of NCX1 by YM-244769 in Guinea Pig Cardiac Myocytes
| NCX Mode | Measurement | IC50 (µM) |
| Reverse Mode (Ca2+ Entry) | Unidirectional Outward INCX | 0.05[8][9][10] |
| Bidirectional | Outward & Inward INCX | ~0.1[8][9] |
| Forward Mode (Ca2+ Exit) | Unidirectional Inward INCX | >10*[9] |
*At a concentration of 10 µM, YM-244769 inhibited only about 50% of the forward mode current.[8][9]
Experimental Protocols
Na+-dependent 45Ca2+ Uptake Assay
This protocol is a common method to determine the inhibitory activity of compounds on the reverse mode of the Na+/Ca2+ exchanger.
-
Cell Culture: Plate cells stably expressing the NCX isoform of interest (e.g., CCL39 fibroblasts) and grow to confluence.
-
Na+ Loading: Pre-incubate cells in a Na+-rich solution to load the cytoplasm with Na+.
-
Uptake Initiation: Initiate Ca2+ uptake by replacing the pre-incubation solution with a solution containing 45Ca2+ and varying concentrations of YM-244769 or vehicle control.
-
Uptake Termination: After a short incubation period (e.g., 1-2 minutes), rapidly wash the cells with an ice-cold stop solution (e.g., containing La3+) to terminate the uptake.
-
Quantification: Lyse the cells and measure the amount of incorporated 45Ca2+ using a scintillation counter.
-
Data Analysis: Normalize the 45Ca2+ uptake to the protein content of the cell lysate. Calculate the percentage of inhibition for each concentration of YM-244769 relative to the vehicle control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[7]
Whole-Cell Voltage Clamp Electrophysiology
This technique allows for the direct measurement of the Na+/Ca2+ exchange current (INCX) and provides detailed information on mode selectivity.
-
Cell Preparation: Isolate single cells (e.g., cardiac ventricular myocytes) and allow them to adhere to a recording chamber.
-
Patch-Clamp Configuration: Establish a whole-cell patch-clamp configuration.
-
Solution Composition: Use intracellular (pipette) and extracellular solutions designed to isolate INCX from other ionic currents. The intracellular solution will contain a defined Na+ concentration.
-
Voltage Protocol: Apply specific voltage protocols to elicit inward and outward INCX.
-
Compound Application: Apply YM-244769 extracellularly at various concentrations to determine its effect on the amplitude of the inward and outward INCX.[11]
-
Data Analysis: Measure the peak inward and outward currents at each concentration and calculate the percentage of inhibition. Determine the IC50 values for each mode of the exchanger.
Visualizations
Caption: Mechanism of YM-244769 inhibition on the Na+/Ca2+ exchanger.
Caption: General workflow for assessing ion channel cross-reactivity.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. YM-244769 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. benchchem.com [benchchem.com]
- 6. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
How to prepare YM-244769 dihydrochloride stock solution
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the preparation and handling of YM-244769 dihydrochloride (B599025) stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving YM-244769 dihydrochloride?
The highly recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1] It is highly soluble in DMSO.[1] There is limited information regarding its solubility in aqueous buffers or ethanol.[1]
Q2: How should I store the solid form and stock solutions of this compound?
For long-term storage, the solid powder form of this compound should be kept in a tightly sealed container and can be stored for up to 3 years at -20°C or 2 years at 4°C.[2] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3] Always protect the solutions from moisture.[1][2]
Q3: What is the molecular weight of this compound?
The molecular weight of this compound is approximately 516.39 g/mol , though batch-specific molecular weights may vary slightly.[2][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving Powder | The compound may require assistance to fully dissolve. | Gentle warming and/or brief sonication can aid in complete dissolution. Ensure you are using anhydrous (dry) DMSO, as absorbed water can reduce solubility.[1][2][4] |
| Precipitation in Stock Solution During Storage | Improper storage temperature or prolonged storage. | Ensure the stock solution is stored at the recommended temperatures (-20°C for short-term, -80°C for long-term) and used within the specified timeframe.[1][2] |
| Inconsistent Experimental Results | Degradation of the compound due to repeated freeze-thaw cycles. | Aliquot the stock solution into single-use volumes immediately after preparation to minimize the number of times the main stock is thawed.[1][2][4] |
| Precipitation When Diluting into Aqueous Buffer | This compound has low aqueous solubility. | Consider using a surfactant or co-solvent in your aqueous buffer. It is also advisable to test different dilution factors. For cell-based assays, ensure the final DMSO concentration is low (typically <0.1%) and compatible with your cells.[4] |
Data Presentation
Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 51.64 | 100 | Some sources indicate solubility up to 120 mg/mL, which may require sonication. Use fresh, anhydrous DMSO for best results.[4] |
Storage Conditions and Stability
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Keep sealed and dry.[2] |
| 4°C | 2 years | Keep sealed and dry.[2] | |
| Stock Solution in DMSO | -80°C | 6 months | Sealed, away from moisture.[1][2][3] |
| -20°C | 1 month | Sealed, away from moisture.[1][2][3] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.[4]
-
Weighing: Carefully weigh out the desired amount of the compound. For 1 mL of a 10 mM stock solution, you will need 5.16 mg (calculation based on a molecular weight of 516.39 g/mol ).[4]
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM solution, if you weighed 5.16 mg, add 1 mL of DMSO.[4]
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming or brief sonication can be used to ensure the solution is clear.[2][4]
-
Aliquoting: To prevent degradation from multiple freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[2][4]
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][2][3]
Mandatory Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Inhibition of reverse mode Na+/Ca2+ exchange by YM-244769.
References
YM-244769 Technical Support Center: Cytotoxicity and Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for cytotoxicity and cell viability assays involving YM-244769.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for YM-244769?
A1: YM-244769 is a potent and selective small-molecule inhibitor of the Sodium-Calcium Exchanger (NCX), a transmembrane protein critical for maintaining intracellular calcium homeostasis.[1][2] It demonstrates a significant preference for inhibiting the NCX3 isoform and acts by preferentially blocking the reverse mode of the exchanger, which is responsible for calcium ion influx into the cell.[1][3][4][5] This mode of action is particularly relevant in pathological conditions like ischemia, where an accumulation of intracellular sodium can drive the NCX into its reverse mode, leading to detrimental calcium overload.[1]
Q2: What is a recommended starting concentration range for YM-244769 in cell-based assays?
A2: The optimal concentration of YM-244769 is dependent on the cell type and specific assay. For initial experiments, a concentration range of 0.1 µM to 1 µM is a good starting point.[2] For instance, in neuroprotection assays using SH-SY5Y cells, concentrations of 0.3 µM and 1 µM have been shown to be effective.[2] For more sensitive assays like 45Ca2+ uptake, concentrations as low as 0.003 µM have been utilized.[2][3]
Q3: How should I prepare and store a stock solution of YM-244769?
A3: YM-244769 is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For example, to create a 10 mM stock solution, dissolve 5.16 mg of YM-244769 (with a molecular weight of 516.39 g/mol ) in 1 mL of DMSO.[2] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[6] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
Q4: What is the appropriate vehicle control for experiments with YM-244769?
A4: Since YM-244769 is typically dissolved in DMSO, the vehicle control should consist of the same final concentration of DMSO used in the experimental conditions.[2] It is critical to maintain the final DMSO concentration in the cell culture medium below 0.1%, as higher concentrations can exert independent effects on cell viability and function.[2]
Q5: In which cell lines can the effects of YM-244769 be tested?
A5: YM-244769 can be utilized in any cell line that endogenously expresses NCX isoforms (NCX1, NCX2, or NCX3).[6] A commonly used model is the human neuroblastoma cell line SH-SY5Y, which expresses both NCX1 and NCX3.[1][4][6] Additionally, cell lines that do not endogenously express NCX, such as certain Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, can be transfected to express specific NCX isoforms for more targeted studies.[6]
Troubleshooting Guide
Issue 1: I am observing significant cytotoxicity or off-target effects in my cell viability assay.
-
Possible Cause 1: High Concentration of YM-244769. Even selective inhibitors can exhibit off-target effects at elevated concentrations.[2]
-
Solution: Lower the concentration of YM-244769. It is recommended to perform a dose-response experiment to determine the maximum non-toxic concentration for your specific cell line using a cytotoxicity assay such as an MTT or LDH assay.[2] A suggested starting range for this is 0.01, 0.1, 1, 10, and 25 µM.[2]
-
-
Possible Cause 2: High DMSO Concentration. The vehicle, DMSO, can be toxic to cells at higher concentrations.[2]
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is kept as low as possible, ideally below 0.1%.[2]
-
Issue 2: I am not observing the expected protective effect of YM-244769 in my hypoxia/reoxygenation model.
-
Possible Cause: Inadequate Assay Conditions. The timing of YM-244769 addition and the duration of hypoxia/reoxygenation are critical.
-
Solution: The experimental protocol should be optimized. YM-244769 can be added before, during, or after the hypoxic period to determine the most effective treatment window.[1] The duration of hypoxia and reoxygenation should also be optimized for the specific cell line to induce a measurable level of cell death in the control group.
-
Issue 3: High background or variability in my fluorescence-based calcium influx assay.
-
Possible Cause 1: Incomplete Removal of Extracellular Dye. Residual extracellular fluorescent dye can lead to high background signals.
-
Solution: Ensure thorough but gentle washing of the cells after loading with a calcium indicator dye like Fura-2 AM.[6]
-
-
Possible Cause 2: Autofluorescence. Components in the cell culture medium, such as phenol (B47542) red, can be fluorescent and interfere with the assay.
-
Solution: Use phenol red-free media during the assay to reduce background fluorescence.[6]
-
-
Possible Cause 3: Cell Death or Membrane Damage. Excessive concentrations of the fluorescent dye or prolonged incubation times can be cytotoxic.[6]
-
Solution: Titrate the concentration of the dye and optimize the loading time for your specific cell line. Cell viability can be checked using a dye like trypan blue.[6]
-
Quantitative Data
Table 1: Inhibitory Potency (IC₅₀) of YM-244769 on NCX Isoforms
| Isoform | IC₅₀ (nM) |
| NCX1 | 68 ± 2.9 |
| NCX2 | 96 ± 3.5 |
| NCX3 | 18 ± 1.0 |
This data indicates that YM-244769 preferentially inhibits the NCX3 isoform with a 3.8- to 5.3-fold higher potency compared to NCX1 and NCX2.[3][4][7][8]
Experimental Protocols
Protocol 1: Assessment of Neuroprotection using a Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol details the use of YM-244769 to protect neuronal cells (e.g., SH-SY5Y) from hypoxia/reoxygenation-induced cell death.[9]
Materials:
-
SH-SY5Y cells[9]
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[9]
-
YM-244769 stock solution (in DMSO)[9]
-
Hypoxia chamber (e.g., 1% O₂, 5% CO₂, 94% N₂)[9]
-
LDH cytotoxicity assay kit[9]
-
96-well cell culture plates[9]
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[9]
-
YM-244769 Treatment: Prepare serial dilutions of YM-244769 in cell culture medium. A suggested concentration range is 0.01 µM to 10 µM.[9] Remove the old medium and add the medium containing different concentrations of YM-244769. Include a vehicle control (DMSO) and an untreated control.[9]
-
Hypoxia Induction: Place the plate in a hypoxia chamber for a predetermined duration (e.g., 24 hours).[9]
-
Reoxygenation: Return the cells to a normoxic incubator with standard glucose-containing medium.[1]
-
LDH Assay: After the reoxygenation period, measure the amount of LDH released into the culture medium using a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.[1][8]
Protocol 2: 45Ca2+ Uptake Assay for NCX Inhibition
This assay is fundamental for determining the inhibitory potency of YM-244769 on different NCX isoforms.[1]
Materials:
-
CCL39 fibroblasts stably transfected with individual NCX isoforms (NCX1, NCX2, or NCX3)[1]
-
Na⁺-rich, K⁺-free solution
-
Solution containing 45Ca2+ and varying concentrations of YM-244769[1]
-
Ice-cold stop solution (e.g., LaCl₃ solution)[1]
Procedure:
-
Cell Culture: Culture the transfected CCL39 fibroblasts to confluence.[1]
-
Na⁺ Loading: Pre-incubate the cells in a Na⁺-rich, K⁺-free solution to load them with Na⁺.[1]
-
45Ca2+ Uptake Initiation: Initiate the 45Ca2+ uptake by replacing the pre-incubation solution with a solution containing 45Ca2+ and the desired concentrations of YM-244769.[1]
-
Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with an ice-cold stop solution.[1]
-
Quantification: Measure the amount of intracellular 45Ca2+ to determine the rate of uptake and the inhibitory effect of YM-244769.
Visualizations
Caption: YM-244769 neuroprotection via selective NCX reverse mode inhibition.
Caption: Workflow for assessing neuroprotection using an LDH cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. benchchem.com [benchchem.com]
YM-244769 Technical Support Center: Preventing Precipitation in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of YM-244769 precipitation in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing YM-244769 stock solutions?
A1: YM-244769 is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] It is recommended to prepare stock solutions in high-quality, anhydrous DMSO.[2]
Q2: I've observed precipitation when diluting my YM-244769 DMSO stock solution into an aqueous buffer. Why is this happening?
A2: YM-244769 has limited solubility in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution, leading to precipitation. This is a common issue, especially at higher final concentrations in the working solution.[2]
Q3: What are the recommended storage conditions for YM-244769 solid compound and stock solutions?
A3: Proper storage is crucial to maintain the stability and activity of YM-244769. For the solid powder, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended.[1] Stock solutions in DMSO should be stored at -20°C for up to 1 month or at -80°C for up to 6 months.[1][3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[2][4]
Troubleshooting Guide: Preventing and Resolving YM-244769 Precipitation
This guide provides step-by-step solutions to address precipitation issues with YM-244769 in your experiments.
Issue: Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer.
| Possible Cause | Solution |
| High Final Concentration | The desired final concentration in your aqueous buffer may exceed the solubility limit of YM-244769. |
| * Recommendation: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line, which may be lower than initially planned. A typical starting range for cell-based assays is 0.1 µM to 1 µM.[2] | |
| Improper Dilution Technique | Rapidly adding the DMSO stock to the aqueous buffer can cause localized high concentrations, leading to precipitation. |
| * Recommendation: Prepare fresh dilutions directly into pre-warmed (e.g., 37°C) cell culture medium or buffer just before use.[2] Add the DMSO stock drop-wise while gently vortexing or swirling the aqueous solution to ensure rapid and uniform mixing. | |
| Buffer Composition | Certain buffer components or pH levels may negatively impact the solubility of YM-244769. |
| * Recommendation: While specific data on buffer composition is limited, if precipitation persists, consider testing different standard biological buffers (e.g., PBS, HBSS, TRIS) to identify one that is more compatible. |
Issue: Solution appears cloudy or contains visible particles after a short period.
| Possible Cause | Solution |
| Time-Dependent Precipitation | Even if initially clear, the compound may slowly precipitate out of the aqueous solution over time. |
| * Recommendation: Always prepare working solutions fresh for each experiment and use them immediately.[2] Avoid preparing large batches of working solutions for storage.[2] | |
| Use of Cold Buffers | Lower temperatures can decrease the solubility of many compounds. |
| * Recommendation: Use pre-warmed aqueous buffers for dilution, especially for cell-based assays where the final solution will be at 37°C. |
General Recommendations to Improve Solubility:
-
Gentle Heating and Sonication: If precipitation occurs, gentle warming of the solution and/or brief sonication can help redissolve the compound.[1] However, be cautious with temperature-sensitive assays.
-
Vehicle Control: Always include a vehicle control in your experiments with the same final concentration of DMSO as in your highest YM-244769 concentration to account for any solvent effects.[2]
Data Presentation
Table 1: Solubility and Storage of YM-244769
| Form | Solvent | Maximum Solubility | Storage Temperature | Storage Duration | Source |
| Solid Powder | - | - | -20°C | Up to 3 years | [1] |
| 4°C | Up to 2 years | [1] | |||
| Stock Solution | DMSO | ≥ 10 mM | -20°C | Up to 1 month | [1][3][5] |
| 51.64 mg/mL (100 mM) | -80°C | Up to 6 months | [1][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM YM-244769 Stock Solution in DMSO
-
Calculate Required Mass: Based on the molecular weight of your specific batch of YM-244769 (approx. 516.39 g/mol for the dihydrochloride (B599025) form), calculate the mass needed for your desired volume and concentration.[6] For 1 mL of a 10 mM stock solution, approximately 5.16 mg is required.
-
Equilibration: Allow the vial of solid YM-244769 to reach room temperature before opening to prevent moisture condensation.
-
Dissolution: Add the calculated mass of YM-244769 to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. The solution should be clear. If needed, gentle warming or brief sonication can be applied.[6]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes and store at -20°C or -80°C.
Protocol 2: Troubleshooting YM-244769 Precipitation in an Aqueous Working Solution
-
Prepare Pre-warmed Buffer: Warm your aqueous buffer or cell culture medium to the intended experimental temperature (e.g., 37°C).
-
Serial Dilution (if necessary): For very high dilutions, consider making an intermediate dilution of your DMSO stock in DMSO before the final dilution into the aqueous buffer.
-
Slow Addition and Mixing: While gently vortexing or swirling the pre-warmed aqueous buffer, add the required volume of the YM-244769 DMSO stock drop-by-drop.
-
Visual Inspection: Immediately inspect the solution for any signs of precipitation or cloudiness.
-
Sonication/Heating (if precipitation occurs): If a precipitate is observed, place the tube in a water bath sonicator for a few minutes or gently warm the solution. Re-inspect for clarity.
-
Immediate Use: Use the freshly prepared working solution in your experiment without delay.
Visualizations
Caption: Experimental workflow for preparing YM-244769 solutions.
Caption: Troubleshooting logic for YM-244769 precipitation.
References
Technical Support Center: YM-244769 in Neuronal Cells
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for conducting experiments with YM-244769 in neuronal cells. It includes troubleshooting guides and FAQs in a question-and-answer format to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for YM-244769 in neuronal cells?
A1: YM-244769 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX).[1][2] It preferentially inhibits the NCX3 isoform, which is expressed in neuronal cells.[3][4][5] Under pathological conditions such as hypoxia or ischemia, the NCX can operate in a reverse mode, leading to an influx of calcium ions (Ca2+) into the cell.[2] This calcium overload is a key trigger for neuronal cell death.[2] YM-244769 specifically blocks this reverse mode of NCX, thereby preventing intracellular Ca2+ overload and protecting neurons from damage.[1][2]
Q2: What is a recommended starting concentration range for YM-244769 in neuronal cell-based assays?
A2: For initial experiments, a concentration range of 0.1 µM to 1 µM is a good starting point.[2][6] The optimal concentration is dependent on the specific cell type and experimental conditions. A dose-response experiment is recommended to determine the most effective concentration for your particular setup.[6]
Q3: I am not observing a neuroprotective effect with YM-244769 in my experiments. What are the possible causes?
A3: There are several potential reasons for a lack of effect:
-
Suboptimal Concentration: The effective concentration can vary between cell types. It is advisable to perform a dose-response experiment, testing a range of concentrations (e.g., 10 nM to 10 µM), to identify the optimal concentration for your specific neuronal cell line.[6]
-
Low NCX Expression: The neuronal cell line you are using may have low or no expression of NCX isoforms, particularly the YM-244769-sensitive NCX3. You can verify the expression levels of NCX1, NCX2, and NCX3 using methods like RT-qPCR or Western blotting.[6]
-
Inactive Compound: Ensure that the compound has been stored and handled correctly to prevent degradation. Preparing fresh dilutions for each experiment is recommended.
-
Experimental Model: The cellular stressor used in your experiment may not be primarily mediated by NCX reverse mode-induced calcium influx. The neuroprotective effects of YM-244769 have been demonstrated in models of hypoxia/reoxygenation-induced injury.[3][4][5]
Quantitative Data
Inhibitory Activity of YM-244769 on NCX Isoforms
| Parameter | Cell Line/System | Value (IC50) | Reference |
| NCX1 | Transfected CCL39 cells | 68 ± 2.9 nM | [1][2] |
| NCX2 | Transfected CCL39 cells | 96 ± 3.5 nM | [1][2] |
| NCX3 | Transfected CCL39 cells | 18 ± 1.0 nM | [1][2] |
| Unidirectional Outward NCX Current (Ca2+ entry mode) | Guinea pig cardiac ventricular myocytes | 50 nM | [1][2] |
Representative Neuroprotective Effect of YM-244769
This table illustrates the expected dose-dependent neuroprotective effect of YM-244769 against hypoxia/reoxygenation-induced cell death in SH-SY5Y cells, as measured by LDH release.
| YM-244769 Concentration (µM) | Expected Outcome | Reference |
| 0 (Vehicle Control) | High LDH release (significant cell death) | |
| 0.1 | Partial protection against LDH release | [2] |
| 0.3 | Efficient protection against LDH release | [2] |
| 1.0 | Efficient protection against LDH release | [2] |
Experimental Protocols
Assessing Neuroprotective Effects of YM-244769 against Hypoxia/Reoxygenation-Induced Cell Death in SH-SY5Y Cells
This protocol details the methodology to determine the dose-response curve of YM-244769's neuroprotective effects.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F-12 with 10% FBS)
-
YM-244769 (stock solution in DMSO)
-
96-well cell culture plates
-
Hypoxia chamber (1% O2, 5% CO2, 94% N2)
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[1]
-
YM-244769 Treatment: Prepare serial dilutions of YM-244769 in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of YM-244769. Include a vehicle control (DMSO) and an untreated control.[1]
-
Hypoxia Induction: Place the plate in a hypoxia chamber for a predetermined duration (e.g., 8-24 hours).[1][2]
-
Reoxygenation: After the hypoxic period, return the plate to a normoxic incubator for a specific duration (e.g., 16 hours).[2]
-
LDH Assay: Measure the amount of LDH released into the culture medium according to the manufacturer's instructions for the LDH cytotoxicity assay kit.[1][2]
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to a control group of cells lysed to achieve maximum LDH release.
Visualizations
Signaling Pathway of YM-244769 in Neuroprotection
Caption: YM-244769 inhibits the reverse mode of NCX3, preventing Ca2+ overload and neuronal death.
Experimental Workflow for YM-244769 Dose-Response Curve
Caption: Workflow for determining the neuroprotective dose-response of YM-244769.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: YM-244769 In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting in vivo studies with YM-244769. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for YM-244769?
A1: YM-244769 is a potent and selective inhibitor of the Sodium-Calcium Exchanger (NCX).[1][2] It preferentially targets the NCX3 isoform and specifically inhibits the reverse mode of the exchanger, which is responsible for calcium ion entry into the cell.[2][3][4][5]
Q2: What are the expected effects of YM-244769 in an in vivo setting?
A2: In vivo, YM-244769 has been shown to increase urine volume and the urinary excretion of electrolytes.[2][3] In models of ischemia or hypoxia/reoxygenation, YM-244769 is anticipated to have neuroprotective effects by preventing intracellular calcium overload.[4][5]
Q3: Is YM-244769 selective for a particular NCX isoform?
A3: Yes, YM-244769 demonstrates a preferential inhibition of the NCX3 isoform over NCX1 and NCX2.[2][3][4][5] Its inhibitory potency is significantly higher for NCX3, making it a valuable tool for investigating the specific physiological and pathological roles of this isoform.[2][4][5]
Q4: Does YM-244769 inhibit both the forward and reverse modes of the NCX?
A4: YM-244769 is recognized as a reverse mode-selective inhibitor.[1][4] This means it more potently blocks the influx of calcium into the cell via the NCX, a process that is particularly relevant in pathological conditions like ischemia.[1]
Q5: What is the recommended vehicle for in vivo administration of YM-244769?
A5: For in vivo studies, a common approach is to first dissolve YM-244769 in Dimethyl Sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted in a suitable vehicle such as corn oil for administration.[6]
Q6: How should I prepare and store a stock solution of YM-244769?
A6: YM-244769 is highly soluble in DMSO.[6] To prepare a stock solution, dissolve the powdered compound in fresh, anhydrous DMSO. It is advisable to sonicate to aid dissolution.[6] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from moisture.[6] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of YM-244769 in the final vehicle formulation. | The concentration of DMSO in the final formulation may be too high, causing the compound to precipitate when diluted in an aqueous-based vehicle. | Minimize the volume of the DMSO stock solution used. Consider a co-solvent system or a different final vehicle. Perform small-scale solubility tests with your chosen vehicle before preparing a large batch. |
| Inconsistent or lack of expected in vivo effect. | - Suboptimal Dose: The administered dose may be too low to achieve a therapeutic concentration at the target site. - Compound Degradation: Improper storage or handling of the stock solution may have led to the degradation of YM-244769. - Low Target Expression: The animal model may not express the YM-244769-sensitive NCX isoforms (especially NCX3) at a sufficient level in the tissue of interest. | - Dose-Response Study: Conduct a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint. - Fresh Preparations: Prepare fresh dilutions of YM-244769 from a properly stored stock solution for each experiment. - Target Validation: Confirm the expression of NCX1, NCX2, and NCX3 in the target tissue using methods like qPCR or Western blotting. |
| Observed toxicity or adverse events in the treatment group. | - High Dose: The administered dose of YM-244769 may be too high, leading to off-target effects or exaggerated pharmacology. - Vehicle Toxicity: The vehicle itself, particularly at high concentrations of DMSO, can cause adverse effects. | - Reduce Dose: Lower the dose of YM-244769 to the lowest effective concentration determined from your dose-response studies. - Vehicle Control Group: Always include a vehicle-only control group to differentiate between the effects of the compound and the vehicle. Keep the final concentration of DMSO as low as possible. |
| Difficulty in dissolving YM-244769. | - Poor Quality Solvent: Using DMSO that has absorbed water can significantly reduce the solubility of YM-244769.[6] - Insufficient Mixing: The compound may not have been fully dissolved. | - Use Anhydrous DMSO: Ensure you are using a fresh, high-quality, anhydrous grade of DMSO.[6] - Aid Dissolution: Use vortexing and sonication to help dissolve the compound completely.[6] |
Data Presentation
Inhibitory Potency (IC₅₀) of YM-244769 on NCX Isoforms
| Isoform | IC₅₀ (nM) |
| NCX1 | 68 ± 2.9 |
| NCX2 | 96 ± 3.5 |
| NCX3 | 18 ± 1.0 |
Data from in vitro ⁴⁵Ca²⁺ uptake assays.[3]
In Vivo Effects of YM-244769 in Mice
| Dose (mg/kg, p.o.) | Effect |
| 0.1 - 1 | Dose-dependent increase in urine volume and urinary excretion of Na⁺, K⁺, and Cl⁻. |
| 0.1 - 1 | Significant increase in urinary excretion of Ca²⁺ and the Ca²⁺/Cr ratio. |
p.o. = oral administration.[3]
Experimental Protocols
Preparation of YM-244769 for In Vivo Administration
This protocol describes the preparation of a stock solution in DMSO and subsequent dilution for in vivo use.
Materials:
-
YM-244769 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vehicle (e.g., corn oil, saline with a solubilizing agent)
-
Sterile, light-protected tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Stock Solution Preparation (e.g., 10 mg/mL in DMSO):
-
Aseptically weigh the required amount of YM-244769.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex and sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Calculate the volume of the stock solution needed based on the desired final concentration and the volume of the vehicle.
-
Add the stock solution to the vehicle and vortex thoroughly to ensure a homogenous suspension/solution.
-
The final concentration of DMSO in the working solution should be kept to a minimum (ideally below 5-10%) to avoid vehicle-induced toxicity.
-
In Vivo Neuroprotection Study in a Mouse Model of Ischemia
This protocol provides a general framework for assessing the neuroprotective effects of YM-244769.
Animal Model:
-
Use an established mouse model of focal cerebral ischemia, such as transient middle cerebral artery occlusion (tMCAO).
Experimental Groups:
-
Sham Group: Animals undergo the surgical procedure without vessel occlusion.
-
Vehicle Control Group: Animals are subjected to tMCAO and treated with the vehicle.
-
YM-244769 Treatment Group(s): Animals are subjected to tMCAO and treated with one or more doses of YM-244769.
Procedure:
-
Drug Administration: Administer YM-244769 or vehicle at a predetermined time point (e.g., before, during, or after the ischemic event) via the desired route (e.g., intraperitoneal, intravenous, or oral).
-
Induction of Ischemia: Perform the tMCAO surgery for a defined duration (e.g., 60 minutes).
-
Reperfusion: Remove the occlusion to allow for reperfusion.
-
Neurological Assessment: At various time points post-reperfusion (e.g., 24, 48, 72 hours), evaluate neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement: At the end of the experiment, euthanize the animals and perfuse the brains. Stain brain slices with a marker such as 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and calculate the infarct volume.
Visualizations
Signaling Pathway of YM-244769 Action
Caption: Mechanism of YM-244769 in preventing ischemia-induced cell damage.
Experimental Workflow for In Vivo Neuroprotection Study
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Minimizing variability in YM-244769 experiments
This technical support center is designed for researchers, scientists, and drug development professionals utilizing YM-244769 in their experiments. Here, you will find troubleshooting guides and frequently asked questions to help minimize variability and address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for YM-244769?
YM-244769 is a potent and selective inhibitor of the Sodium-Calcium Exchanger (NCX).[1][2][3] It functions by preferentially inhibiting the NCX3 isoform and specifically targeting the reverse mode of the exchanger, which is responsible for the influx of calcium ions into the cell.[1][2][3][4][5]
Q2: What are the expected effects of YM-244769 in a cellular context?
The primary anticipated effect is the inhibition of Na+-dependent Ca2+ influx.[1][2] In experimental models of conditions like ischemia or hypoxia/reoxygenation, YM-244769 is expected to exhibit neuroprotective effects by preventing intracellular calcium overload.[1][3][4][5][6]
Q3: Is YM-244769 selective for a particular NCX isoform?
Yes, YM-244769 demonstrates preferential inhibition of the NCX3 isoform over NCX1 and NCX2.[1][3][4][5] Its inhibitory potency is significantly higher for NCX3, making it a valuable tool for investigating the specific roles of this isoform.[1][4]
Q4: How should I prepare and store YM-244769?
YM-244769 should be dissolved in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to prepare a stock solution.[7][8] For long-term storage (up to 6 months), the stock solution should be kept at -80°C.[3][8] For shorter periods (up to 1 month), storage at -20°C is acceptable.[3][8] It is crucial to aliquot the stock solution to avoid repeated freeze-thaw cycles and to protect it from moisture.[1][3][7][8]
Q5: What is an appropriate vehicle control for my experiments?
Since YM-244769 is dissolved in DMSO, the vehicle control should consist of the same final concentration of DMSO used in the experimental conditions.[7] It is important to maintain a low final DMSO concentration (ideally below 0.1%) to avoid any potential off-target effects of the solvent.[7]
Troubleshooting Guides
Problem 1: No observable effect of YM-244769 on intracellular calcium levels.
| Possible Cause | Solution |
| Low expression of the target NCX isoform. | Confirm the expression levels of NCX1, NCX2, and NCX3 in your experimental model using techniques like qPCR or Western blotting. Consider using a positive control cell line known to express high levels of the target NCX isoform.[1] |
| Suboptimal experimental conditions for inducing reverse mode NCX activity. | YM-244769 primarily inhibits the reverse mode of NCX. Ensure your experimental buffer has a low Na+ and high Ca2+ concentration to promote this activity. It may also be necessary to artificially increase intracellular Na+ levels.[1] |
| Incorrect drug concentration. | The concentration of YM-244769 may be too low. Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental setup. A starting concentration range of 10 nM to 1 µM is often recommended.[1][7] |
| Degradation of the compound. | Improper storage or handling can lead to the degradation of YM-244769. Prepare fresh stock solutions and aliquot them for single use to prevent repeated freeze-thaw cycles. Ensure proper storage conditions are maintained.[1][3][7][8] |
Problem 2: Increased cell death or toxicity observed with YM-244769 treatment.
| Possible Cause | Solution |
| High concentration of YM-244769. | Even selective inhibitors can have off-target effects at high concentrations. Lower the concentration of YM-244769 to the lowest effective dose determined from your dose-response experiments.[1][7] |
| Disruption of essential calcium homeostasis. | In some cell types, even partial inhibition of NCX activity can disrupt critical calcium signaling pathways, leading to apoptosis or necrosis.[1] Reduce the incubation time with YM-244769 and perform a time-course experiment to identify an optimal window for observing the desired effect without significant cell death.[1] |
| Off-target effects. | The observed cytotoxicity may be due to the inhibition of other cellular targets. To confirm that the effect is due to NCX inhibition, consider using a different NCX inhibitor with a distinct chemical structure as a control. Alternatively, siRNA-mediated knockdown of the specific NCX isoform can be used to validate the pharmacological findings.[7][9][10] |
Quantitative Data
Inhibitory Potency of YM-244769 on NCX Isoforms
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of YM-244769 against different NCX isoforms. Variability in these values can be attributed to different experimental systems and assay conditions.
| NCX Isoform | Assay Type | Cell Line | IC50 (nM) | Reference |
| NCX1 | 45Ca2+ uptake | CCL39 transfectants | 68 ± 2.9 | [3][11][12][13] |
| NCX2 | 45Ca2+ uptake | CCL39 transfectants | 96 ± 3.5 | [3][11][12][13] |
| NCX3 | 45Ca2+ uptake | CCL39 transfectants | 18 ± 1.0 | [3][4][5][11][12][13] |
| NCX (outward current) | Electrophysiology | Guinea pig cardiac myocytes | 50 | [3][11] |
Experimental Protocols
Protocol 1: Assessment of NCX Inhibition using a 45Ca2+ Uptake Assay
This protocol outlines a method to measure the reverse mode of NCX activity by quantifying the intracellular Na+-dependent uptake of radioactive 45Ca2+.
Materials:
-
Cells expressing the desired NCX isoform
-
Na+-rich, K+-free pre-incubation solution
-
Uptake solution containing 45Ca2+
-
YM-244769 stock solution (in DMSO)
-
Ice-cold stop solution (e.g., LaCl3 solution)
-
Scintillation counter
Methodology:
-
Culture cells to confluence in appropriate culture plates.
-
To load cells with Na+, pre-incubate them in a Na+-rich, K+-free solution.
-
Initiate the 45Ca2+ uptake by replacing the pre-incubation solution with the uptake solution containing 45Ca2+ and varying concentrations of YM-244769 (and a vehicle control).
-
After a short incubation period (e.g., 1-5 minutes), terminate the uptake by rapidly washing the cells with an ice-cold stop solution to prevent further Ca2+ flux.[2][14]
-
Lyse the cells and quantify the intracellular 45Ca2+ using a scintillation counter.
-
Compare the 45Ca2+ uptake in the presence of different concentrations of YM-244769 to the vehicle-treated control to determine the inhibitory effect.
Protocol 2: Assessment of Neuroprotection using a Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol details the use of YM-244769 to assess its protective effects against hypoxia/reoxygenation-induced cell death by measuring the release of LDH.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
Cell culture medium
-
YM-244769 stock solution (in DMSO)
-
Hypoxia chamber (1% O2, 5% CO2, 94% N2)
-
LDH cytotoxicity assay kit
Methodology:
-
Seed neuronal cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of YM-244769 in cell culture medium. A suggested concentration range is 0.01 µM to 10 µM.[6]
-
Treat the cells with different concentrations of YM-244769, including a vehicle control (DMSO) and an untreated control.
-
Induce hypoxia by placing the plate in a hypoxia chamber for a predetermined duration (e.g., 24 hours).[6]
-
After the hypoxia period, return the cells to normoxic conditions (reoxygenation) for a specific period (e.g., 12-24 hours).
-
Measure the amount of LDH released into the cell culture medium using an LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Compare the LDH release in YM-244769-treated cells to the vehicle-treated hypoxic cells to determine the neuroprotective effect.
Visualizations
Caption: YM-244769 inhibits the reverse mode of the Na+/Ca2+ exchanger (NCX).
Caption: Troubleshooting workflow for a lack of effect from YM-244769.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. YM-244769 | NCX inhibitor | Probechem Biochemicals [probechem.com]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to NCX Isoform Selectivity: YM-244769 vs. SEA0400
For Researchers, Scientists, and Drug Development Professionals
The sodium-calcium exchanger (NCX) is a critical membrane protein that plays a crucial role in maintaining intracellular calcium homeostasis.[1] Three distinct isoforms of this protein have been identified—NCX1, NCX2, and NCX3—each with unique tissue distribution and physiological functions.[1] This guide provides a detailed, data-driven comparison of two prominent NCX inhibitors, YM-244769 and SEA0400, with a specific focus on their selectivity for these three isoforms.
Quantitative Comparison of Inhibitory Potency
The inhibitory efficacy of YM-244769 and SEA0400 against the NCX isoforms has been determined through standardized in vitro assays. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of an inhibitor required to reduce NCX activity by 50%, are summarized below. Lower IC50 values signify higher potency.
| Inhibitor | NCX1 IC50 (nM) | NCX2 IC50 (nM) | NCX3 IC50 (nM) | Primary Mode of Action |
| YM-244769 | 68 ± 2.9[2][3] | 96 ± 3.5[2][3] | 18 ± 1.0[2][3] | Reverse Mode (Ca2+ entry) Inhibition[1][2] |
| SEA0400 | 5[2] | >1000[2] | >1000[2] | Reverse & Forward Modes[4] |
The data clearly demonstrates that YM-244769 exhibits a preferential inhibition of NCX3 , with approximately 3.8-fold and 5.3-fold higher potency for NCX3 compared to NCX1 and NCX2, respectively.[2] In stark contrast, SEA0400 is a highly potent and selective inhibitor of NCX1 , with minimal activity against NCX2 and NCX3 at concentrations up to 1 µM.[2] Both compounds have been shown to preferentially inhibit the reverse mode (Ca2+ entry) of the exchanger.[2]
Experimental Protocols
The quantitative data presented in this guide was primarily generated using the Na+-dependent 45Ca2+ uptake assay in cellular models. This technique allows for the functional assessment of NCX activity by measuring the influx of radioactive calcium into cells, which is contingent on the intracellular sodium concentration.
Na+-dependent 45Ca2+ Uptake Assay
Objective: To determine the inhibitory effect of YM-244769 and SEA0400 on the reverse mode of NCX activity.
Principle: In this assay, cells are first loaded with Na+ by inhibiting the Na+/K+ pump. The subsequent addition of extracellular Ca2+ containing the radioactive isotope 45Ca2+ triggers the reverse mode of the NCX, leading to 45Ca2+ uptake. The amount of radioactivity incorporated into the cells is a measure of NCX activity.
Protocol:
-
Cell Preparation: CCL39 fibroblasts stably transfected to express individual NCX isoforms (NCX1, NCX2, or NCX3) are seeded in 24-well plates and grown to confluence.[1] For neuronal studies, the human neuroblastoma cell line SH-SY5Y, which endogenously expresses NCX1 and NCX3, is often utilized.[1]
-
Na+ Loading: The growth medium is removed, and the cells are washed with a Na+-free buffer. To increase intracellular Na+ concentration, cells are pre-incubated in a Na+-rich, K+-free medium containing ouabain (B1677812) to inhibit the Na+/K+-ATPase.[3]
-
Inhibitor Incubation: The cells are then incubated with varying concentrations of the test compound (YM-244769 or SEA0400) or vehicle control.
-
Initiation of 45Ca2+ Uptake: The uptake of 45Ca2+ is initiated by adding a buffer containing 45Ca2+.
-
Termination of Uptake: The uptake is stopped by rapidly washing the cells with an ice-cold stop solution.
-
Quantification: The cells are lysed, and the incorporated 45Ca2+ is quantified using a scintillation counter.
-
Data Analysis: The amount of 45Ca2+ uptake is normalized to the protein content of the cell lysate. The inhibitory effect of the compound at each concentration is calculated as a percentage of the control (vehicle-treated) uptake. IC50 values are then determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.[2]
Signaling Pathway and Mechanism of Inhibition
The inhibition of NCX isoforms by YM-244769 and SEA0400 has significant downstream consequences on intracellular signaling cascades, particularly in neuronal cells where calcium is a critical second messenger. By inhibiting NCX-mediated calcium influx, these compounds can modulate the PI3K/Akt signaling cascade, which is a key pathway involved in cell survival and neuroprotection.[2]
Caption: Inhibition of NCX reverse mode by YM-244769 or SEA0400 can modulate downstream neuroprotective signaling pathways.
Conclusion
YM-244769 and SEA0400 are potent NCX inhibitors with distinct isoform selectivity profiles. YM-244769 is a valuable research tool for investigating the specific roles of NCX3, particularly in neuronal contexts.[3][5][6] Conversely, SEA0400's high potency and selectivity for NCX1 make it an ideal choice for studies focused on the function of this specific isoform.[2][7] The selection between these inhibitors should be guided by the specific NCX isoform of interest and the experimental context.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to NCX1 Inhibitors: YM-244769 versus SN-6
For Researchers, Scientists, and Drug Development Professionals
The sodium-calcium exchanger 1 (NCX1) is a critical regulator of intracellular calcium homeostasis, particularly in excitable tissues like the heart and neurons.[1][2] Its dysregulation is implicated in various pathologies, including cardiac arrhythmias, ischemia-reperfusion injury, and neurological disorders.[3][4] Consequently, potent and selective inhibitors of NCX1 are invaluable tools for both basic research and therapeutic development. This guide provides an objective comparison of two prominent benzyloxyphenyl derivative NCX1 inhibitors: YM-244769 and SN-6.
Quantitative Comparison of Inhibitory Potency and Selectivity
A primary differentiator between YM-244769 and SN-6 is their inhibitory potency. YM-244769 is a significantly more potent inhibitor of all NCX isoforms, with IC₅₀ values in the nanomolar range, while SN-6 exhibits inhibitory activity in the micromolar range.[5] Both compounds preferentially inhibit the reverse (Ca²⁺ entry) mode of the exchanger, a mode of action particularly relevant under pathological conditions like ischemia where intracellular Na⁺ accumulation can lead to detrimental Ca²⁺ overload.[3][6][7]
| Compound | NCX1 IC₅₀ | NCX2 IC₅₀ | NCX3 IC₅₀ | Primary Mode of Action | Data Source(s) |
| YM-244769 | 68 nM | 96 nM | 18 nM | Reverse Mode (Ca²⁺ entry) Inhibition | [5][8][9] |
| SN-6 | 2.9 µM | 16 µM | 8.6 µM | Reverse Mode (Ca²⁺ entry) Inhibition | [5][6][10][11] |
While both compounds inhibit all three isoforms, their selectivity profiles differ. YM-244769 displays a notable preference for NCX3, being approximately 3.8-fold more potent against NCX3 than NCX1.[5] In contrast, SN-6 is most potent against NCX1, showing a 3- to 5-fold higher inhibitory activity for NCX1 compared to NCX2 or NCX3.[5][12]
Mechanism of Action and Cellular Effects
Both YM-244769 and SN-6 are benzyloxyphenyl derivatives that act as inhibitors of the Na⁺/Ca²⁺ exchanger.[5][7] Their primary mechanism involves blocking the transport of ions through the NCX protein. A key characteristic of these inhibitors is their preferential inhibition of the reverse mode of NCX, which is responsible for Ca²⁺ influx into the cell.[3][6] This is particularly significant in pathological states such as ischemia, where an accumulation of intracellular sodium drives the exchanger into its reverse mode, leading to a harmful increase in intracellular calcium.[3]
Studies have shown that by inhibiting this reverse mode, both compounds can protect cells from damage induced by conditions like hypoxia/reoxygenation.[9][12][13][14] For instance, YM-244769 has been demonstrated to efficiently protect against hypoxia/reoxygenation-induced neuronal cell damage.[9][14] Similarly, SN-6 has been shown to potently protect against hypoxia-induced renal tubular cell damage.[6][12]
Signaling Pathways and Experimental Workflows
The activity of NCX1 is intricately linked to various cellular signaling pathways. Its function in maintaining calcium homeostasis influences numerous downstream processes.
Caption: Bidirectional operation of the NCX1 transporter and inhibition by YM-244769 and SN-6.
The evaluation of these inhibitors typically involves specific experimental workflows to quantify their effects on NCX activity.
Caption: A typical experimental workflow for evaluating NCX1 inhibitors.
Experimental Protocols
Intracellular Na⁺-dependent ⁴⁵Ca²⁺ Uptake Assay
This assay is a common method to assess the inhibitory activity of compounds on the reverse mode of NCX.[5]
1. Cell Culture:
-
Culture cells stably transfected with the desired NCX isoform (e.g., CCL39 or LLC-PK1 fibroblasts) in appropriate culture medium until they reach confluence in 24-well plates.[5]
2. Na⁺ Loading:
-
To induce the reverse mode of NCX, load the cells with Na⁺.
-
Wash the cells twice with a pre-incubation buffer (e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 0.1 mM EGTA, 20 mM HEPES-Tris, pH 7.4).
-
Incubate the cells for 30-60 minutes at 37°C in a Na⁺-rich, K⁺-free buffer containing a Na⁺/K⁺-ATPase inhibitor like ouabain (B1677812) (e.g., 1 mM). This elevates intracellular Na⁺ concentration.[5]
3. Inhibitor Incubation:
-
After Na⁺ loading, aspirate the buffer and add a reaction mixture containing varying concentrations of the test inhibitor (YM-244769 or SN-6) and ⁴⁵CaCl₂ (e.g., 10 µM).
4. ⁴⁵Ca²⁺ Uptake:
-
Initiate the uptake by incubating the cells for a short period (e.g., 1-2 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with an ice-cold stop solution (e.g., 140 mM KCl, 1 mM LaCl₃, 20 mM HEPES-Tris, pH 7.4) to remove extracellular ⁴⁵Ca²⁺.
5. Measurement of Radioactivity:
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH, 0.1% SDS).
-
Measure the radioactivity of the cell lysates using a liquid scintillation counter.
6. Data Analysis:
-
Determine the concentration-response curve for each inhibitor and calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of ⁴⁵Ca²⁺ uptake.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the NCX current (INCX) and is used to characterize the electrophysiological effects of the inhibitors.[7]
1. Cell Preparation:
-
Isolate single cardiac ventricular myocytes from an appropriate animal model (e.g., guinea pig).[7]
2. Patch-Clamp Recording:
-
Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier.
-
Use a pipette solution containing a specific ionic composition to isolate INCX (e.g., low Na⁺, high Cs⁺ to block K⁺ currents). The external solution should also be designed to isolate INCX.
3. Measurement of INCX:
-
Apply a voltage ramp protocol to elicit both inward and outward INCX.
-
The NCX-mediated current is identified by its sensitivity to the removal of extracellular Na⁺ or Ca²⁺ or by its inhibition with a known non-selective NCX blocker like Ni²⁺.
4. Inhibitor Application:
-
Perfuse the external solution with varying concentrations of the test inhibitor (e.g., YM-244769).
-
Measure the reduction in the amplitude of both the inward and outward INCX to determine the inhibitory effect.
5. Data Analysis:
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ for both the inward and outward currents. This allows for the assessment of mode-dependent inhibition.
Conclusion
Both YM-244769 and SN-6 are valuable pharmacological tools for investigating the physiological and pathological roles of the Na⁺/Ca²⁺ exchanger. The choice between them should be guided by the specific experimental needs. For studies requiring high potency and broad-spectrum NCX inhibition, or for those specifically targeting NCX3, YM-244769 is the superior choice.[5] For research focused specifically on NCX1 where high potency is not the primary concern, SN-6 offers a more selective option.[5][6] Researchers should carefully consider the isoform expression in their model system and the desired mode of inhibition when selecting the appropriate compound.
References
- 1. scbt.com [scbt.com]
- 2. Transcriptional Pathways and Potential Therapeutic Targets in the Regulation of Ncx1 Expression in Cardiac Hypertrophy and Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. SN-6 | Na+/Ca2+ Exchanger | Tocris Bioscience [tocris.com]
- 7. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. YM-244769 | NCX inhibitor | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Sodium-calcium Exchanger (NCX) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 12. Inhibitory mechanism of SN-6, a novel benzyloxyphenyl Na+/Ca2+ exchange inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating NCX3 Inhibition with YM-244769: A Comparative In Vitro Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of YM-244769's performance in inhibiting the sodium-calcium exchanger 3 (NCX3) against other common alternatives. Experimental data, detailed protocols, and pathway visualizations are presented to support in vitro validation studies.
The sodium-calcium exchanger (NCX) is a critical membrane transport protein that regulates intracellular calcium levels, playing a key role in cellular signaling, particularly in excitable cells like neurons and cardiomyocytes. Its dysregulation is implicated in various diseases, making it a significant therapeutic target. YM-244769 has emerged as a potent and selective inhibitor of the NCX family, with a notable preference for the NCX3 isoform.[1][2] This guide details the validation of YM-244769 as an NCX3 inhibitor and compares its efficacy with other known NCX inhibitors.
Performance Comparison of NCX Inhibitors
The inhibitory potency of YM-244769 and other commercially available NCX inhibitors are summarized below. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the inhibitor required to reduce NCX activity by 50%. Lower IC50 values denote higher potency.
| Inhibitor | Target Isoform(s) | IC50 (nM) | Primary Mode of Action | Key Characteristics |
| YM-244769 | NCX3 | 18 | Reverse Mode (Ca2+ entry) | Preferentially inhibits NCX3[2][3] |
| NCX1 | 68 | |||
| NCX2 | 96 | |||
| KB-R7943 | NCX (reverse mode) | 5,700 | Reverse Mode (Ca2+ entry) | One of the earliest synthetic NCX inhibitors; also affects other ion channels.[1] |
| SEA0400 | NCX1 (neurons) | 33 | Reverse & Forward Modes | Shows improved selectivity over KB-R7943.[1][4] |
| NCX1 (astrocytes) | 5.0 | |||
| NCX1 (microglia) | 8.3 | |||
| SN-6 | NCX1 | 2,900 | Not specified | [1][5] |
| NCX2 | 16,000 | |||
| NCX3 | 8,600 |
Signaling Pathway and Mechanism of Action
The Na+/Ca2+ exchanger operates bidirectionally to maintain cellular calcium homeostasis. In its forward mode , it extrudes one Ca2+ ion in exchange for the influx of three Na+ ions.[6] Conversely, the reverse mode facilitates the influx of Ca2+ and efflux of Na+, a process that can be exacerbated under pathological conditions like ischemia, leading to cytotoxic calcium overload.[7] YM-244769 demonstrates a preferential inhibition of this reverse mode of NCX, particularly for the NCX3 isoform.[7][8]
Experimental Protocols for In Vitro Validation
To validate the inhibitory effect of YM-244769 on NCX3, two primary in vitro assays are recommended: the 45Ca2+ uptake assay and the whole-cell patch-clamp technique.
45Ca2+ Uptake Assay
This biochemical assay directly measures the influx of radioactive calcium (45Ca2+) into cells, which is mediated by the reverse mode of NCX.[1]
Methodology:
-
Cell Culture: Stably transfect a suitable cell line (e.g., HEK293 or CHO) with the specific NCX isoform of interest (NCX1, NCX2, or NCX3).[1] Culture the cells to confluence in appropriate media.
-
Na+ Loading: To induce the reverse mode of NCX, pre-incubate the cells in a Na+-rich, K+-free buffer containing ouabain. This inhibits the Na+/K+-ATPase, leading to an increase in intracellular Na+.[8]
-
Initiation of Uptake: Replace the Na+-loading buffer with an uptake buffer containing 45Ca2+ and varying concentrations of YM-244769. The uptake buffer should be Na+-free to maximize the driving force for reverse NCX activity.[1]
-
Termination and Lysis: After a defined incubation period, terminate the uptake by washing the cells with an ice-cold stop solution (e.g., LaCl3) to displace extracellular 45Ca2+. Lyse the cells to release the intracellular contents.
-
Scintillation Counting: Measure the amount of intracellular 45Ca2+ using a scintillation counter.
-
Data Analysis: Plot the 45Ca2+ uptake against the concentration of YM-244769 to determine the IC50 value.[4]
Whole-Cell Patch-Clamp Technique
This electrophysiological technique allows for the direct measurement of the electrical current (INCX) generated by the electrogenic activity of NCX, providing detailed insights into its mode-selective inhibition.[9]
Methodology:
-
Cell Preparation: Use isolated single cells expressing the target NCX isoform, such as transfected HEK293 cells or primary cardiomyocytes.
-
Patch-Clamp Configuration: Achieve a whole-cell patch-clamp configuration by sealing a glass micropipette filled with an internal solution onto the cell membrane. The internal and external solutions are designed to isolate INCX from other ionic currents.[6]
-
Voltage Protocol: Apply a specific voltage protocol to the cell to elicit either the forward or reverse mode of NCX.
-
Inhibitor Application: Perfuse the cell with an external solution containing various concentrations of YM-244769.
-
Current Measurement: Record the changes in INCX in response to the inhibitor.
-
Data Analysis: Analyze the current-voltage relationship to determine the inhibitory effect of YM-244769 on both the inward and outward currents, allowing for the determination of mode-specific IC50 values.
Experimental Workflow for Inhibitor Validation
The following diagram outlines a typical workflow for the in vitro validation of an NCX inhibitor like YM-244769.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. benchchem.com [benchchem.com]
- 5. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
YM-244769: A Comparative Analysis of its Cross-Reactivity with Voltage-Gated Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
YM-244769 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), with a notable preference for the NCX3 isoform.[1][2][3] Its primary mechanism of action is the inhibition of the reverse mode of NCX, which is responsible for calcium ion (Ca2+) influx, particularly under pathological conditions such as ischemia.[4][5] Given the critical role of calcium signaling in cellular physiology, understanding the selectivity profile of a compound like YM-244769 is paramount for accurately interpreting experimental results and predicting potential off-target effects. This guide provides a comprehensive comparison of the known cross-reactivity of YM-244769 with various voltage-gated calcium channels, supported by available experimental data and detailed methodologies.
Summary of YM-244769 Selectivity
Current research literature extensively documents the high selectivity of YM-244769 for the Na+/Ca2+ exchanger over other ion transporters. However, comprehensive screening data against a broad panel of voltage-gated calcium channels is not widely available in the public domain. The existing evidence indicates a high degree of selectivity for NCX with minimal to no cross-reactivity with L-type calcium channels.
Quantitative Data on Inhibitory Activity
The following tables summarize the inhibitory potency of YM-244769 against its primary targets, the NCX isoforms, and its known activity against L-type calcium channels.
Table 1: Inhibitory Potency (IC50) of YM-244769 on Na+/Ca2+ Exchanger (NCX) Isoforms
| Target | IC50 (nM) | Species | Assay Type |
| NCX1 | 68 ± 2.9 | Rat | 45Ca2+ Uptake |
| NCX2 | 96 ± 3.5 | Rat | 45Ca2+ Uptake |
| NCX3 | 18 ± 1.0 | Rat | 45Ca2+ Uptake |
Data sourced from Iwamoto T, Kita S. (2006).[6]
Table 2: Cross-Reactivity of YM-244769 with Voltage-Gated Calcium Channels
| Channel Type | Subtype(s) | Concentration Tested | % Inhibition | Species/Cell Line | Assay Type |
| L-type | Not specified | Up to 3 µM | Not significant | Not specified | Not specified |
| P/Q-type | (e.g., Cav2.1) | Data not publicly available | - | - | - |
| N-type | (e.g., Cav2.2) | Data not publicly available | - | - | - |
| R-type | (e.g., Cav2.3) | Data not publicly available | - | - | - |
| T-type | (e.g., Cav3.1, 3.2, 3.3) | Data not publicly available | - | - | - |
Information regarding L-type calcium channels is based on statements in overview documents.[1] Specific experimental data sets for a broad panel of calcium channels are not readily found in public literature.
Signaling Pathways and Experimental Workflows
To understand the context of YM-244769's action and how its selectivity is determined, the following diagrams illustrate the role of NCX in calcium homeostasis and a general workflow for assessing compound cross-reactivity.
Caption: Role of NCX in Ca2+ homeostasis and inhibition by YM-244769.
Caption: General workflow for assessing ion channel cross-reactivity.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the selectivity of compounds like YM-244769.
45Ca2+ Uptake Assay for NCX Isoform Selectivity
This assay is a primary method for determining the inhibitory potency of compounds on the different isoforms of the Na+/Ca2+ exchanger.
-
Objective: To quantify the inhibitory effect of YM-244769 on the reverse mode of NCX1, NCX2, and NCX3.
-
Cell Lines: A host cell line with low endogenous NCX activity (e.g., CCL39 fibroblasts) stably transfected to express individual rat or human NCX isoforms (NCX1, NCX2, or NCX3).
-
Protocol:
-
Cell Culture: Plate the transfected cells in 24-well plates and culture until they reach confluence.
-
Na+ Loading: To induce the reverse mode of NCX, preload the cells with Na+ by incubating them in a Na+-rich, K+-free buffer.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of YM-244769 or vehicle control.
-
45Ca2+ Uptake Initiation: Initiate Ca2+ uptake by replacing the incubation solution with a Na+-free solution containing 45Ca2+.
-
Termination of Uptake: After a short incubation period (typically 1-2 minutes), rapidly wash the cells with an ice-cold stop solution (e.g., LaCl3 solution) to halt further Ca2+ flux.
-
Quantification: Lyse the cells and measure the intracellular 45Ca2+ using a scintillation counter.
-
-
Data Analysis: Determine the concentration of YM-244769 that causes 50% inhibition of 45Ca2+ uptake (IC50) by fitting the data to a dose-response curve.
Electrophysiological Assessment of Cross-Reactivity with Voltage-Gated Calcium Channels
Whole-cell patch-clamp electrophysiology is the gold standard for assessing the effect of a compound on ion channel function.
-
Objective: To determine the inhibitory effect of YM-244769 on specific voltage-gated calcium channel subtypes (e.g., L-, P/Q-, N-, R-, and T-type).
-
Cell Lines: Use cell lines (e.g., HEK293 or CHO) stably or transiently expressing the specific human voltage-gated calcium channel α1 subunit of interest (e.g., Cav1.2, Cav2.1, Cav2.2, Cav2.3, or Cav3.2), along with any necessary auxiliary subunits (e.g., β and α2δ).
-
Protocol:
-
Cell Preparation: Culture the cells on glass coverslips suitable for patch-clamp recording.
-
Recording Configuration: Establish a whole-cell patch-clamp configuration.
-
Solution Composition: Use intracellular (pipette) and extracellular solutions designed to isolate the calcium current of interest. Barium (Ba2+) is often substituted for Ca2+ as the charge carrier to avoid Ca2+-dependent inactivation.
-
Voltage Protocol: Apply a specific voltage protocol to elicit the calcium channel currents. This typically involves holding the cell at a negative potential (e.g., -80 mV) and then applying depolarizing voltage steps to activate the channels.
-
Compound Application: Perfuse the cells with a control solution, followed by solutions containing increasing concentrations of YM-244769.
-
Data Acquisition: Record the peak current amplitude at each voltage step before and after the application of the compound.
-
-
Data Analysis: Measure the percentage of current inhibition at each concentration of YM-244769. Calculate the IC50 value by fitting the concentration-response data to a suitable equation (e.g., the Hill equation).
Conclusion
YM-244769 is a highly potent and selective inhibitor of the Na+/Ca2+ exchanger, demonstrating a clear preference for the NCX3 isoform and the reverse mode of operation.[2][6] The available data indicates a lack of significant cross-reactivity with L-type voltage-gated calcium channels.[1] However, a comprehensive public data set on the cross-reactivity of YM-244769 with other major voltage-gated calcium channel subtypes (P/Q-, N-, R-, and T-type) is currently unavailable. For researchers utilizing YM-244769 as a pharmacological tool, it is crucial to consider this data gap, especially when interpreting effects in systems where these other calcium channels play a significant role. Further investigation through broad-panel screening would be beneficial to fully delineate the selectivity profile of this compound.
References
Efficacy of YM-244769 compared to other benzyloxyphenyl derivatives
YM-244769: A Comparative Analysis of a Potent NCX Inhibitor
An in-depth guide for researchers on the efficacy of YM-244769 in relation to other benzyloxyphenyl derivatives, supported by experimental data and detailed protocols.
YM-244769 has emerged as a significant pharmacological tool in the study of Na+/Ca2+ exchanger (NCX) biology and pathology. This benzyloxyphenyl derivative demonstrates potent and selective inhibitory effects on the NCX, a critical regulator of intracellular calcium homeostasis.[1] Its unique profile, particularly its preference for the NCX3 isoform and the reverse mode of exchange, distinguishes it from other compounds in its class and suggests therapeutic potential in conditions such as ischemia-reperfusion injury and neurological disorders.[1][2][3]
Comparative Efficacy of Benzyloxyphenyl Derivatives
YM-244769 belongs to a class of benzyloxyphenyl derivatives that inhibit the Na+/Ca2+ exchanger. Its efficacy, particularly its isoform and mode selectivity, has been compared with other notable compounds in this family, including KB-R7943, SEA0400, and SN-6.
The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against different NCX isoforms. YM-244769 exhibits a marked preference for NCX3, making it a valuable tool for dissecting the specific roles of this isoform.[2][3]
| Compound | NCX1 IC50 (nM) | NCX2 IC50 (nM) | NCX3 IC50 (nM) | Primary Selectivity | Reference |
| YM-244769 | 68 ± 2.9 | 96 ± 3.5 | 18 ± 1.0 | NCX3 | [4] |
| KB-R7943 | - | - | ~1500 | NCX3 (less potent) | [5] |
| SEA0400 | - | - | - | Predominantly NCX1 | [2] |
| SN-6 | - | - | - | Predominantly NCX1 | [3] |
Note: Specific IC50 values for all compounds across all isoforms were not consistently available in the provided search results. KB-R7943 is noted to be significantly less potent than YM-244769 for NCX3 inhibition.[5]
A defining feature of YM-244769 is its preferential inhibition of the reverse mode of NCX, which facilitates Ca2+ influx.[1] This is particularly relevant in pathological states like ischemia, where an accumulation of intracellular Na+ drives the exchanger into its reverse mode, leading to cytotoxic calcium overload.[1][5] Like YM-244769, KB-R7943 and SEA0400 also preferentially block this reverse mode.[2]
The practical implications of this selectivity are observed in cellular models of injury. In studies involving hypoxia/reoxygenation-induced damage in SH-SY5Y neuronal cells, which express both NCX1 and NCX3, YM-244769 demonstrated superior protection compared to KB-R7943 and SN-6.[3][5] This enhanced neuroprotection is attributed to its potent inhibition of NCX3, which appears to play a more significant role in this form of neuronal cell damage.[2][3] Conversely, in renal LLC-PK1 cells that predominantly express NCX1, SN-6, an NCX1-preferential inhibitor, was more effective at mitigating damage.[3]
Experimental Protocols
Intracellular Na+-Dependent 45Ca2+ Uptake Assay
This assay is fundamental for determining the inhibitory potency (IC50) of compounds against the reverse mode of NCX isoforms.
Principle: The assay measures the uptake of radioactive 45Ca2+ into cells, driven by a high intracellular Na+ concentration, which represents the reverse mode of NCX activity.[1]
Methodology:
-
Cell Culture: Cells stably transfected to express a specific NCX isoform (NCX1, NCX2, or NCX3) are cultured to confluence in appropriate media.[1]
-
Na+ Loading: To establish the driving force for reverse NCX activity, cells are pre-incubated in a Na+-rich, K+-free solution to load them with Na+.[1]
-
Initiation of Uptake: The pre-incubation solution is replaced with an uptake solution containing 45Ca2+ and varying concentrations of the test compound (e.g., YM-244769).[1]
-
Termination of Uptake: After a brief incubation period, the uptake is halted by rapidly washing the cells with an ice-cold stop solution, such as one containing LaCl3, to prevent further Ca2+ flux.[1]
-
Quantification: The amount of intracellular 45Ca2+ is measured using a scintillation counter. The IC50 value is then calculated by plotting the inhibition of 45Ca2+ uptake against the concentration of the inhibitor.
Hypoxia/Reoxygenation-Induced Cell Damage Model
This in vitro model is utilized to assess the protective effects of NCX inhibitors against ischemia-reperfusion-like injury.[1]
Principle: The model simulates the conditions of ischemia by depriving cells of oxygen and glucose, followed by a reoxygenation period that mimics reperfusion. Cell viability is then assessed to determine the extent of damage and the protective effect of the test compound.[1]
Methodology:
-
Cell Culture: Relevant cell lines, such as neuronal SH-SY5Y cells or renal LLC-PK1 cells, are cultured.[3]
-
Hypoxia Phase: The standard cell culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber with low oxygen levels for a defined period.
-
Reoxygenation Phase: The hypoxic medium is replaced with a normal, glucose-containing medium, and the cells are returned to a normoxic incubator. The test compound (e.g., YM-244769) is typically added at the beginning of this phase.[5]
-
Assessment of Cell Damage: Cell viability is measured using standard assays, such as the lactate (B86563) dehydrogenase (LDH) release assay. LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage, and its levels are proportional to the extent of cell death.[4]
Visualizing Mechanisms and Workflows
Caption: Signaling pathway of reverse mode Na+/Ca2+ exchange and its inhibition by YM-244769.
Caption: Experimental workflow for the 45Ca2+ uptake assay to determine NCX inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Redirecting [linkinghub.elsevier.com]
YM-244769: A Comparative Guide to its Selectivity Profile Across NCX Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of YM-244769, a potent inhibitor of the sodium-calcium exchanger (NCX), across its three main isoforms: NCX1, NCX2, and NCX3. The information presented herein, supported by experimental data, is intended to assist researchers in the fields of pharmacology, neuroscience, and cardiology in their evaluation and application of this compound.
Quantitative Selectivity Profile of YM-244769
YM-244769 exhibits a notable preferential inhibition of the NCX3 isoform.[1][2] The inhibitory potency, as determined by half-maximal inhibitory concentration (IC50) values, demonstrates a clear selectivity for NCX3 over NCX1 and NCX2.[3][4] This selectivity makes YM-244769 a valuable pharmacological tool for distinguishing the physiological and pathological roles of the different NCX isoforms.[5][6]
The compound's inhibitory action is also mode-selective, showing a strong preference for the reverse (Ca2+ entry) mode of NCX operation over the forward (Ca2+ exit) mode.[7][8] This characteristic is particularly relevant in pathological conditions associated with elevated intracellular Na+, such as ischemia-reperfusion injury, where the reverse mode of NCX is a key contributor to cytotoxic calcium overload.[5][7]
The following table summarizes the IC50 values of YM-244769 for each NCX isoform, derived from studies using transfected cell lines.
| Isoform | IC50 (nM) |
| NCX1 | 68 ± 2.9 |
| NCX2 | 96 ± 3.5 |
| NCX3 | 18 ± 1.0 |
Data sourced from studies on CCL39 cells transfected with the respective NCX isoforms, measuring Na+-dependent 45Ca2+ uptake.[1][5]
The data clearly indicates that YM-244769 is approximately 3.8-fold and 5.3-fold more potent at inhibiting NCX3 compared to NCX1 and NCX2, respectively.[1][2]
Experimental Protocols
The quantitative data for YM-244769's selectivity has been primarily generated through two key experimental methodologies: the 45Ca2+ uptake assay and whole-cell patch-clamp electrophysiology.
45Ca2+ Uptake Assay in NCX-Transfected Cells
This assay is fundamental for determining the inhibitory potency of compounds on the different NCX isoforms by measuring the reverse mode of NCX activity.[2][5]
-
Cell Culture and Transfection: A fibroblast cell line with low endogenous NCX activity, such as CCL39, is typically used.[1][5] These cells are stably transfected with plasmids encoding for the individual human NCX1, NCX2, or NCX3 isoforms.[2]
-
Inducing Reverse Mode Activity: To measure the reverse mode (Ca2+ influx), cells are first loaded with Na+ by pre-incubating them in a Na+-rich, K+-free medium. This manipulation inhibits the Na+/K+ pump and leads to an accumulation of intracellular Na+.[2][5]
-
45Ca2+ Uptake: The pre-incubation solution is then replaced with a Na+-free medium containing 45Ca2+ as a radioactive tracer, along with varying concentrations of YM-244769 or a vehicle control.[7] The absence of extracellular Na+ and the high intracellular Na+ concentration create a strong driving force for the NCX to operate in reverse, bringing 45Ca2+ into the cell.[2]
-
Termination and Quantification: The uptake is stopped after a brief period by rapidly washing the cells with an ice-cold stop solution containing LaCl3 to block Ca2+ channels.[5] The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.[2]
-
Data Analysis: The amount of 45Ca2+ uptake is normalized to the protein content. IC50 values are then calculated by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.[1][5]
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of the electrical current generated by the electrogenic activity of the NCX, providing detailed information on mode selectivity.[2][8]
-
Cell Preparation: Single cardiac ventricular myocytes, which endogenously express NCX1, or transfected cells are used for these experiments.[2][8]
-
Recording NCX Current (INCX): The whole-cell configuration of the patch-clamp technique is established. The membrane potential is held at a specific voltage, and voltage ramps or steps are applied to elicit INCX.[2][9] The outward current, corresponding to the reverse mode (Ca2+ entry), and the inward current, corresponding to the forward mode (Ca2+ exit), can be measured separately.[2][8] To isolate INCX, other ion channels and transporters are often blocked with specific inhibitors.[10][11] The Ni2+-sensitive current is typically defined as the NCX current.[9][11]
-
Drug Application: YM-244769 is applied at various concentrations to the cell via a perfusion system.[2]
-
Data Analysis: The amplitude of the INCX is measured before and after the application of YM-244769 to determine the extent of inhibition and calculate IC50 values for both the forward and reverse modes of operation.[2][8]
Visualizing Experimental and Signaling Pathways
To further elucidate the experimental workflow and the broader signaling context of NCX inhibition, the following diagrams are provided.
Caption: Workflow for 45Ca2+ Uptake Assay.
Caption: NCX Inhibition Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Na+/Ca2+ exchanger inhibition prevents Ca2+ overload-induced triggered arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of a Novel Highly Selective Inhibitor of the Sodium/Calcium Exchanger (NCX) on Cardiac Arrhythmias in In Vitro and In Vivo Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effect of a Novel Highly Selective Inhibitor of the Sodium/Calcium Exchanger (NCX) on Cardiac Arrhythmias in In Vitro and In Vivo Experiments | PLOS One [journals.plos.org]
YM-244769: A Superior Alternative to KB-R7943 for Specific NCX3 Investigations
For researchers, scientists, and drug development professionals, the selection of a precise pharmacological tool is paramount for obtaining reliable and reproducible experimental data. This guide provides a comprehensive comparison of YM-244769 and KB-R7943, two inhibitors of the sodium-calcium exchanger (NCX), with a focus on their utility in studies targeting the NCX3 isoform. The evidence presented underscores the superior specificity of YM-244769, positioning it as a more suitable alternative to the broadly acting and often confounding KB-R7943 for focused NCX3 research.
The Na+/Ca2+ exchanger is a critical regulator of intracellular calcium homeostasis, with its three isoforms (NCX1, NCX2, and NCX3) exhibiting distinct tissue distributions and physiological roles.[1] While both YM-244769 and KB-R7943 inhibit NCX activity, their isoform selectivity and off-target effects differ significantly, impacting the interpretation of experimental outcomes.
Unveiling the Selectivity Profile: A Quantitative Comparison
The inhibitory potency of YM-244769 and KB-R7943 against the three NCX isoforms reveals a stark contrast in their specificity. YM-244769 demonstrates a clear preferential inhibition of NCX3, making it a valuable tool for dissecting the specific functions of this isoform.
| Inhibitor | NCX1 IC50 | NCX2 IC50 | NCX3 IC50 | Primary Mode of Action |
| YM-244769 | 68 nM[1] | 96 nM[1][2] | 18 nM[1][2] | Reverse Mode (Ca2+ entry) Inhibition |
| KB-R7943 | ~5.7 µM (reverse)[2][3][4] | - | Higher affinity than NCX1/2[2][4] | Reverse Mode (Ca2+ entry) Inhibition[2][4] |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of NCX activity. Lower values indicate higher potency. Data is primarily derived from intracellular Na+-dependent 45Ca2+ uptake assays in transfected cell lines.
The Pitfall of Polypharmacology: Off-Target Effects of KB-R7943
A significant drawback of using KB-R7943 in specific NCX3 studies is its broad pharmacological profile.[5] This compound has been documented to interact with multiple other cellular targets, which can confound experimental results and lead to misinterpretation of the role of NCX3. In contrast, while high concentrations of YM-244769 may have off-target effects, it is generally considered more selective.[6]
| Compound | Known Off-Target Effects |
| KB-R7943 | - N-methyl-D-aspartate (NMDA) receptor blockade (IC50 = 13.4 ± 3.6 µM)[3][4][5]- Mitochondrial complex I inhibition (IC50 = 11.4 ± 2.4 µM)[3][4][5]- L-type voltage-gated Ca2+ channel inhibition[4]- Store-operated Ca2+ influx inhibition[4]- Transient receptor potential (TRP) channel blockade[4]- Neuronal nicotinic receptor blockade[7] |
| YM-244769 | Potential for cytotoxicity at higher concentrations due to disruption of essential calcium homeostasis.[6] |
Signaling Pathways and Experimental Considerations
The primary mechanism of action for both inhibitors involves the blockade of the reverse mode of the NCX, which is responsible for Ca2+ influx into the cell. This mode is particularly relevant under pathological conditions like ischemia, where elevated intracellular Na+ drives the exchanger to import Ca2+, leading to cellular damage.
The diagram above illustrates the point of intervention for both inhibitors in the pathway leading to cellular damage under ischemic conditions. It also highlights the additional, non-specific interactions of KB-R7943.
Experimental Protocols
To ensure the accurate assessment of NCX inhibitors, standardized experimental protocols are crucial. The following are detailed methodologies for two key assays used to characterize these compounds.
Intracellular Na+-Dependent 45Ca2+ Uptake Assay
This assay is a fundamental method for determining the inhibitory potency of compounds on the reverse mode of NCX.
Objective: To quantify the inhibition of NCX-mediated 45Ca2+ influx by YM-244769 and KB-R7943.
Methodology:
-
Cell Culture: Stably transfect a suitable cell line (e.g., CHO or HEK293) with the desired human NCX isoform (NCX1, NCX2, or NCX3). Culture the cells to confluence in appropriate media.
-
Na+ Loading: To induce the reverse mode of NCX, pre-incubate the cells in a Na+-rich, K+-free buffer. The inclusion of ouabain (B1677812) in this buffer inhibits the Na+/K+-ATPase, leading to an accumulation of intracellular Na+.
-
Initiation of Uptake: Replace the Na+-loading buffer with an uptake buffer containing 45Ca2+ and varying concentrations of the test inhibitor (YM-244769 or KB-R7943). This buffer is typically Na+-free to maximize the driving force for Ca2+ entry via NCX.
-
Termination of Uptake: After a brief incubation period (e.g., 1-5 minutes), rapidly wash the cells with an ice-cold stop solution (e.g., LaCl3 in a Na+-free buffer) to halt further 45Ca2+ flux.
-
Quantification: Lyse the cells and quantify the intracellular 45Ca2+ using a liquid scintillation counter.
-
Data Analysis: Plot the measured 45Ca2+ uptake against the inhibitor concentration to determine the IC50 value.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. benchchem.com [benchchem.com]
- 3. KB-R7943, an inhibitor of the reverse Na+ /Ca2+ exchanger, blocks N-methyl-D-aspartate receptor and inhibits mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KB-R7943, an inhibitor of the reverse Na+/Ca2+ exchanger, blocks N-methyl-D-aspartate receptor and inhibits mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The novel Na+/Ca2+ exchange inhibitor KB-R7943 also blocks native and expressed neuronal nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: YM-244769 and SEA0400 as NCX Inhibitors
In the landscape of pharmacological tools for studying the Na+/Ca2+ exchanger (NCX), YM-244769 and SEA0400 have emerged as critical inhibitors. Their distinct isoform selectivities make them invaluable for dissecting the specific roles of NCX1, NCX2, and NCX3 in cellular physiology and pathophysiology. This guide provides a detailed comparison of their inhibitory potencies (IC50 values), the experimental methods used for their characterization, and the signaling pathways they influence.
Quantitative Comparison of Inhibitor Potency
The inhibitory efficacy of YM-244769 and SEA0400 is isoform-specific. YM-244769 demonstrates a clear preference for NCX3, whereas SEA0400 is a highly potent and selective inhibitor of NCX1.[1][2] The half-maximal inhibitory concentration (IC50) values from studies using CCL39 cells transfected with the respective NCX isoforms are summarized below.
| Inhibitor | NCX1 IC50 (nM) | NCX2 IC50 (nM) | NCX3 IC50 (nM) |
| YM-244769 | 68 ± 2.9 | 96 ± 3.5 | 18 ± 1.0 |
| SEA0400 | 5 | >1000 | >1000 |
Data sourced from studies measuring Na+-dependent 45Ca2+ uptake in CCL39 cells transfected with the respective NCX isoforms.[1]
The data reveals that YM-244769 is approximately 3.8-fold and 5.3-fold more potent at inhibiting NCX3 compared to NCX1 and NCX2, respectively.[1] In contrast, SEA0400 shows minimal activity against NCX2 and NCX3 at concentrations up to 1 µM.[1] Both compounds preferentially inhibit the reverse mode (Ca2+ entry) of the exchanger.[1][3] In guinea pig cardiac ventricular myocytes, YM-244769 suppressed the unidirectional outward NCX current (Ca2+ entry mode) with an IC50 value of 0.05 µM.[4][5]
Experimental Protocols
The determination of the IC50 values for YM-244769 and SEA0400 primarily relies on the Na+-dependent 45Ca2+ uptake assay in stably transfected fibroblast cell lines, such as CCL39, which exhibit low endogenous NCX activity.[1]
45Ca2+ Uptake Assay Protocol
-
Cell Culture and Transfection:
-
Fibroblast cell lines (e.g., CCL39) are cultured under standard conditions (37°C, 5% CO2).[1]
-
Cells are stably transfected with plasmids containing the full-length cDNA for the desired human NCX isoform (NCX1, NCX2, or NCX3).[1]
-
Transfected cells are maintained in a selection medium (e.g., containing G418).[1]
-
-
Sodium Loading:
-
To drive the NCX in its reverse mode (Ca2+ influx), the intracellular sodium concentration is increased.
-
This is achieved by pre-incubating the cells in a Na+-rich, K+-free medium that includes ouabain (B1677812) to inhibit the Na+/K+-ATPase.[6][7]
-
-
Inhibitor Incubation:
-
Cells are pre-incubated with varying concentrations of the test inhibitor (YM-244769 or SEA0400) or a vehicle control.
-
-
Initiation of Ca2+ Uptake:
-
The pre-incubation medium is replaced with a Na+-free uptake buffer containing 45Ca2+ and the respective inhibitor concentration.[7]
-
-
Termination of Uptake:
-
Quantification and Data Analysis:
-
The cells are lysed, and the intracellular 45Ca2+ is quantified using a liquid scintillation counter.[6]
-
The amount of 45Ca2+ uptake is normalized to the total protein content of the cell lysate.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle-treated control.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.[1]
-
Signaling Pathways
The Na+/Ca2+ exchanger is a pivotal regulator of intracellular calcium, a ubiquitous second messenger. By inhibiting NCX-mediated calcium influx, particularly under conditions of cellular stress that favor the reverse mode of operation, YM-244769 and SEA0400 can modulate numerous downstream signaling cascades. One such critical pathway, especially in the context of neuroprotection, is the PI3K/Akt signaling cascade.[1] Inhibition of NCX can lead to a reduction in calcium overload, which in turn can influence the activity of calcium-sensitive enzymes and signaling proteins, ultimately contributing to cell survival.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
YM-244769: A Comparative Analysis of its Neuroprotective Efficacy in Neuronal Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of YM-244769 against other alternatives, supported by experimental data. YM-244769 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), with a notable preference for the NCX3 isoform, offering a targeted approach to mitigating neuronal damage.
Under pathological conditions like hypoxia and ischemia, the reverse mode of the NCX can lead to a detrimental influx of calcium ions (Ca2+), triggering cytotoxic cascades and culminating in neuronal cell death.[1] YM-244769 exerts its neuroprotective effects by specifically inhibiting this reverse mode of NCX, thereby preventing intracellular Ca2+ overload.[1][2]
Performance Comparison in SH-SY5Y Neuronal Cells
The human neuroblastoma cell line SH-SY5Y, which endogenously expresses both NCX1 and NCX3, has been a key model for evaluating the neuroprotective potential of YM-244769. In a widely used in vitro model of ischemia-reperfusion injury—hypoxia/reoxygenation—YM-244769 has demonstrated significant efficacy in protecting these neuronal cells from damage.[3][4][5]
Comparison with other Na+/Ca2+ Exchange Inhibitors
A direct comparison with other NCX inhibitors highlights the superior and more targeted neuroprotective profile of YM-244769 in a neuronal context.
| Compound | Target Isoform(s) | Neuroprotective Effect in SH-SY5Y Cells (Hypoxia/Reoxygenation) | Efficacy in Renal LLC-PK1 Cells (NCX1 only) |
| YM-244769 | NCX3 > NCX1, NCX2 | More efficient protection | Less efficient protection |
| KB-R7943 | NCX3 > NCX1, NCX2 | Efficient protection | Less efficient protection |
| SN-6 | NCX1 > NCX2, NCX3 | Less efficient protection | More efficient protection |
Table 1: Comparative efficacy of YM-244769 and other NCX inhibitors in neuronal and non-neuronal cell lines. The data indicates that the neuroprotective potency of these compounds correlates with their inhibitory activity on the specific NCX isoforms present in the cell line.[3][4][5]
Antisense knockdown experiments in SH-SY5Y cells have further solidified the crucial role of NCX3 in mediating neuronal damage, suggesting that the preferential inhibition of NCX3 by YM-244769 is a key determinant of its neuroprotective efficacy.[3][4][5]
Quantitative Analysis of NCX Inhibition
The inhibitory potency of YM-244769 on the reverse mode of different NCX isoforms has been quantified using ⁴⁵Ca²⁺ uptake assays in transfected CCL39 cells.
| NCX Isoform | IC₅₀ (nM) |
| NCX1 | 68 ± 2.9 |
| NCX2 | 96 ± 3.5 |
| NCX3 | 18 ± 1.0 |
Table 2: Half-maximal inhibitory concentration (IC₅₀) values of YM-244769 for the reverse mode of NCX isoforms. The lower IC₅₀ value for NCX3 confirms its higher potency for this specific isoform.[1][2][6]
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The chemokine growth-related gene product β protects rat cerebellar granule cells from apoptotic cell death through α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Redirecting [linkinghub.elsevier.com]
Safety Operating Guide
Essential Safety and Disposal Protocol for YM-244769 Dihydrochloride
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for YM-244769 dihydrochloride (B599025), a potent and selective Na+/Ca2+ exchanger (NCX) inhibitor. Due to the absence of specific degradation or neutralization protocols for YM-244769 dihydrochloride, it must be treated as hazardous waste. Adherence to the following procedures is crucial for safe laboratory operations.
Immediate Safety and Handling
Before beginning any disposal procedure, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of dust or vapors. |
In the event of a spill, isolate the area. For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. Collect the absorbed material into a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must comply with all local, regional, and national regulations. Never dispose of this compound down the drain or in regular trash[1].
-
Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, absorbent paper), must be classified as hazardous waste[2].
-
Segregate this compound waste from other chemical waste streams to prevent potentially hazardous reactions. It is incompatible with strong oxidizing agents and strong bases.
-
-
Waste Collection and Containerization:
-
Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical. Glass or high-density polyethylene (B3416737) are generally suitable.
-
Ensure the container is kept tightly sealed except when adding waste to prevent the release of fumes or dust.
-
-
Labeling:
-
Label the hazardous waste container clearly with the full chemical name: "this compound".
-
Indicate the primary hazards (e.g., "Harmful," "Irritant").
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
The storage area should be away from heat, ignition sources, and incompatible materials.
-
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and disposal of the waste.
-
Provide them with accurate information about the contents of the waste container.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling YM-244769 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Engineering Controls
Prior to handling YM-244769 dihydrochloride, a thorough hazard assessment must be conducted.[5][6][7] Due to its nature as a potent Na+/Ca2+ exchanger (NCX) inhibitor, it is critical to minimize all potential routes of exposure.
-
Primary Engineering Control: All manipulations of this compound, including weighing, reconstitution, and aliquoting, must be performed in a certified chemical fume hood or a powder containment hood to prevent inhalation of the powder.[8][9]
-
Secondary Controls: Work areas should be clearly designated for potent compound handling. Access to these areas should be restricted to trained personnel.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.[5][10][11][12] The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications and Standards |
| Eye and Face Protection | Safety goggles or a full-face shield | Must comply with ANSI Z87.1 standards. A face shield should be used in addition to goggles when there is a significant splash hazard.[5] |
| Hand Protection | Double-gloving with chemical-resistant gloves | Two pairs of nitrile gloves are recommended. Gloves must be changed immediately if contamination is suspected.[11] |
| Body Protection | Disposable, solid-front lab coat or gown | Should have tight-fitting cuffs. The lab coat must not be worn outside of the designated laboratory area.[11] |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powder form of the compound, even within a fume hood, to minimize inhalation risk. |
Experimental Workflow and Handling Procedures
Adherence to a strict, step-by-step workflow is essential for the safe handling of this compound. The following diagram outlines the key procedural stages.
References
- 1. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 2. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 3. pharm-int.com [pharm-int.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 8. benchchem.com [benchchem.com]
- 9. witpress.com [witpress.com]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 12. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
